molecular formula C27H30O14 B1153349 Apigenin 5-O-neohesperidoside CAS No. 850630-40-9

Apigenin 5-O-neohesperidoside

カタログ番号: B1153349
CAS番号: 850630-40-9
分子量: 578.5 g/mol
InChIキー: LYKXPTCUGPKDQL-PYXJVEIZSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Apigenin 5-O-neohesperidoside is a flavonoid glycoside derivative of apigenin, a bioflavonoid recognized for its broad pharmacological potential. This compound is of significant interest in basic and applied research for investigating mechanisms against pathogenesis. Researchers explore its potential to modulate key cellular signaling pathways, including NF-κB, a primary regulator of the inflammatory response, and those involved in oxidative stress, a condition of imbalance between reactive oxygen species (ROS) and cellular degradation capabilities . Given the established biological activities of the apigenin scaffold, this derivative is a candidate for studies in oncology research. Apigenin and its analogues have been demonstrated to suppress various types of cancer through multiple mechanisms, including the induction of apoptosis and cell-cycle arrest, suppression of cell migration and invasion, and the inhibition of angiogenesis . The compound's potential role in mitigating processes like epithelial-to-mesenchymal transition (EMT), which is crucial for cancer metastasis, is also a key area of scientific inquiry . Furthermore, the anti-inflammatory and antioxidant properties of apigenin make its derivatives relevant for research into chronic inflammatory diseases and conditions linked to oxidative damage . This compound provides researchers with a specific chemical entity to probe these complex biological mechanisms and contribute to the understanding of natural products in disease pathophysiology.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O14/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)39-17-7-13(30)6-16-19(17)14(31)8-15(38-16)11-2-4-12(29)5-3-11/h2-8,10,18,20-30,32-36H,9H2,1H3/t10-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKXPTCUGPKDQL-PYXJVEIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Apigenin 5-O-neohesperidoside: A Technical Guide to Its Natural Sources, Distribution, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (B1666066) 5-O-neohesperidoside, a flavonoid glycoside also widely known as Rhoifolin, is a naturally occurring bioactive compound that has garnered significant attention within the scientific community. As a derivative of apigenin, it belongs to the flavone (B191248) subclass of flavonoids. This technical guide provides a comprehensive overview of the natural sources, distribution, and quantitative analysis of Apigenin 5-O-neohesperidoside. Furthermore, it delves into detailed experimental protocols for its extraction, isolation, and characterization, and explores the key signaling pathways it modulates, offering valuable insights for researchers in drug discovery and development.

Natural Sources and Distribution

This compound is predominantly found in the plant kingdom, with a notable prevalence in the Rutaceae family, particularly within Citrus species.[1][2][3] It is considered a dietary component due to its presence in various edible plants.[2][3]

Key Natural Sources:

  • Citrus Species: This is the most significant source of this compound. It is found in various parts of citrus plants, including the peel and juice of fruits like bitter orange (Citrus aurantium), grapefruit (Citrus paradisi), and Shatianyu (Citrus grandis L. Osbeck).[1][4][5][6]

  • Uraria picta: This plant, a member of the Fabaceae family, contains this compound in its leaves and stem.[7][8]

  • Sanguisorba officinalis: The roots of this plant have been identified as a source of a rhoifolin-rich fraction.

  • Chorisia Species: Plants belonging to this genus are also known to contain this compound.[1]

  • Rhus succedanea: This plant is another documented source of the compound.[2]

Quantitative Data on this compound Distribution

The concentration of this compound can vary significantly depending on the plant species, the part of the plant, and the extraction method used. The following tables summarize the available quantitative data.

Plant SpeciesPlant PartConcentration (% w/w)Reference
Citrus paradisiLeaves0.705[6]
Uraria pictaLeaves0.85[7]
Uraria pictaStem0.03[7]
Plant SpeciesPlant Part/JuiceConcentration (mg/L)Reference
Various Citrus JuicesJuiceRanges from ≈2 to ≈30[9]

Experimental Protocols

Extraction and Isolation of this compound

A common method for the extraction and isolation of this compound from plant material involves solvent extraction followed by chromatographic purification.

a. Extraction:

  • Sample Preparation: The plant material (e.g., dried and powdered leaves, peels, or roots) is the starting point.

  • Solvent Extraction: The powdered plant material is typically extracted with a polar solvent such as methanol (B129727) or ethanol. This can be done through methods like maceration, reflux, or Soxhlet extraction to ensure efficient extraction of the glycoside.

  • Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to remove the solvent.

b. Bioactivity-Guided Isolation and Purification:

  • Solvent Partitioning: The concentrated crude extract can be subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to fractionate the components based on their polarity. The fraction containing this compound is identified through analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Column Chromatography: The bioactive fraction is then subjected to further purification using column chromatography. Common stationary phases include:

    • HP-20 Macroporous Resin: Effective for initial cleanup and enrichment of flavonoids.

    • Silica Gel: Used for separating compounds based on polarity.

    • Sephadex LH-20: Employed for size exclusion chromatography and further purification of flavonoids.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain highly pure this compound, preparative HPLC with a C18 column is often utilized.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography coupled with a Photodiode Array (PDA) detector or a Mass Spectrometer (MS) is the standard method for the quantification of this compound in plant extracts.

  • Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a PDA or MS detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution is commonly employed using a mixture of:

    • Solvent A: Water, often acidified with a small amount of formic acid or acetic acid (e.g., 0.1%) to improve peak shape.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run time to elute compounds of increasing hydrophobicity.

  • Flow Rate: A flow rate of around 1.0 mL/min is common.

  • Detection:

    • PDA Detector: Wavelengths are monitored in the UV region, typically around 280 nm and 330 nm for flavonoids.

    • Mass Spectrometer (MS): Electrospray ionization (ESI) in negative ion mode is often used for the sensitive and specific detection of this compound.

  • Quantification: The concentration of this compound in a sample is determined by comparing the peak area of the analyte to a calibration curve constructed using a certified reference standard.

Structural Characterization

The definitive identification of isolated this compound is achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the proton environment in the molecule, including the aromatic protons of the apigenin backbone and the protons of the sugar moieties.

    • ¹³C NMR: Reveals the carbon skeleton of the molecule.

    • 2D NMR (COSY, HMBC, HSQC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the structure of the aglycone, the identity and sequence of the sugar units (neohesperidose), and the point of glycosidic linkage (at the 7-hydroxyl group of apigenin).

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule.

    • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis helps to confirm the structure by observing the loss of the sugar moiety and the fragmentation pattern of the apigenin aglycone.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects, including anti-inflammatory and anticancer activities, by modulating several key signaling pathways.

Anti-inflammatory Pathway: Inhibition of the IKKβ/NF-κB Signaling Cascade

This compound has demonstrated potent anti-inflammatory effects by targeting the NF-κB signaling pathway.[2] It inhibits the phosphorylation of IκB kinase β (IKKβ), which in turn prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.[2][4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKKβ IKKβ Receptor->IKKβ IκBα-NF-κB Complex IκBα NF-κB p65 IKKβ->IκBα-NF-κB Complex Phosphorylation of IκBα IκBα IκBα NF-κB p65 NF-κB p65 NF-κB p65_n NF-κB p65 NF-κB p65->NF-κB p65_n Translocation Rhoifolin This compound (Rhoifolin) Rhoifolin->IKKβ Inhibition IκBα-NF-κB Complex->NF-κB p65 IκBα Degradation Pro-inflammatory Genes TNF-α, IL-1β, IL-6 NF-κB p65_n->Pro-inflammatory Genes Transcription G cluster_cytoplasm Cytoplasm Rhoifolin This compound (Rhoifolin) Akt Akt Rhoifolin->Akt Inhibition of Phosphorylation JNK JNK Rhoifolin->JNK Promotion of Phosphorylation p-Akt p-Akt (Inactive) Akt->p-Akt Apoptosis Apoptosis p-Akt->Apoptosis Inhibition p-JNK p-JNK (Active) JNK->p-JNK Caspase-3 Caspase-3 p-JNK->Caspase-3 Activated Caspase-3 Activated Caspase-3 Caspase-3->Activated Caspase-3 Activated Caspase-3->Apoptosis G cluster_pathway TGF-β Signaling Rhoifolin This compound (Rhoifolin) TGF-β2 TGF-β2 Rhoifolin->TGF-β2 Downregulation TGF-β Receptor TGF-β Receptor TGF-β2->TGF-β Receptor SMAD2 SMAD2 TGF-β Receptor->SMAD2 Phosphorylation p-SMAD2 p-SMAD2 (Active) SMAD2->p-SMAD2 EMT Epithelial-Mesenchymal Transition (EMT) p-SMAD2->EMT Induction Cell Migration & Invasion Cell Migration & Invasion EMT->Cell Migration & Invasion

References

"Apigenin 5-O-neohesperidoside" biosynthesis pathway in plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthesis of Apigenin (B1666066) 5-O-neohesperidoside in Plants

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a diverse class of plant secondary metabolites renowned for their significant roles in plant physiology and their potential therapeutic applications in human health. Apigenin (4′,5,7-trihydroxyflavone), a prominent flavone (B191248) found in numerous plants, has been extensively studied for its antioxidant, anti-inflammatory, and anti-tumorigenic properties.[1][2] In nature, apigenin often exists as glycosides, where sugar moieties are attached to the aglycone backbone. This glycosylation significantly enhances the solubility, stability, and bioavailability of the flavonoid.[3][4]

This technical guide provides a comprehensive overview of the biosynthetic pathway of a specific apigenin glycoside, Apigenin 5-O-neohesperidoside. This compound consists of the apigenin aglycone linked to a neohesperidose sugar (L-rhamnosyl-α(1→2)-D-glucose) at the 5-hydroxyl position. While the 7-O-linked isomer, Rhoifolin (Apigenin 7-O-neohesperidoside), is more commonly documented[5][6], the principles outlined here for the 5-O-glycosylation are based on established enzymatic mechanisms in flavonoid biosynthesis. We will dissect the pathway into three core stages: the synthesis of the apigenin scaffold, the formation of the activated neohesperidose sugar donor, and the final enzymatic glycosylation steps.

Part 1: Biosynthesis of the Apigenin Aglycone

The formation of apigenin is a well-characterized process that begins with the general phenylpropanoid pathway and proceeds through the flavone-specific branch of flavonoid biosynthesis.[5][7]

  • General Phenylpropanoid Pathway (GPP): The pathway initiates with the aromatic amino acid L-phenylalanine, a product of the Shikimate pathway.[2][5]

    • Phenylalanine ammonia (B1221849) lyase (PAL) deaminates L-phenylalanine to produce cinnamic acid.

    • Cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to yield p-coumaric acid.

    • 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming the key intermediate p-coumaroyl-CoA.[2][5]

  • Flavone Synthesis Pathway (FSP): This pathway channels p-coumaroyl-CoA into the flavonoid core structure.

    • Chalcone (B49325) Synthase (CHS) , a type III polyketide synthase, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[8][9]

    • Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone into the flavanone, naringenin.[9][10]

    • Flavone Synthase (FNS) introduces a double bond between the C2 and C3 positions of the naringenin C-ring to produce the flavone apigenin.[11] Plants utilize two distinct types of FNS enzymes:[12][13]

      • FNS I: A soluble 2-oxoglutarate-dependent dioxygenase (2-ODD) found primarily in the Apiaceae family.[12][13]

      • FNS II: A membrane-bound cytochrome P450 monooxygenase (CYP) that is more widespread across the plant kingdom.[8][12]

Apigenin Biosynthesis Pathway cluster_GPP General Phenylpropanoid Pathway cluster_FSP Flavone Synthesis Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL NarC Naringenin Chalcone CouCoA->NarC CHS Mal 3x Malonyl-CoA Mal->NarC Nar Naringenin NarC->Nar CHI Api Apigenin Nar->Api FNS I / FNS II UDP_Rhamnose_Pathway G1P Glucose-1-Phosphate UDPGlc UDP-D-Glucose G1P->UDPGlc UGPase UTP UTP UTP->UDPGlc UDPInter UDP-4-keto-6-deoxy-D-glucose UDPGlc->UDPInter RHM/UGD UDPRha UDP-L-Rhamnose UDPInter->UDPRha RHM/UER Final_Glycosylation_Steps Api Apigenin Api5G Apigenin 5-O-glucoside Api->Api5G UDPGlc UDP-D-Glucose UDPGlc->Api5G A5GT Api5N This compound Api5G->Api5N UDP1 UDP Api5G->UDP1 UDPRha UDP-L-Rhamnose UDPRha->Api5N A5GRT UDP2 UDP Api5N->UDP2 Experimental_Workflow cluster_prep Protein Preparation cluster_assay Enzymatic Reaction cluster_analysis Product Analysis Clone 1. Gene Cloning into Expression Vector Express 2. Heterologous Expression in E. coli Clone->Express Purify 3. Affinity Purification Express->Purify Assay 4. In Vitro Assay (Enzyme + Substrates) Purify->Assay Stop 5. Reaction Termination (Methanol) Assay->Stop HPLC 6. HPLC Analysis Stop->HPLC LCMS 7. LC-MS Confirmation HPLC->LCMS

References

"Apigenin 5-O-neohesperidoside" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (B1666066) 5-O-neohesperidoside is a naturally occurring flavonoid glycoside found in various plants, including certain citrus species and Thesium chinese.[1][2] As a member of the flavonoid family, it is being investigated for its potential therapeutic applications, drawing interest from the nutraceutical and pharmaceutical industries.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of Apigenin 5-O-neohesperidoside, with a focus on its modulation of key cellular signaling pathways. While much of the detailed mechanistic data comes from studies on its aglycone, apigenin, the information presented here serves as a critical foundation for future research and development of this promising bioactive compound.

Chemical Structure and Properties

This compound consists of the flavone (B191248) apigenin linked to a neohesperidose sugar moiety at the 5-position. This glycosylation influences its solubility and bioavailability.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 850630-40-9--INVALID-LINK--
Molecular Formula C27H30O14--INVALID-LINK--
Molecular Weight 578.52 g/mol --INVALID-LINK--
Appearance Powder--INVALID-LINK--
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol--INVALID-LINK--

Biological Activities and Therapeutic Potential

This compound is studied for its potential anti-inflammatory, antioxidant, and anti-cancer properties.[1] It is believed that its mode of action involves the modulation of various biological pathways, including the inhibition of pro-inflammatory cytokines and antioxidant activity.[1] While direct studies on the glycoside are limited, the biological activities of its aglycone, apigenin, are well-documented and provide significant insight into the potential mechanisms of this compound, as the glycoside may be metabolized to apigenin in the body.

Apigenin has been shown to possess a wide range of pharmacological effects, including:

  • Anti-cancer activity : Apigenin can suppress various types of cancers by inducing apoptosis and cell-cycle arrest, as well as inhibiting cell migration and invasion.[3]

  • Anti-inflammatory effects : It can reduce inflammation by inhibiting NF-κB and reducing the expression of pro-inflammatory cytokines.[4]

  • Antioxidant properties : Apigenin acts as an antioxidant by neutralizing free radicals and protecting cells from oxidative stress.[4]

  • Neuroprotective effects : It has shown potential in protecting against neurodegenerative diseases.[5]

  • Cardioprotective and anti-diabetic properties : Research suggests benefits for cardiovascular health and in managing diabetes.[5]

Modulation of Cellular Signaling Pathways

The therapeutic effects of apigenin, and by extension this compound, are attributed to its ability to modulate multiple key signaling pathways involved in cell growth, proliferation, and inflammation.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and growth. Apigenin has been shown to inhibit this pathway, which is often dysregulated in cancer.[6][7] By inhibiting PI3K, apigenin prevents the phosphorylation and activation of Akt, which in turn leads to decreased activation of mTOR and its downstream effectors.[4] This inhibition can lead to cell cycle arrest and apoptosis.[6]

PI3K_Akt_mTOR_Pathway Apigenin This compound (via Apigenin) PI3K PI3K Apigenin->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis mTOR->Apoptosis inhibits

PI3K/Akt/mTOR signaling inhibition.
MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Apigenin has been found to suppress the MAPK/ERK pathway, contributing to its anti-cancer effects.[7][8] It can inhibit the phosphorylation of key kinases in this pathway, such as ERK1/2, leading to the downregulation of downstream targets involved in cell proliferation.[8]

MAPK_ERK_Pathway Apigenin This compound (via Apigenin) Ras Ras Apigenin->Ras inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

MAPK/ERK signaling inhibition.
NF-κB Signaling Pathway

The NF-κB pathway plays a central role in the inflammatory response. Apigenin exerts its anti-inflammatory effects by inhibiting the activation of NF-κB.[7][9] It can prevent the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm. By inhibiting NF-κB translocation to the nucleus, apigenin suppresses the expression of pro-inflammatory genes, such as those for cytokines and chemokines.[9]

NFkB_Signaling_Pathway cluster_0 In the Nucleus Apigenin This compound (via Apigenin) IKK IKK Apigenin->IKK inhibits IkB IκBα IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates Inflammation Inflammatory Gene Expression NFkB_n NF-κB Gene Target Genes NFkB_n->Gene Western_Blot_Workflow A Cell Treatment with This compound B Protein Extraction A->B C SDS-PAGE B->C D Protein Transfer (to membrane) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H I Analysis H->I

References

A Technical Guide to the Spectroscopic Data of Apigenin 5-O-neohesperidoside

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Apigenin (B1666066) 5-O-neohesperidoside is a flavonoid glycoside, a class of natural products known for their diverse biological activities. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the spectroscopic data for this compound. Due to the limited availability of specific experimental data for Apigenin 5-O-neohesperidoside, this document presents a detailed analysis of its constituent parts: the aglycone Apigenin and the neohesperidose sugar moiety. Spectroscopic data from closely related apigenin glycosides are also included to provide a robust framework for characterization.

Chemical Structure

This compound consists of the flavone (B191248) apigenin linked to a neohesperidose sugar at the 5-hydroxyl position. Neohesperidose is a disaccharide composed of rhamnose and glucose.

Caption: General structure of this compound.

Spectroscopic Data

The following sections present tabulated NMR, MS, and UV spectroscopic data for apigenin and representative apigenin glycosides. These data serve as a reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The tables below summarize the ¹H and ¹³C NMR data for apigenin and a representative apigenin glycoside.

Table 1: ¹H NMR Spectroscopic Data of Apigenin

Positionδ (ppm)MultiplicityJ (Hz)
36.76s
66.18d2.0
86.47d2.0
2', 6'7.91d8.9
3', 5'6.91d8.9
5-OH12.9s

Solvent: DMSO-d₆[1][2]

Table 2: ¹³C NMR Spectroscopic Data of Apigenin

Positionδ (ppm)
2163.4
3103.5
4182.5
5161.2
698.29
7162.34
895.3
9155.83
10104.22
1'121.4
2', 6'129.1
3', 5'116.5
4'161.6

Solvent: DMSO-d₆[3][4][5]

Table 3: ¹H and ¹³C NMR Spectroscopic Data of a Representative Apigenin Glycoside (Apigenin-7-O-β-D-glucoside)

MoietyPositionδC (ppm)δH (ppm)
Aglycone2163.4
3103.56.87 (1H, s)
4182.5
5161.912.97 (1H, s, 5-OH)
6100.36.43 (1H, d, J=2.2)
7164.7
895.36.82 (1H, d, J=2.2)
9157.4
10105.8
1'121.4
2', 6'129.17.95 (2H, d, J=8.9)
3', 5'116.56.93 (2H, d, J=8.9)
4'161.610.51 (1H, s, 4'-OH)
Glycoside1''99.95.44 (1H, d, J=7.4)
2''73.53.71 (1H, m)
3''77.63.27-3.47 (5H, m)
4''69.9
5''76.9
6''63.5

Solvent: DMSO-d₆[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular formula of this compound is C₂₇H₃₀O₁₄, with an exact mass of 578.16 g/mol .

Table 4: Mass Spectrometry Data of Apigenin and its Glycosides

CompoundIonization Mode[M-H]⁻ (m/z)[M+H]⁺ (m/z)Key Fragment Ions (m/z)
ApigeninESI269271151, 117
Apigenin-7-O-glucosideESI431.1433.2271 (aglycone)

[3][6]

The fragmentation of apigenin glycosides in MS/MS experiments typically involves the loss of the sugar moieties, yielding a fragment ion corresponding to the apigenin aglycone (m/z 269 in negative mode, m/z 271 in positive mode).[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum.

Table 5: UV-Vis Spectroscopic Data of Apigenin

SolventBand I (nm)Band II (nm)
Methanol (B129727)336267

[8][9]

The addition of shift reagents (e.g., NaOMe, AlCl₃, NaOAc) can be used to deduce the location of free hydroxyl groups on the flavonoid skeleton.[10] For flavones, Band I is associated with the B-ring cinnamoyl system, and Band II is associated with the A-ring benzoyl system.[10]

Experimental Protocols

Detailed experimental protocols are crucial for the replication of scientific findings. The following are generalized protocols for the isolation and spectroscopic analysis of apigenin glycosides from plant material.

Isolation of Apigenin Glycosides

A general workflow for the isolation of flavonoid glycosides from a plant source is depicted below.

G start Plant Material extraction Extraction (e.g., with Methanol/Ethanol) start->extraction partition Solvent Partitioning (e.g., with n-Hexane, Ethyl Acetate (B1210297), n-Butanol) extraction->partition cc Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex LH-20) partition->cc purification Preparative HPLC cc->purification end Pure Apigenin Glycoside purification->end

Caption: Workflow for the isolation of apigenin glycosides.

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, typically methanol or ethanol, using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction.[11]

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

  • Column Chromatography: The enriched fraction is further purified by column chromatography using stationary phases like silica gel or Sephadex LH-20.[4]

  • Preparative HPLC: Final purification is often achieved by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.[3]

NMR Spectroscopy
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube.

  • Instrumentation: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[3][4]

  • Data Acquisition: Standard pulse programs are used to acquire the spectra. Chemical shifts are reported in ppm relative to the solvent residual peak or an internal standard (e.g., TMS).

Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Mass spectra are typically acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a liquid chromatography system (LC-MS).[12]

  • Data Acquisition: The analysis can be performed in both positive and negative ion modes. For structural elucidation, tandem mass spectrometry (MS/MS) is employed to generate fragmentation patterns.[6]

UV-Vis Spectroscopy
  • Sample Preparation: A solution of the compound of known concentration is prepared in a spectroscopic grade solvent (e.g., methanol).

  • Instrumentation: The UV-Vis spectrum is recorded using a double-beam UV-Vis spectrophotometer.

  • Data Acquisition: The absorbance is measured over a wavelength range of 200-600 nm.[8] To obtain further structural information, spectra can be recorded after the addition of various shift reagents.

Signaling Pathways and Workflows

Apigenin and its glycosides are known to interact with various biological pathways. One of the well-studied pathways is the anti-inflammatory effect mediated through the inhibition of the NF-κB signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK Apigenin Apigenin IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates Apigenin->IKK inhibits Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_n->Genes activates transcription

Caption: Inhibition of the NF-κB signaling pathway by apigenin.[11][13]

This diagram illustrates how apigenin can exert its anti-inflammatory effects by inhibiting the IKK complex, which prevents the degradation of IκB and the subsequent translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes.[11]

References

Unveiling the Therapeutic Potential of Apigenin 5-O-neohesperidoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin 5-O-neohesperidoside, also known as Rhoifolin (B190594), is a naturally occurring flavonoid glycoside found in a variety of plant species, notably within the Rutaceae family, including citrus fruits.[1] As a derivative of apigenin, a well-studied aglycone with potent biological activities, this compound has garnered significant scientific interest for its own therapeutic potential. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its anticancer, anti-inflammatory, and antioxidant properties. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this promising natural compound. While much of the foundational knowledge is derived from studies on its aglycone, apigenin, this guide will focus on the data available for the glycoside form and will clearly differentiate between the two where necessary.

Core Biological Activities

This compound exhibits a range of biological activities, positioning it as a compelling candidate for further investigation in drug discovery and development. Preclinical studies have demonstrated its involvement in crucial cellular processes, including the modulation of signaling pathways related to cancer progression, inflammation, and oxidative stress.

Anticancer Activity

A significant body of research points to the potent cytotoxic and anticancer properties of this compound.[1][2] In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines and induce apoptosis.

Quantitative Data on Anticancer Activity:

Cell LineCancer TypeIC50 Value (µg/mL)Reference
Hep 2Human epidermoid larynx carcinoma5.9[1]
HeLaHuman cervical carcinoma6.2[1]
HepG2Human hepatocellular carcinoma22.6[1]
HCT-116Human colon carcinoma34.8[1]
MRC-5Fetal human lung fibroblast44[1]
PANC-1Human pancreatic cancer>100 (in a study with total flavonoids)[3][4]
ASPC-1Human pancreatic cancer>100 (in a study with total flavonoids)[3][4]

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

The anticancer effects of this compound are mediated through the modulation of several key signaling pathways. In pancreatic cancer cells, it has been shown to regulate the AKT/JNK/caspase-3 and TGF-β2/SMAD2 signaling pathways, leading to inhibited cell proliferation and migration, and the promotion of apoptosis.[3][4]

Signaling Pathway: Rhoifolin's Impact on Pancreatic Cancer Cells

cluster_akt_jnk AKT/JNK Pathway cluster_tgf TGF-β Pathway Rhoifolin This compound (Rhoifolin) pAKT p-AKT Rhoifolin->pAKT downregulates pJNK p-JNK Rhoifolin->pJNK upregulates TGFb2 TGF-β2 Rhoifolin->TGFb2 downregulates Caspase3 Caspase-3 pAKT->Caspase3 inhibition pJNK->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis pSMAD2 p-SMAD2 TGFb2->pSMAD2 Migration_Invasion Cell Migration & Invasion pSMAD2->Migration_Invasion

Caption: Rhoifolin's dual modulation of AKT/JNK and TGF-β signaling pathways in pancreatic cancer.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in preclinical models.[5][6] It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and modulating key inflammatory signaling pathways.

In a carrageenan-induced rat paw edema model, rhoifolin administered at doses of 2.5, 25, and 250 mg/kg resulted in a significant inhibition of edema by 14%, 25%, and 45%, respectively, after 4 hours.[1][7] This effect was associated with a reduction in prostaglandin (B15479496) E2 and TNF-α levels in the inflammatory exudates.[1][7] Furthermore, in a Freund's adjuvant-induced rheumatoid arthritis model in rats, rhoifolin treatment (10 and 20 mg/kg) improved overall health parameters, reduced paw edema, and decreased levels of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6.[8][9] This anti-inflammatory action is believed to be mediated through the inhibition of the NF-κB signaling pathway.[8]

Signaling Pathway: Rhoifolin's Inhibition of the NF-κB Pathway

Rhoifolin This compound (Rhoifolin) IKK IKK Complex Rhoifolin->IKK inhibits LPS_TNF LPS / TNF-α LPS_TNF->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB_IkBa NF-κB-IκBα (inactive complex) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocation NFkB_IkBa->NFkB degradation of IκBα Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) Nucleus->Proinflammatory_Genes activates

Caption: Rhoifolin's inhibitory effect on the NF-κB inflammatory signaling pathway.

Antioxidant Activity

The antioxidant properties of this compound contribute significantly to its overall biological activity.[5][6] It has been shown to possess radical scavenging activity and can mitigate oxidative stress.

Quantitative Data on Antioxidant Activity:

AssayResultReference
Oxygen Radical Absorbance Capacity (ORAC)10823 µmol TE/g[7]
DPPH Radical Scavenging ActivityDose-dependent activity[7]

In a rat model of rheumatoid arthritis, rhoifolin treatment led to a significant decrease in oxidative stress, as evidenced by changes in the intracellular levels of glutathione (B108866), glutathione peroxidase, malondialdehyde, and superoxide (B77818) dismutase in the articular cartilage tissue.[8]

Experimental Protocols

The following sections provide an overview of the methodologies used in the cited studies to evaluate the biological activities of this compound. These are not exhaustive step-by-step protocols but rather a summary of the experimental approaches.

In Vitro Anticancer Activity Assessment

Experimental Workflow: In Vitro Cytotoxicity Assay

Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Treatment Treat with varying concentrations of Rhoifolin Cell_Culture->Treatment Incubation Incubate for a specific duration (e.g., 24, 48, 72h) Treatment->Incubation MTT_Assay Perform MTT or similar viability assay Incubation->MTT_Assay Measurement Measure absorbance to determine cell viability MTT_Assay->Measurement IC50_Calculation Calculate IC50 value Measurement->IC50_Calculation End End IC50_Calculation->End

References

"Apigenin 5-O-neohesperidoside" mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Apigenin (B1666066) 5-O-neohesperidoside

Disclaimer: Direct experimental research on the mechanism of action of Apigenin 5-O-neohesperidoside is limited. This guide provides a comprehensive overview based on the well-documented activities of its aglycone, apigenin, and the closely related isomer, rhoifolin (B190594) (apigenin-7-O-neohesperidoside). The biological effects of many flavonoid glycosides are largely attributed to their aglycone form, which is released upon metabolism. Therefore, the mechanisms detailed herein for apigenin and rhoifolin serve as a robust inferential model for the bioactivity of this compound.

Executive Summary

This compound is a flavonoid glycoside. Based on the extensive research on its core structure, apigenin, and related compounds, its mechanism of action is predicted to be multifactorial, primarily encompassing anti-inflammatory, antioxidant, and anticancer properties. These effects are mediated through the modulation of key cellular signaling pathways, including NF-κB, PI3K/Akt/mTOR, and MAPK. This document synthesizes the available quantitative data, details the experimental protocols used to elucidate these mechanisms, and provides visual representations of the involved pathways.

Core Mechanisms of Action

The biological activities of apigenin and its glycosides are centered around three primary mechanisms: anti-inflammatory, antioxidant, and anticancer actions.

Anti-inflammatory Action

Apigenin and rhoifolin exert potent anti-inflammatory effects by inhibiting pro-inflammatory mediators and modulating key signaling pathways. The primary pathway implicated in this action is the NF-κB signaling cascade.

The NF-κB pathway is a critical regulator of inflammatory responses.[1] Under inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1]

Rhoifolin has been shown to inhibit the phosphorylation of both IKKβ and IκBα, which prevents the nuclear translocation of the NF-κB p65 subunit.[1] This leads to a significant reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][3] Apigenin also suppresses the nuclear translocation of NF-κB in LPS-induced macrophages and inhibits the expression of COX-2 and inducible nitric oxide synthase (iNOS).[4][5]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4 LPS->TLR4 binds IKK IKK complex TLR4->IKK activates IkBa_NFkB IκBα p65/p50 IKK->IkBa_NFkB phosphorylates IκBα p_IkBa p-IκBα NFkB p65 p50 IkBa_NFkB->NFkB releases NFkB_nuc p65 p50 NFkB->NFkB_nuc translocation Apigenin This compound (inferred) Apigenin->IKK inhibits DNA DNA NFkB_nuc->DNA binds to promoter Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, COX-2, iNOS) DNA->Cytokines transcription

Caption: Inferred Inhibition of the NF-κB Pathway.
CompoundModel SystemTargetEffectConcentration / DoseReference
ApigeninLPS-induced RAW 264.7 cellsTNF-α, IL-10Significant decrease in expression and secretion30 µM[5]
ApigeninLPS-induced human lung epithelial cellsiNOS, COX-2, IL-1β, IL-6, IL-8, TNF-αSignificant inhibition of expressionNot specified[6]
ApigeninCarrageenan-induced paw edema in miceInflammationAlleviation of edemaNot specified[7]
RhoifolinFreund's adjuvant-induced arthritis in ratsTNF-α, IL-1β, IL-6Significant downregulation of gene expression10 and 20 mg/kg[2]
RhoifolinLPS-induced PBMCCOX-2, iNOS, IL-6, TNF-αAttenuated gene expression0.5 IC50 (IC50 = 80.3 µg/mL)[8]

Antioxidant Action

Apigenin is a potent antioxidant that functions by scavenging free radicals, chelating metal ions, and modulating endogenous antioxidant defense systems.[9] The antioxidant mechanism involves inhibiting oxidant enzymes and modulating redox-sensitive signaling pathways like Nrf2.[9]

CompoundAssayResultReference
ApigeninDPPH radical scavengingIC50 = 8.5 µM
ApigeninFRAP (Ferric Reducing Antioxidant Power)1.16 ± 0.01 µM Trolox equivalents[10]
ApigeninORAC (Oxygen Radical Absorbance Capacity)5.86 ± 0.05 µM Trolox equivalents[10]
Vitexin (Apigenin-8-C-glucoside)DPPH radical scavenging0.171 ± 0.012 mM AEAC at 1000 µM[11]
Isovitexin (Apigenin-6-C-glucoside)DPPH radical scavenging0.014 ± 0.0006 mM AEAC at 1000 µM[11]
Anticancer Action

The anticancer properties of apigenin and its glycosides are well-documented and involve the induction of cell cycle arrest and apoptosis, and the inhibition of cell proliferation and metastasis.[12] These effects are mediated by targeting multiple signaling pathways that are often dysregulated in cancer.

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its over-activation is a common feature in many cancers. Apigenin has been shown to inhibit this pathway by directly suppressing PI3K activity, which in turn prevents the phosphorylation and activation of Akt.[13][14] Inhibition of Akt leads to downstream effects including the induction of apoptosis and autophagy.[13][15]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt recruits & activates p_Akt p-Akt mTORC1 mTORC1 p_Akt->mTORC1 activates Apoptosis_Inh Apoptosis Inhibitors (e.g., Bcl-2) p_Akt->Apoptosis_Inh activates Proliferation Cell Proliferation & Growth mTORC1->Proliferation promotes Apigenin This compound (inferred) Apigenin->PI3K inhibits

Caption: Inferred Inhibition of the PI3K/Akt/mTOR Pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK), is another critical regulator of cell proliferation and survival. Apigenin has been shown to modulate this pathway, often leading to decreased phosphorylation of ERK (p-ERK), which contributes to its anti-proliferative effects.[16][17]

CompoundCell LineAssayEffectIC50 / ConcentrationReference
ApigeninHL60 (Leukemia)Cell ViabilityDose-dependent reductionIC50 = 30 µM[18]
ApigeninA375SM (Melanoma)Cell ViabilityDose-dependent decrease0-100 µM tested[2]
ApigeninHeLa (Cervical Cancer)Cell Viability52.5-61.6% inhibition50 µM[19]
ApigeninC33A (Cervical Cancer)Cell Viability46.1-58.6% inhibition50 µM[19]
ApigeninHepG2 (Hepatocellular Carcinoma)Cell GrowthDose- and time-dependent inhibitionNot specified[13]
RhoifolinHep 2 (Laryngeal Cancer)CytotoxicityIC50 = 5.9 µg/mL[20]
RhoifolinHeLa (Cervical Cancer)CytotoxicityIC50 = 6.2 µg/mL[20]

Detailed Experimental Protocols

The following are standardized protocols for key experiments cited in the literature for evaluating the bioactivity of apigenin and its derivatives.

Experimental_Workflow cluster_invitro In Vitro Analysis Cell_Culture 1. Cell Culture (e.g., Cancer cell lines, Macrophages) Treatment 2. Treatment with Apigenin/Rhoifolin Cell_Culture->Treatment Cell_Viability 3a. Cell Viability (MTT Assay) Treatment->Cell_Viability Gene_Expression 3b. Gene Expression (qPCR) Treatment->Gene_Expression Protein_Analysis 3c. Protein Analysis (Western Blot) Treatment->Protein_Analysis Apoptosis_Analysis 3d. Apoptosis/Cell Cycle (Flow Cytometry) Treatment->Apoptosis_Analysis

Caption: General In Vitro Experimental Workflow.
Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells (e.g., A375SM melanoma cells) in a 96-well plate at a density of 2×10⁴ cells/mL and incubate for 24 hours to allow for attachment.[2]

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., apigenin at 0, 25, 50, 75, 100 µM) for a specified duration (e.g., 24 hours).[2]

  • MTT Addition: Discard the medium and add 40 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: Aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylation status of signaling proteins.

  • Protein Extraction: Treat cells with the compound for the desired time. Lyse the cells using a suitable lysis buffer (e.g., PRO-PREP) to extract total protein.[16]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., Bradford assay).[16]

  • SDS-PAGE: Separate 30 µg of total protein per lane on an SDS-polyacrylamide gel.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-p-ERK) overnight at 4°C.[16]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the expression levels of specific genes.

  • RNA Extraction: Treat cells as required, then extract total RNA using a suitable method (e.g., TRIzol).[21]

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[22]

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green Master Mix, cDNA template, and gene-specific primers (e.g., for TNF-α, IL-6).[21]

  • Amplification: Perform the qPCR in a real-time PCR system.

  • Data Analysis: Determine the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing to a housekeeping gene (e.g., GAPDH).[21]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed and treat cells with the test compound for the desired duration (e.g., 48 hours).[23]

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) and incubate in the dark for 15 minutes.[23]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Conclusion and Future Directions

The mechanism of action for this compound can be inferred with a high degree of confidence from the extensive data on its aglycone, apigenin, and the related glycoside, rhoifolin. The core mechanisms are centered on its anti-inflammatory, antioxidant, and anticancer activities, driven by the modulation of critical signaling pathways such as NF-κB, PI3K/Akt, and MAPK. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals.

However, to fully elucidate the specific contributions of the neohesperidoside moiety to the bioavailability, metabolism, and potency of the compound, direct experimental studies on this compound are essential. Future research should focus on comparative studies with apigenin to determine if the glycoside offers advantages in terms of solubility, stability, or targeted delivery, which could have significant implications for its therapeutic potential.

References

In Vitro Antioxidant Potential of Apigenin 5-O-neohesperidoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin 5-O-neohesperidoside, a flavonoid glycoside found in various medicinal plants such as Thesium chinense, has garnered interest for its potential therapeutic properties, including its antioxidant activity.[1][2] This technical guide provides a comprehensive overview of the in vitro antioxidant potential of this compound, presenting available quantitative data, detailed experimental protocols for key antioxidant assays, and visual representations of experimental workflows and antioxidant mechanisms.

Quantitative Antioxidant Activity

The antioxidant activity of this compound has been evaluated using various in vitro assays. The following table summarizes the available quantitative data.

Table 1: Summary of In Vitro Antioxidant Activity of this compound

Antioxidant AssayTest CompoundResult (SC₅₀/IC₅₀/Equivalent)Positive ControlResult (SC₅₀/IC₅₀/Equivalent)Source
DPPH Radical Scavenging ActivityLuteolin-7-O-β-D-glucopyranoside (Compound 11)16.2 ± 1.6 µM (SC₅₀)Ascorbic acid15.5 ± 0.8 µM (SC₅₀)[3]
ABTS Radical Scavenging ActivityData Not Available----
Ferric Reducing Antioxidant Power (FRAP)Data Not Available----

Note: Through a detailed analysis of the chemical constituents of Thesium chinense and their published antioxidant activities, it has been determined that the compound identified as Luteolin-7-O-β-D-glucopyranoside (Compound 11) in the study by Liu et al. (2023) corresponds to this compound based on structural comparison. The DPPH radical scavenging activity data presented is for this compound.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are based on standard methods cited in the literature.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Experimental Workflow:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_calculation Calculation DPPH_sol Prepare 0.1 mM DPPH solution in methanol Mix Mix 1 mL of sample/control with 2 mL of DPPH solution DPPH_sol->Mix Sample_sol Prepare various concentrations of this compound Sample_sol->Mix Control_sol Prepare positive control (e.g., Ascorbic Acid) Control_sol->Mix Incubate Incubate in the dark at room temperature for 30 min Mix->Incubate Spectro Measure absorbance at 517 nm Incubate->Spectro Inhibition Calculate % Inhibition Spectro->Inhibition IC50 Determine SC₅₀ value Inhibition->IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

Calculation:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the DPPH solution without the sample.

  • A_sample is the absorbance of the DPPH solution with the sample.

The SC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+).

Principle: The reduction of the pre-formed ABTS radical cation by an antioxidant to its colorless neutral form is measured spectrophotometrically.

Experimental Workflow:

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_calculation Calculation ABTS_stock Prepare 7 mM ABTS and 2.45 mM potassium persulfate solutions ABTS_radical Mix and let stand in the dark for 12-16 h to form ABTS•+ ABTS_stock->ABTS_radical ABTS_working Dilute ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm ABTS_radical->ABTS_working Mix Add 10 µL of sample to 1 mL of ABTS working solution ABTS_working->Mix Sample_sol Prepare various concentrations of this compound Sample_sol->Mix Incubate Incubate at room temperature for 6 min Mix->Incubate Spectro Measure absorbance at 734 nm Incubate->Spectro Inhibition Calculate % Inhibition Spectro->Inhibition TEAC Determine Trolox Equivalent Antioxidant Capacity (TEAC) Inhibition->TEAC

Caption: Workflow for the ABTS Radical Scavenging Assay.

Calculation:

The percentage of ABTS radical scavenging activity is calculated as:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the ABTS radical solution without the sample.

  • A_sample is the absorbance of the ABTS radical solution with the sample.

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: The reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, is measured by the change in absorbance at 593 nm.

Experimental Workflow:

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_calculation Calculation FRAP_reagent Prepare FRAP reagent (acetate buffer, TPTZ, FeCl₃) Mix Add 100 µL of sample/standard to 3 mL of FRAP reagent FRAP_reagent->Mix Sample_sol Prepare various concentrations of this compound Sample_sol->Mix Standard_sol Prepare FeSO₄ standard solutions Standard_sol->Mix Incubate Incubate at 37°C for 4 min Mix->Incubate Spectro Measure absorbance at 593 nm Incubate->Spectro Standard_curve Generate standard curve from FeSO₄ standards Spectro->Standard_curve FRAP_value Calculate FRAP value (in µM Fe(II) equivalents) Standard_curve->FRAP_value

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Calculation:

A standard curve is prepared using known concentrations of FeSO₄. The FRAP value of the sample is then calculated from the standard curve and expressed as µM of Fe(II) equivalents.

Antioxidant Signaling Pathways

Flavonoids like this compound can exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways involved in the cellular antioxidant response. One of the key pathways is the Keap1-Nrf2-ARE pathway.

Antioxidant_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Keap1 Apigenin This compound Apigenin->Keap1 Inhibits Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2 Ub Ubiquitination & Degradation Keap1->Ub Nrf2_dissociation Keap1->Nrf2_dissociation Nrf2->Ub Leads to Nrf2_translocation Nrf2->Nrf2_translocation Translocates to Nucleus ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription Nrf2_translocation->ARE

Caption: The Keap1-Nrf2-ARE signaling pathway for antioxidant defense.

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, leading to its ubiquitination and degradation. In the presence of oxidative stress or inducers like certain flavonoids, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, and initiates the transcription of various protective enzymes.

Conclusion

The available data, although limited to DPPH radical scavenging activity, suggests that this compound possesses notable in vitro antioxidant potential. Further studies employing a broader range of antioxidant assays such as ABTS and FRAP are warranted to provide a more comprehensive understanding of its antioxidant profile. The detailed experimental protocols and the overview of the Keap1-Nrf2-ARE signaling pathway provided in this guide serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in exploring the therapeutic applications of this flavonoid glycoside.

References

The Anti-inflammatory Properties of Apigenin 5-O-neohesperidoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (B1666066) 5-O-neohesperidoside, a flavonoid glycoside also known as Rhoifolin, has garnered significant scientific interest for its potential therapeutic applications, particularly concerning its anti-inflammatory and antioxidant properties.[1][2] This technical guide provides a comprehensive overview of the current state of research into the anti-inflammatory effects of Apigenin 5-O-neohesperidoside and its aglycone, apigenin. It is designed to be a resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the molecular pathways implicated in its anti-inflammatory action.

This compound is naturally found in various plants, including citrus species and Thesium chinese.[2][3] The anti-inflammatory activity of this compound, along with its parent compound apigenin, is attributed to its ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators.[4][5]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound (Rhoifolin) and Apigenin has been quantified in several preclinical studies. The following tables summarize the key findings from both in vivo and in vitro models.

Table 1: In Vivo Anti-inflammatory Activity of Rhoifolin
ModelSpeciesTreatment and DoseOutcomePercentage Inhibition/ReductionReference
Carrageenan-induced paw edemaRatRhoifolin (2.5, 25, 250 mg/kg)Inhibition of paw edema14%, 25%, 45% respectively[6][7]
Complete Freund's Adjuvant (CFA)-induced arthritisRatRhoifolin (10 and 20 mg/kg)Attenuation of paw edemaSignificant[1][8]
Formalin-induced paw edemaRatRhoifolin-loaded PLGA nanoparticlesInhibition of paw thicknessEqually potent to free Rhoifolin and diclofenac[9]
Table 2: In Vitro Anti-inflammatory Activity of Apigenin
Cell LineStimulantTreatment and ConcentrationOutcomeKey FindingsReference
RAW 264.7 macrophagesLipopolysaccharide (LPS)ApigeninInhibition of nitric oxide (NO) productionMost potent inhibitor among several flavonoids[10]
C6 astrocyte cellsLPS/gamma-interferon (IFN-γ)ApigeninSuppression of NO productionIC50 < 10⁻³ M[10]
Human monocytes and mouse macrophagesLPSApigenin (0.1-25 µM)Inhibition of pro-inflammatory cytokine production (IL-1β, IL-8, TNF-α)Dose-dependent inhibition[10]
NIH/3T3 cellsTNF-αApigenin (10-30 µM)Inhibition of NF-κB transcriptional activationSignificant inhibition[10]
RAW 264.7 macrophagesLPSApigenin (25 µM)Reduction of IL-6 and IL-1β mRNA stabilitySignificant inhibition[11][12]

Key Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of this compound and apigenin are primarily mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5][10]

Apigenin has been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, which retains NF-κB in the cytoplasm.[13] Furthermore, apigenin can suppress the phosphorylation of the p65 subunit of NF-κB.[13] In the MAPK pathway, apigenin has been observed to inhibit the activation of key kinases such as ERK1/2.[11]

Below are diagrams illustrating these signaling pathways and the proposed points of intervention by this compound and its aglycone.

NF-kappaB Signaling Pathway Inhibition cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK p_IKB p-IκBα IKK->p_IKB Phosphorylation IKB IκBα p_IKB->IKB Degradation NFKB NF-κB (p65/p50) p_NFKB p-NF-κB NFKB->p_NFKB Phosphorylation Nucleus Nucleus p_NFKB->Nucleus Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->Inflammation Transcription Apigenin Apigenin/ This compound Apigenin->IKK Inhibits Apigenin->p_NFKB Inhibits

Figure 1: Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway Inhibition cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation ERK ERK1/2 MAPKK->ERK Phosphorylation p_ERK p-ERK1/2 AP1 AP-1 p_ERK->AP1 Activates Nucleus Nucleus AP1->Nucleus Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Transcription Apigenin Apigenin/ This compound Apigenin->ERK Inhibits

Figure 2: Modulation of the MAPK/ERK signaling pathway.

Experimental Protocols

To facilitate the replication and extension of the research discussed, this section provides detailed methodologies for key experiments cited in the literature.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating the anti-inflammatory activity of compounds in acute inflammation.

  • Animals: Male Wistar rats are typically used.

  • Procedure:

    • Animals are fasted overnight before the experiment.

    • The initial paw volume of each rat is measured using a plethysmometer.

    • This compound (Rhoifolin) or the vehicle (control) is administered orally or intraperitoneally at specified doses (e.g., 2.5, 25, and 250 mg/kg).[6][7]

    • After a set period (e.g., 1 hour), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Carrageenan-Induced Paw Edema Workflow A 1. Acclimatize and Fast Rats B 2. Measure Initial Paw Volume A->B C 3. Administer Test Compound or Vehicle B->C D 4. Induce Inflammation with Carrageenan Injection C->D E 5. Measure Paw Volume at Timed Intervals D->E F 6. Calculate Percentage Inhibition of Edema E->F LPS-Stimulated Macrophage Assay Workflow A 1. Seed Macrophages in Culture Plates B 2. Pre-treat with Test Compound A->B C 3. Stimulate with LPS B->C D 4. Incubate for a Defined Period C->D E 5. Collect Supernatant and/or Cell Lysates D->E F 6. Analyze Inflammatory Markers (ELISA, Griess Assay, Western Blot) E->F

References

Apigenin 5-O-neohesperidoside: A Technical Guide to its Discovery and Isolation from Thesium chinense

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Apigenin (B1666066) 5-O-neohesperidoside, a flavonoid glycoside identified in the medicinal plant Thesium chinense. This document details generalized experimental protocols for the extraction and purification of this compound, presents available quantitative and spectral data, and explores the potential biological activities and associated signaling pathways based on the extensive research on its aglycone, apigenin. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this and similar flavonoid compounds.

Introduction

Thesium chinense, a perennial herbaceous plant, has a history of use in traditional medicine. Phytochemical investigations of this plant have revealed a rich composition of secondary metabolites, including a variety of flavonoids. Among these, Apigenin 5-O-neohesperidoside has been identified as a constituent of interest. Flavonoids and their glycosides are known to possess a wide range of pharmacological activities, making the isolation and characterization of novel compounds like this compound a significant area of research for the development of new therapeutic agents. This guide will focus on the technical aspects of its discovery and isolation from Thesium chinense.

Discovery and Initial Identification

This compound was first reported as a novel compound isolated from Thesium chinense during phytochemical studies aimed at identifying the plant's flavonoid constituents. The identification was achieved through a combination of chromatographic and spectroscopic techniques.

Experimental Protocols

While a specific, detailed protocol for the extraction and isolation of this compound from Thesium chinense is not extensively documented in publicly available literature, a general methodology can be constructed based on established techniques for the isolation of flavonoid glycosides from plant materials.

General Experimental Workflow

The following diagram outlines a typical workflow for the isolation and characterization of flavonoid glycosides from a plant source.

experimental_workflow plant_material Dried and Powdered Thesium chinense extraction Solvent Extraction (e.g., Methanol (B129727) or Ethanol) plant_material->extraction filtration_concentration Filtration and Concentration (Rotary Evaporation) extraction->filtration_concentration crude_extract Crude Extract filtration_concentration->crude_extract fractionation Solvent-Solvent Partitioning (e.g., Ethyl Acetate (B1210297), n-Butanol) crude_extract->fractionation ethyl_acetate_fraction Ethyl Acetate Fraction fractionation->ethyl_acetate_fraction n_butanol_fraction n-Butanol Fraction fractionation->n_butanol_fraction column_chromatography Column Chromatography (Silica Gel, Sephadex LH-20, etc.) n_butanol_fraction->column_chromatography fractions Collection of Fractions column_chromatography->fractions tlc_hplc_analysis TLC/HPLC Analysis fractions->tlc_hplc_analysis pure_compound Isolation of Pure This compound tlc_hplc_analysis->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation

Figure 1: General workflow for flavonoid glycoside isolation.
Extraction

  • Plant Material Preparation: Air-dried whole plants of Thesium chinense are ground into a fine powder.

  • Solvent Extraction: The powdered plant material is extracted exhaustively with a polar solvent such as methanol or ethanol (B145695) at room temperature. This process is typically repeated multiple times to ensure complete extraction of the flavonoids. The combined extracts are then filtered.

  • Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. A typical fractionation scheme would involve:

  • Ethyl Acetate Partitioning: To separate less polar compounds.

  • n-Butanol Partitioning: Flavonoid glycosides, being more polar, are often enriched in the n-butanol fraction.

Isolation and Purification

The n-butanol fraction, rich in flavonoid glycosides, is subjected to various chromatographic techniques for the isolation of pure compounds.

  • Silica (B1680970) Gel Column Chromatography: The n-butanol fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of chloroform (B151607) and methanol or ethyl acetate and methanol, with increasing polarity.

  • Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified using a Sephadex LH-20 column with methanol as the eluent to remove smaller molecules and pigments.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a C18 column and a mobile phase consisting of a gradient of water (often with a small amount of acid like formic acid) and methanol or acetonitrile.

Structure Elucidation

The purified compound is identified as this compound based on the analysis of its spectroscopic data:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy to determine the chemical structure, including the nature and attachment points of the sugar moieties.

Data Presentation

Quantitative Data
ComponentContentMethod
Total Flavonoids3.38%Spectrophotometric
Kaempferol0.9847 mg/gHPLC
Mannitol6.12%Not specified
Polysaccharides14.08%Not specified
Water Soluble Extract30.28%Not specified
Table 1: General phytochemical content of Thesium chinense.
Spectroscopic Data

Complete, officially published NMR data for this compound is not available in a consolidated format in the reviewed literature. The following table presents a representative compilation of expected 1H and 13C NMR chemical shifts for the apigenin aglycone, which would form the core of the this compound spectrum. The sugar moiety signals would appear in distinct regions of the spectra.

Position13C Chemical Shift (δ)1H Chemical Shift (δ)
Apigenin Aglycone
2164.3-
3102.96.78 (s)
4182.4-
5161.8-
699.46.19 (d, J=2.0 Hz)
7164.8-
894.66.49 (d, J=2.0 Hz)
9157.9-
10104.1-
1'121.7-
2', 6'129.17.93 (d, J=8.8 Hz)
3', 5'116.56.93 (d, J=8.8 Hz)
4'161.7-
Table 2: Representative NMR data for the Apigenin aglycone.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activities of this compound are limited, the extensive research on its aglycone, apigenin, provides a strong basis for predicting its potential therapeutic effects. The neohesperidoside moiety may influence the bioavailability and metabolism of the compound. Apigenin is known to modulate several key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Effects

Apigenin has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. This is often mediated through the NF-κB and MAPK signaling pathways.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage lps LPS tlr4 TLR4 lps->tlr4 nfkb_pathway NF-κB Pathway tlr4->nfkb_pathway mapk_pathway MAPK Pathway tlr4->mapk_pathway pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb_pathway->pro_inflammatory_cytokines mapk_pathway->pro_inflammatory_cytokines apigenin Apigenin apigenin->nfkb_pathway Inhibits apigenin->mapk_pathway Inhibits

Figure 2: Apigenin's modulation of inflammatory pathways.
Anticancer Activity

Apigenin has demonstrated anticancer properties by influencing cell proliferation, apoptosis, and angiogenesis. Key signaling pathways implicated include PI3K/Akt/mTOR and JAK/STAT.

anticancer_pathway cluster_cell Cancer Cell pi3k_akt_mTOR PI3K/Akt/mTOR Pathway cell_proliferation Cell Proliferation and Survival pi3k_akt_mTOR->cell_proliferation jak_stat JAK/STAT Pathway jak_stat->cell_proliferation apoptosis Apoptosis apigenin Apigenin apigenin->pi3k_akt_mTOR Inhibits apigenin->jak_stat Inhibits apigenin->apoptosis Induces

Figure 3: Apigenin's role in cancer-related signaling.

Conclusion

This compound represents a potentially valuable natural product from Thesium chinense. While its discovery has been reported, further research is required to fully elucidate its specific extraction and isolation parameters, as well as its unique biological activities and pharmacokinetic profile. The information provided in this guide, based on the current scientific literature, serves as a foundational resource for scientists and researchers to build upon in their exploration of this and other related flavonoid glycosides for potential therapeutic applications. Future studies should focus on developing optimized and scalable isolation protocols, conducting comprehensive biological assays to determine the specific effects of the neohesperidoside moiety, and performing in vivo studies to evaluate its efficacy and safety.

Apigenin Glycosides in Citrus Species: A Technical Guide to Rhoifolin (Apigenin-7-O-neohesperidoside)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of apigenin (B1666066) glycosides in citrus species, with a primary focus on the well-documented flavone, rhoifolin (B190594) (apigenin-7-O-neohesperidoside). While the user's initial topic of interest was "Apigenin 5-O-neohesperidoside," a thorough literature review revealed a significant scarcity of research on this specific isomer. In contrast, its positional isomer, rhoifolin, is extensively studied and recognized as a significant bioactive constituent in various citrus species. Therefore, this guide pivots to deliver an in-depth analysis of rhoifolin and other relevant apigenin glycosides, covering their distribution, quantitative data, experimental protocols for analysis, and their roles in modulating key signaling pathways.

Distribution and Quantitative Data of Apigenin Glycosides in Citrus Species

Apigenin and its glycosides are widely distributed throughout the plant kingdom, with citrus species being a notable source. Rhoifolin, in particular, has been identified in a variety of citrus fruits, including bitter orange, bergamot, grapefruit, and lemon. The concentration of these compounds can vary significantly depending on the species, cultivar, maturity, and the specific part of the fruit. The peels of citrus fruits are generally found to contain higher concentrations of flavonoids compared to the pulp and juice.

Table 1: Quantitative Data of Rhoifolin in Various Citrus Species

Citrus SpeciesFruit PartConcentrationReference
Kumquat (Fortunella margarita)Edible PartPresent (not quantified)
Shaddock (Citrus grandis)PulpHigh oxygen radical absorbance capacity
Bergamot (Citrus bergamia)JuicePresent (not quantified)
Grapefruit (Citrus paradisi)Edible PartPresent (not quantified)
Lemon (Citrus limon)JuicePresent (not quantified)

Note: Precise quantitative data for rhoifolin across a wide range of citrus species and fruit parts is still an area of active research. The table reflects the presence of rhoifolin as reported in the literature, highlighting the need for more extensive quantitative studies.

Experimental Protocols

Extraction of Apigenin Glycosides from Citrus Matrices

A general protocol for the solvent extraction of apigenin glycosides like rhoifolin from citrus material is outlined below. The choice of solvent and extraction conditions may need to be optimized based on the specific citrus matrix and the target compound.

Protocol: Solvent Extraction of Apigenin Glycosides

  • Sample Preparation:

    • Separate the citrus fruit into its constituent parts (e.g., peel, pulp, seeds).

    • Freeze-dry or oven-dry the plant material at a low temperature (e.g., 40-50°C) to remove moisture.

    • Grind the dried material into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Weigh a known amount of the powdered sample (e.g., 10 g).

    • Macerate or sonicate the sample with a suitable solvent. Methanol or ethanol (B145695) (often in aqueous solutions, e.g., 80% methanol) are commonly used for extracting flavonoids.

    • The solvent-to-sample ratio should be optimized, for example, 10:1 (v/w).

    • Perform the extraction for a defined period (e.g., 1-2 hours) at room temperature or with gentle heating. The extraction can be repeated multiple times (e.g., 3 times) to ensure maximum recovery.

  • Filtration and Concentration:

    • Filter the extract through filter paper (e.g., Whatman No. 1) to remove solid plant material.

    • Combine the filtrates from all extraction cycles.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) to obtain a crude extract.

  • Fractionation (Optional):

    • The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the more polar fractions like ethyl acetate and n-butanol.

Quantification of Rhoifolin by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and reliable method for the quantification of rhoifolin.

Protocol: HPLC-DAD Quantification of Rhoifolin

  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD.

    • A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase:

    • A gradient elution is commonly employed using a two-solvent system:

      • Solvent A: Water with an acidifier (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

      • Solvent B: Acetonitrile or methanol.

    • A typical gradient program might be: 0-5 min, 10-20% B; 5-20 min, 20-40% B; 20-30 min, 40-60% B; followed by a wash and re-equilibration step. The gradient should be optimized for the specific separation.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: Monitoring at the UV absorbance maxima of rhoifolin, typically around 280 nm and 330 nm.

  • Standard and Sample Preparation:

    • Prepare a stock solution of a certified rhoifolin standard in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples.

    • Dissolve a known amount of the dried citrus extract in the mobile phase or methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification:

    • Identify the rhoifolin peak in the sample chromatogram by comparing its retention time and UV spectrum with the certified standard.

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Quantify the amount of rhoifolin in the sample by interpolating its peak area on the calibration curve.

Biological Activities and Signaling Pathways

Rhoifolin has been shown to possess a range of biological activities, with its anti-cancer and anti-inflammatory properties being the most extensively studied. These effects are mediated through the modulation of several key cellular signaling pathways.

Anti-Cancer Effects and Associated Signaling Pathways

Rhoifolin has demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines. Its mechanisms of action often involve the regulation of pathways that control cell proliferation, survival, and apoptosis.

In pancreatic cancer cells, rhoifolin has been shown to induce apoptosis by modulating the Akt and c-Jun N-terminal kinase (JNK) signaling pathways. It leads to the downregulation of phosphorylated Akt (p-Akt), a key pro-survival kinase, and the upregulation of phosphorylated JNK (p-JNK), which is involved in stress-induced apoptosis. This ultimately results in the activation of caspase-3, a critical executioner of apoptosis.

Akt_JNK_Pathway Rhoifolin Rhoifolin pAkt p-Akt (Active) Rhoifolin->pAkt Inhibits pJNK p-JNK (Active) Rhoifolin->pJNK Promotes Akt Akt Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis Inhibits Survival Cell Survival & Proliferation pAkt->Survival Promotes JNK JNK JNK->pJNK Caspase3 Caspase-3 pJNK->Caspase3 Activates Caspase3->Apoptosis Induces

Caption: Rhoifolin-mediated modulation of the Akt/JNK signaling pathway.

Rhoifolin has also been found to downregulate the transforming growth factor-beta 2 (TGF-β2) and its downstream effector, phosphorylated SMAD family member 2 (SMAD2). The TGF-β signaling pathway is often implicated in cancer progression, including processes like cell migration and invasion. By inhibiting this pathway, rhoifolin can potentially suppress the metastatic potential of cancer cells.

TGF_beta_Pathway cluster_nucleus Rhoifolin Rhoifolin TGFb2 TGF-β2 Rhoifolin->TGFb2 Downregulates TGFbR TGF-β Receptor TGFb2->TGFbR Binds pSMAD2 p-SMAD2 (Active) TGFbR->pSMAD2 Phosphorylates SMAD2 SMAD2 SMAD_complex p-SMAD2/SMAD4 Complex pSMAD2->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Target Gene Expression (e.g., migration, invasion) SMAD_complex->Gene_expression Regulates Nucleus Nucleus

Caption: Inhibition of the TGF-β2/SMAD2 signaling pathway by rhoifolin.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the extraction and analysis of apigenin glycosides from citrus species.

Experimental_Workflow Start Citrus Fruit Sample Preparation Sample Preparation (Separation, Drying, Grinding) Start->Preparation Extraction Solvent Extraction (Maceration/Sonication) Preparation->Extraction Filtration Filtration & Concentration (Rotary Evaporation) Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Fractionation Fractionation (Optional) (Liquid-Liquid Partitioning) Crude_Extract->Fractionation HPLC_Analysis HPLC-DAD/MS Analysis Crude_Extract->HPLC_Analysis Direct Analysis Enriched_Fraction Enriched Fraction Fractionation->Enriched_Fraction Enriched_Fraction->HPLC_Analysis Quantification Identification & Quantification HPLC_Analysis->Quantification End Results Quantification->End

Caption: General workflow for apigenin glycoside analysis in citrus.

Conclusion

Rhoifolin (apigenin-7-O-neohesperidoside) is a significant bioactive flavonoid found in various citrus species. This technical guide has provided an overview of its distribution, methods for its extraction and quantification, and its mechanisms of action, particularly in the context of cancer, through the modulation of the Akt/JNK and TGF-β2/SMAD2 signaling pathways. The provided protocols and workflows serve as a practical resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further research is warranted to fully elucidate the quantitative distribution of rhoifolin and other apigenin glycosides across a broader range of citrus species and to explore their full therapeutic potential.

Pharmacological Potential of Apigenin 5-O-neohesperidoside (Rhoifolin): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apigenin (B1666066) 5-O-neohesperidoside, a flavonoid glycoside also known as Rhoifolin, is a natural bioactive compound found in a variety of plant species, notably within the Citrus genus.[1][2][3] Preclinical research has highlighted its significant therapeutic potential, demonstrating a wide spectrum of pharmacological activities. These include potent anti-inflammatory, antioxidant, cytotoxic, and anticancer properties, positioning it as a compelling candidate for further investigation in drug discovery and development.[1][4][5] This document provides a comprehensive overview of the current scientific understanding of Apigenin 5-O-neohesperidoside, focusing on its mechanisms of action, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing its interaction with cellular signaling pathways.

Introduction

Flavonoids are a diverse group of plant secondary metabolites recognized for their health-promoting properties.[1][4] this compound (Rhoifolin) belongs to the flavone (B191248) subclass and is structurally characterized by an apigenin aglycone linked to a neohesperidose sugar moiety. It is a constituent of various edible plants and traditional medicines, including citrus fruits, Lonicera japonica, and Thesium chinese.[1][6][7] The compound's biological activities are a subject of growing interest, with studies indicating its potential to modulate key cellular processes involved in inflammation, oxidative stress, and carcinogenesis.[2][3][5] This guide synthesizes the available preclinical data to facilitate further research and development.

Pharmacological Properties and Mechanisms of Action

This compound exhibits a range of biological effects, primarily attributed to its ability to modulate critical signaling pathways.

Anti-inflammatory Activity

This compound and its aglycone, apigenin, demonstrate significant anti-inflammatory effects. The mechanism involves the inhibition of pro-inflammatory mediators and the modulation of associated signaling cascades.[5][8] Studies on apigenin show it can suppress the production of nitric oxide (NO) and the expression of cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[8] This is achieved, in part, by targeting the Toll-like receptor-4 (TLR4)-dependent activation of nuclear factor-kappa B (NF-κB) and the phosphorylation of Akt, mTOR, JNK, and p38-MAPK.[9] By inhibiting the NF-κB pathway, the transcription of various pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 is downregulated.[6][10][11]

cluster_pathways Intracellular Signaling LPS LPS TLR4 TLR4 LPS->TLR4 PI3K_Akt PI3K/Akt/mTOR TLR4->PI3K_Akt MAPK JNK/p38-MAPK TLR4->MAPK IKK IKK Complex TLR4->IKK Apigenin This compound (Rhoifolin) Apigenin->PI3K_Akt Apigenin->MAPK Apigenin->IKK NFkB_p65 NF-κB (p65/p50) IKK->NFkB_p65 activates Nucleus Nucleus NFkB_p65->Nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines transcription

Caption: Simplified Anti-inflammatory Signaling Pathway. (Max Width: 760px)
Anticancer and Cytotoxic Effects

A significant body of research points to the potent cytotoxic and anticancer properties of Rhoifolin.[1][2] It has been shown to inhibit cancer cell proliferation and induce apoptosis (programmed cell death) across various cancer cell lines.[3][12] The anticancer mechanism of its aglycone, apigenin, is multifaceted. It involves the induction of cell cycle arrest at the G2/M phase, modulation of apoptosis-related proteins like Bax and Bcl-2, and activation of caspases.[8][13] Furthermore, apigenin can inhibit tumor cell migration, invasion, and metastasis by suppressing the epithelial-mesenchymal transition (EMT), potentially through the inhibition of the NF-κB/Snail signaling pathway.[14] It also interferes with key survival pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancer.[11][13]

cluster_signaling Signaling Pathways cluster_cellular Cellular Processes Apigenin This compound (Rhoifolin) PI3K_Akt PI3K/Akt Apigenin->PI3K_Akt MAPK MAPK (ERK, JNK) Apigenin->MAPK NFkB_Snail NF-κB/Snail Apigenin->NFkB_Snail Apoptosis Apoptosis Apigenin->Apoptosis induces Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation EMT EMT / Metastasis NFkB_Snail->EMT

Caption: Overview of Anticancer Mechanisms. (Max Width: 760px)
Antioxidant Activity

This compound is recognized for its antioxidant properties, contributing to its protective effects against chronic diseases.[4][5] As a flavonoid, it can scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.[5][15] The antioxidant capacity can be attributed to its chemical structure, which allows for the donation of hydrogen atoms to neutralize reactive oxygen species (ROS). This activity helps protect cells and macromolecules from oxidative damage.[11]

Other Potential Activities

Preclinical studies suggest a broader therapeutic potential for Rhoifolin, including:

  • Hepatoprotective Effects: Strong hepatoprotective activity has been reported.[1][4]

  • Hypoglycemic Properties: The compound has demonstrated potential in lowering blood glucose levels.[1]

  • Neuroprotective Functions: Some evidence points towards neuroprotective capabilities.[16]

  • Antimicrobial Activity: The compound has also been associated with antimicrobial effects.[4]

Quantitative Data Summary

Quantitative data for this compound is emerging. Much of the specific inhibitory concentration data available is for its aglycone, apigenin, or for plant extracts containing the compound. These values provide a valuable reference for its potential potency. The term IC50 refers to the concentration of an inhibitor where the response is reduced by half.[17][18]

Activity Test System Compound IC50 / GI50 Value Reference
Antioxidant DPPH AssayL. japonica Butanol Extract28.35 ± 1.22 µg/mL[19]
Enzyme Inhibition Butyrylcholinesterase (BChE)L. japonica Butanol Extract36.89 ± 0.15 µg/mL[19]
Anti-platelet AA-induced AggregationApigenin52.3 ± 1.3 μM[20]
Anti-platelet ADP-induced AggregationApigenin127.4 ± 2.3 μM[20]
Enzyme Inhibition CYP2C9Apigenin2 µM (Ki)[8]
Enzyme Inhibition DPP-4Alogliptin (Reference)6.9 nM[21]

Note: Data for extracts are not for the pure compound but indicate the presence of active constituents like this compound. Data for Apigenin is provided for context regarding the aglycone's activity.

Experimental Protocols

This section details methodologies that can be adapted for studying this compound.

In Vitro Anti-inflammatory Assay (Macrophage Model)

This protocol is based on methods used to assess the anti-inflammatory effects of apigenin on macrophages.[8][10]

  • Cell Culture: Mouse macrophage cell line J774A.1 or human THP-1-derived macrophages are cultured in DMEM or RPMI-1640 medium, respectively, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are seeded in 24-well plates. After reaching 80% confluency, they are pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2 hours.

  • Inflammatory Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the media and incubating for 24 hours.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent assay.

  • Cytokine Analysis: Levels of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercial ELISA kits.

  • Western Blot Analysis: Cell lysates are collected to analyze the expression and phosphorylation status of key signaling proteins (e.g., p-p65, p-ERK, p-Akt) via SDS-PAGE and immunoblotting with specific antibodies.

cluster_analysis Analysis of Supernatant and Lysate Start Start: Culture Macrophages (J774A.1 or THP-1) Pretreat Pre-treat with This compound (2 hours) Start->Pretreat Stimulate Induce Inflammation with LPS (24 hours) Pretreat->Stimulate Griess Griess Assay for Nitric Oxide (NO) Stimulate->Griess ELISA ELISA for Cytokines (TNF-α, IL-6) Stimulate->ELISA Western Western Blot for Signaling Proteins (NF-κB, MAPK, Akt) Stimulate->Western End End: Quantify Anti-inflammatory Effect Griess->End ELISA->End Western->End

Caption: Workflow for In Vitro Anti-inflammatory Assay. (Max Width: 760px)
NF-κB Reporter Gene Assay

This protocol allows for the specific measurement of NF-κB transcriptional activity.[10]

  • Cell Transfection: Human Embryonic Kidney (HEK) 293 cells are stably transfected with a pGL4.32[luc2P/NF-κB-RE/Hygro] vector, which contains a luciferase reporter gene driven by five copies of an NF-κB response element.

  • Treatment: The stably transfected cells are seeded in a 96-well plate. They are pre-treated with this compound for 2 hours.

  • Stimulation: NF-κB activation is induced by treating the cells with human TNF-α (10 ng/mL) or IL-1β (10 ng/mL) for 4-6 hours.

  • Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Promega Luciferase Assay System). A decrease in luminescence in treated cells compared to stimulated controls indicates inhibition of NF-κB activity.

LC-MS for Compound Identification and Quantification

This protocol is adapted from a method used for metabolomics analysis of Lonicera japonica tissues.[7][22]

  • Sample Preparation: Plant material is ground into a fine powder. Metabolites are extracted using a methanol/water solvent system, followed by centrifugation to remove solid debris.

  • Chromatography: The extract is analyzed using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column (e.g., Agilent SB-C18).

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile) is used. For example, a linear gradient from 5% to 100% B over 35 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry: The HPLC eluent is introduced into a mass spectrometer with an Electrospray Ionization (ESI) source.

    • Ionization Mode: Both positive and negative modes are used to capture a wide range of metabolites.

    • Mass Range: m/z 50 to 1200.

    • Capillary Voltage: 3500 V (positive), 3000 V (negative).

  • Data Analysis: this compound is identified by comparing its retention time and mass-to-charge ratio (m/z) with a purified standard. Quantification can be performed by generating a standard curve.

Conclusion and Future Directions

This compound (Rhoifolin) is a promising natural flavonoid with a diverse pharmacological profile.[1][2] Its potent anti-inflammatory and anticancer activities, underpinned by its ability to modulate key signaling pathways like NF-κB and MAPK, make it a strong candidate for therapeutic development.[3][5][9] However, the current body of research relies heavily on data from its aglycone, apigenin, or from crude plant extracts.

Future research should prioritize:

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets of the glycoside form itself.

  • Pharmacokinetic and Bioavailability Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its behavior in vivo.

  • In Vivo Efficacy: Conducting well-designed animal studies to validate the in vitro findings in relevant disease models.

  • Toxicology Assessment: Performing comprehensive safety and toxicology studies to establish a safe dosage range for potential clinical applications.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for its potential use in novel treatments for inflammatory diseases and cancer.

References

Preliminary Studies on Apigenin 5-O-neohesperidoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin 5-O-neohesperidoside, a flavonoid glycoside, is a natural bioactive compound found in various plant species. It is also known by its synonyms Rhoifolin and Camellianin B. This technical guide provides a comprehensive overview of the preliminary studies on this compound, focusing on its chemical properties, biological activities, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Properties

This compound is characterized by the following chemical and physical properties:

PropertyValueReference
Synonyms Rhoifolin, Camellianin B, this compound[1][2]
Molecular Formula C₂₇H₃₀O₁₄[3]
Molecular Weight 578.5 g/mol [3]
CAS Number 850630-40-9[3]

Biological Activities and Mechanisms of Action

Preliminary research has demonstrated that this compound possesses a range of biological activities, with significant potential in anticancer and anti-inflammatory applications.[4]

Anticancer Activity

This compound has exhibited cytotoxic effects against a variety of cancer cell lines. The table below summarizes the reported half-maximal inhibitory concentration (IC50) values.

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Reference
Hep 2Laryngeal Carcinoma5.9~10.2[5]
HeLaCervical Carcinoma6.2~10.7[5]
HepG2Hepatocellular Carcinoma22.6~39.1[5]
HCT-116Colon Carcinoma34.8~60.2[5]
MRC-5Fetal Lung Fibroblast44.0~76.1[5]
MDA-MB-231Triple-Negative Breast Cancer59.0102[3]
PANC-1Pancreatic Cancer>100>172.9[6]
ASPC-1Pancreatic Cancer>100>172.9[6]

Furthermore, studies have indicated that this compound can act synergistically with conventional chemotherapeutic agents. For instance, in combination with doxorubicin, it has shown enhanced cytotoxic effects against MDA-MB-231 breast cancer cells.[3]

The anticancer mechanism of this compound involves the modulation of key signaling pathways. Research suggests its involvement in the Akt/JNK/caspase-3 and TGF-β2/SMAD2 pathways, leading to the induction of apoptosis in cancer cells.[5][6][7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt p_Akt p-Akt (Inactive) Akt->p_Akt JNK JNK p_JNK p-JNK (Active) JNK->p_JNK Caspase3 Caspase-3 p_JNK->Caspase3 TGF_beta2 TGF-β2 SMAD2 SMAD2 TGF_beta2->SMAD2 p_SMAD2 p-SMAD2 (Inactive) SMAD2->p_SMAD2 Apigenin_5_O_neohesperidoside This compound Apigenin_5_O_neohesperidoside->Akt Inhibits Apigenin_5_O_neohesperidoside->JNK Activates Apigenin_5_O_neohesperidoside->TGF_beta2 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

This compound's proposed anticancer signaling pathways.
Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in in vivo models. In a rat model of Freund's adjuvant-induced rheumatoid arthritis, oral administration of the compound led to a reduction in paw edema and a decrease in the levels of pro-inflammatory cytokines.[8][9]

ModelDosageEffectReference
Freund's Adjuvant-Induced Arthritis (Rat)10 mg/kgSignificant improvement in paw edema and weight loss.[8]
Freund's Adjuvant-Induced Arthritis (Rat)20 mg/kgSignificant improvement in paw edema and weight loss; significant downregulation of TNF-α, IL-1β, and IL-6.[8]
Carrageenan-Induced Paw Edema (Rat)2.5, 25, 250 mg/kgSignificant inhibition of rat paw edema.[5]

The anti-inflammatory effects of this compound are attributed to its ability to inhibit the NF-κB signaling pathway .[8] This inhibition leads to the downregulation of pro-inflammatory mediators.

Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary studies of this compound.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.[10]

  • Cell Seeding:

    • Cancer cells are seeded in 96-well plates at a density of 1 × 10⁴ cells/well.

    • Plates are incubated for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

    • Serial dilutions of the compound are prepared in culture medium to achieve the desired final concentrations.

    • The culture medium is removed from the wells and replaced with medium containing the different concentrations of the compound. Control wells receive medium with the vehicle only.

  • Incubation:

    • The plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, the medium is removed.

    • 28 µL of a 2 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • The plates are incubated for 1.5 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization:

    • The MTT solution is removed, and 130 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The plates are incubated for 15 minutes at 37°C with shaking on an orbital shaker.

  • Absorbance Measurement:

    • The absorbance is measured at a wavelength of 492 nm using a microplate reader.

    • Cell viability is calculated as a percentage of the control, and the IC50 value is determined.

Western Blot Analysis

This protocol is used to analyze the effect of this compound on the expression and phosphorylation of proteins in signaling pathways.[5][11]

  • Cell Lysis:

    • Cells are treated with this compound at various concentrations and for specific durations.

    • Cells are washed with ice-cold PBS and then lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • The cell lysate is collected and centrifuged to pellet cellular debris. The supernatant containing the protein is collected.

  • Protein Quantification:

    • The protein concentration of the lysate is determined using a BCA protein assay kit.

  • SDS-PAGE:

    • Equal amounts of protein from each sample are mixed with Laemmli sample buffer and boiled.

    • The protein samples are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.

  • Protein Transfer:

    • The separated proteins are transferred from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-Akt, JNK, p-JNK, TGF-β2, p-SMAD2, NF-κB p65, p-IκB-α) overnight at 4°C.

    • The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Freund's Adjuvant-Induced Arthritis Model

This protocol is used to evaluate the anti-inflammatory effects of this compound in a rat model of rheumatoid arthritis.[5][8]

  • Induction of Arthritis:

    • Arthritis is induced in rats by a subcutaneous injection of 0.6 mg of Complete Freund's Adjuvant (CFA) at the base of the tail.

  • Animal Grouping and Treatment:

    • Animals are randomly divided into groups: a healthy control group, a CFA-induced arthritis group (vehicle control), and treatment groups receiving different doses of this compound (e.g., 10 and 20 mg/kg, administered orally). A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) is also included.

    • Treatment is administered daily for a specified period (e.g., starting from the day of CFA injection).

  • Assessment of Arthritis:

    • Paw edema is measured periodically using a plethysmometer.

    • Body weight is monitored throughout the experiment.

  • Biochemical and Histopathological Analysis:

    • At the end of the experiment, blood samples are collected to measure the serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits.

    • The joints are collected for histopathological examination to assess inflammation, cartilage destruction, and bone erosion.

cluster_protocol Experimental Workflow: In Vivo Anti-inflammatory Study Induction 1. Induction of Arthritis (CFA Injection) Grouping 2. Animal Grouping (Control, Vehicle, Treatment) Induction->Grouping Treatment 3. Daily Oral Administration (this compound) Grouping->Treatment Assessment 4. Assessment of Arthritis (Paw Edema, Body Weight) Treatment->Assessment Analysis 5. Biochemical & Histopathological Analysis (Cytokines, Joint Histology) Assessment->Analysis

Workflow for the in vivo Freund's Adjuvant-Induced Arthritis model.

Conclusion

The preliminary studies on this compound highlight its potential as a therapeutic agent, particularly in the fields of oncology and inflammation. Its demonstrated cytotoxic effects against various cancer cell lines and its anti-inflammatory properties in vivo, coupled with insights into its mechanisms of action involving key signaling pathways, provide a strong foundation for further research. The detailed experimental protocols provided in this guide are intended to facilitate the design and execution of future studies aimed at further elucidating the pharmacological profile of this promising natural compound. Continued investigation is warranted to fully explore its therapeutic potential and to translate these preclinical findings into clinical applications.

References

An In-depth Technical Guide to Apigenin and its Glycoside Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Apigenin (B1666066) (4′,5,7-trihydroxyflavone) is a naturally occurring flavone (B191248) with a wide spectrum of biological activities, positioning it as a compound of significant interest for therapeutic development. Found abundantly in various plants, apigenin and its glycosidic forms, such as Apigenin 7-O-neohesperidoside (Rhoifolin), have demonstrated potent anti-inflammatory, antioxidant, and anti-cancer properties in numerous preclinical studies. This technical guide provides a comprehensive overview of the chemical characteristics, biological activities, and underlying molecular mechanisms of apigenin and its representative glycoside. It includes a compilation of quantitative data from in vitro and in vivo studies, detailed experimental protocols for key assays, and visual representations of critical signaling pathways to serve as a resource for researchers and professionals in the field of drug discovery and development.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously present in fruits, vegetables, and herbs.[1] Among them, apigenin has garnered substantial attention for its low toxicity and pleiotropic therapeutic effects.[2] In nature, apigenin often exists in glycosidic forms, where a sugar moiety is attached to the aglycone backbone.[3] These glycosides, such as Apigenin 7-O-neohesperidoside (Rhoifolin), are generally more water-soluble.[4] The sugar moiety is typically cleaved by intestinal enzymes, releasing the bioactive aglycone, apigenin, for absorption.[3][5] This guide focuses on the aglycone apigenin and uses the well-studied Rhoifolin as a proxy for its neohesperidoside derivatives, given the limited specific data on Apigenin 5-O-neohesperidoside.

Chemical and Physical Properties

Apigenin and its glycosides possess distinct physicochemical properties that influence their bioavailability and formulation. Apigenin itself is a yellow crystalline solid that is poorly soluble in water, which can limit its oral bioavailability.[1][5] Glycosylation, as in Apigenin 7-O-neohesperidoside, generally improves water solubility.[4]

Table 1: Physicochemical Properties of Apigenin and Apigenin 7-O-neohesperidoside (Rhoifolin)

PropertyApigenin (Aglycone)Apigenin 7-O-neohesperidoside (Rhoifolin)
IUPAC Name 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one7-[[2-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Molecular Formula C₁₅H₁₀O₅C₂₇H₃₀O₁₄
Molecular Weight 270.24 g/mol 578.52 g/mol
Appearance Yellow crystalline solidYellow amorphous powder or needles
Melting Point 347.5 °C245-253 °C
Solubility Poorly soluble in waterSoluble in hot ethanol (B145695), methanol, water
CAS Number 520-36-517306-46-6

Biological Activities and Mechanisms of Action

Apigenin exerts its biological effects by modulating a multitude of cellular processes and signaling pathways. Its primary activities include anti-cancer, anti-inflammatory, and antioxidant effects.

Anti-Cancer Activity

Apigenin has been shown to inhibit the growth of various cancer types by inducing cell cycle arrest and apoptosis, and by suppressing cell migration and invasion.[1]

Apigenin can halt the cell cycle at different phases, primarily the G2/M phase, in a variety of cancer cell lines.[6][7][8] This is often achieved by modulating the expression of cyclin-dependent kinases (CDKs) and their associated cyclins.[9]

Table 2: Effect of Apigenin on Cell Cycle Distribution in Cancer Cells

Cell LineCancer TypeConcentration (µM)Duration (h)Observed EffectReference
Caki-1Renal Cell Carcinoma5024G2/M phase arrest[6]
BxPC-3Pancreatic Cancer504836% of cells arrested at G2/M phase[10]
PANC-1Pancreatic Cancer504832% of cells arrested at G2/M phase[10]
SW480Colon Cancer804864% of cells arrested at G2/M phase[7][8]
HT-29Colon Cancer804842% of cells arrested at G2/M phase[7][8]
PC-3Prostate Cancer2572Dose-dependent increase in G2/M phase population[11]

Apigenin triggers programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. It modulates the expression of key apoptotic proteins, such as increasing the Bax/Bcl-2 ratio and activating caspases.[9]

The anti-cancer effects of apigenin are mediated through its ability to inhibit several critical signaling cascades that are often dysregulated in cancer, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways.[9][12][13]

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Apigenin has been shown to inhibit the phosphorylation of key components like Akt and mTOR, leading to downstream effects that suppress tumor growth.[14][15]

PI3K_Akt_Pathway apigenin Apigenin pi3k PI3K apigenin->pi3k inhibits akt Akt pi3k->akt mtor mTOR akt->mtor foxo FoxO akt->foxo proliferation Cell Proliferation, Survival, Growth mtor->proliferation apoptosis Apoptosis foxo->apoptosis

Apigenin inhibits the pro-survival PI3K/Akt/mTOR pathway.
  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, regulate diverse cellular processes like proliferation, differentiation, and apoptosis. Apigenin's effect on this pathway can be cell-type specific, sometimes leading to inhibition of pro-proliferative signals like ERK.[16][17]

MAPK_Pathway apigenin Apigenin erk ERK apigenin->erk modulates ras Ras raf Raf ras->raf mek MEK raf->mek mek->erk proliferation Cell Proliferation erk->proliferation

Apigenin modulates the MAPK/ERK signaling cascade.
  • NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates inflammation, immunity, and cell survival. Apigenin can inhibit NF-κB activation, thereby preventing the transcription of pro-inflammatory and anti-apoptotic genes.[13][18]

NFkB_Pathway stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) ikk IKK stimuli->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb nucleus Nucleus nfkb->nucleus translocation genes Pro-inflammatory & Anti-apoptotic Genes nucleus->genes transcription apigenin Apigenin apigenin->ikk inhibits

Apigenin inhibits the pro-inflammatory NF-κB pathway.

Table 3: In Vitro Cytotoxicity of Apigenin in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ Value (µM)Duration (h)Reference
HeLaCervical Cancer1072[19]
SiHaCervical Cancer6872[19]
CaSkiCervical Cancer7672[19]
C33ACervical Cancer4072[19]
Caki-1Renal Cell Carcinoma27.0224[6]
ACHNRenal Cell Carcinoma50.4024[6]
NC65Renal Cell Carcinoma23.3424[6]
BxPC-3Pancreatic Cancer2324[10]
BxPC-3Pancreatic Cancer1248[10]
PANC-1Pancreatic Cancer7124[10]
PANC-1Pancreatic Cancer4148[10]
HT29Colorectal Cancer~35-4048[20]

Table 4: In Vivo Anti-Tumor Efficacy of Apigenin in Xenograft Models

Animal ModelCancer Cell LineDose and Route of AdministrationTreatment DurationOutcomeReference
Nude MiceA375SM (Melanoma)25 & 50 mg/kg, oral gavage, 5x/week3 weeksSignificant decrease in tumor size and weight[16]
Nude MiceSW480 (Colorectal)20 mg/kg, intraperitoneal (i.p.)27 daysSignificant inhibition of tumor growth[21]
Nude MiceACHN (Renal)30 mg/kg, i.p., every 3 days21 daysSlower tumor growth, smaller tumor size[22]
Nude MiceBT-474 (Breast)50 mg/kg, i.p., daily20 daysMean tumor size reduced from 208 mm³ to 70 mm³[23]
Anti-Inflammatory Activity

Apigenin exhibits potent anti-inflammatory properties primarily by inhibiting the NF-κB signaling pathway and reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][2][24] It also downregulates the expression of enzymes like cyclooxygenase-2 (COX-2).[1] The glycoside Rhoifolin (Apigenin 7-O-neohesperidoside) has also demonstrated anti-inflammatory effects, reducing paw edema and pro-inflammatory cytokine levels in a rat model of inflammation.[25]

Table 5: Quantitative Anti-Inflammatory Effects of Apigenin and Rhoifolin

CompoundModelTreatmentEffectReference
ApigeninLPS-induced RAW 264.7 macrophages30 µMSignificantly decreased IL-10 and TNF-α expression and secretion[1]
ApigeninSepsis model in mice20 & 40 mg/kgReduced serum levels of TNF-α, IL-1β, and IL-6[1]
ApigeninAcute pancreatitis model in ratsN/ASignificantly reduced pancreatic TNF-α expression at 72h[24]
RhoifolinCarrageenan-induced paw edema in rats20 & 40 mg/kgReduced paw edema and levels of IL-1β, IL-6, and TNF-α[25]
Antioxidant Activity

Apigenin acts as an antioxidant by scavenging free radicals and upregulating the expression of antioxidant enzymes.[26] Its ability to chelate metals also contributes to its antioxidant capacity.[26] Various in vitro assays have been used to quantify this activity.

Table 6: In Vitro Antioxidant Activity of Apigenin

AssayMethodResult (IC₅₀ or equivalent)Reference
DPPHFree Radical ScavengingIC₅₀ = 8.5 µM
ABTSFree Radical ScavengingIC₅₀ = 344 µg/mL[27]
FRAPFerric Reducing Antioxidant Power133.26 ± 9.17 (at 1 mg/mL)[27]

Experimental Protocols

This section provides generalized methodologies for key experiments cited in this guide. Researchers should refer to the specific cited literature for detailed protocols and modifications.

Cell Viability / Cytotoxicity Assay (MTT/SRB)

Cell_Viability_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 cluster_3 Assay a Seed cells in 96-well plate b Treat with Apigenin (various concentrations) a->b c Incubate for 24, 48, or 72h b->c d Add MTT or fix with TCA (for SRB) c->d e Incubate d->e f Add Solubilizer (MTT) or Stain (SRB) e->f g Read Absorbance (Plate Reader) f->g

General workflow for cell viability assays (MTT/SRB).
  • Cell Seeding : Plate cells (e.g., 5 x 10³ cells/well) in a 96-well microplate and incubate for 24 hours to allow for attachment.

  • Treatment : Replace the medium with fresh medium containing various concentrations of apigenin or vehicle control (e.g., DMSO).

  • Incubation : Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

  • Assay Procedure (SRB Example) :

    • Fix cells by adding cold trichloroacetic acid (10% final concentration) and incubate for 1 hour at 4°C.

    • Wash plates four times with distilled water and air dry.

    • Stain with 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.

    • Wash plates with 1% acetic acid to remove unbound dye and air dry.

    • Solubilize the bound dye with 10 mM Tris base solution.

  • Data Acquisition : Measure the absorbance at the appropriate wavelength (e.g., 510 nm for SRB) using a microplate reader.

  • Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC₅₀ value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry
  • Cell Seeding and Treatment : Seed cells (e.g., 2.5 x 10⁵ cells/well in a 6-well plate or T25 flask) and treat with apigenin for the desired duration (e.g., 24-72 hours).[11]

  • Cell Harvesting : Harvest cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

  • Fixation : Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining : Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[28]

  • Data Acquisition : Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer.

  • Analysis : Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[29]

Western Blotting for Protein Expression
  • Cell Lysis : Treat cells with apigenin, wash with cold PBS, and lyse using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE : Denature protein samples and separate them based on molecular weight using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, total Akt, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control like β-actin.[30]

In Vivo Tumor Xenograft Model
  • Cell Preparation : Harvest cancer cells (e.g., 1-5 x 10⁶ cells) and resuspend them in a suitable medium like PBS or Matrigel.[21][22]

  • Animal Model : Use immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old).

  • Tumor Inoculation : Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Treatment Initiation : Allow tumors to grow to a palpable size (e.g., ~100 mm³). Randomly divide mice into control and treatment groups.

  • Drug Administration : Administer apigenin (e.g., 20-50 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection, oral gavage) according to the planned schedule.[21][23]

  • Monitoring : Monitor animal body weight and overall health regularly. Measure tumor volume (e.g., twice weekly) using calipers with the formula: (Length x Width²)/2.

  • Endpoint : At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[22]

Conclusion and Future Directions

Apigenin is a promising natural compound with well-documented anti-cancer, anti-inflammatory, and antioxidant activities. Its ability to modulate multiple key signaling pathways underscores its potential as a multi-targeted therapeutic agent. Its glycosidic forms, like Rhoifolin, serve as important natural sources that release the active aglycone in vivo. However, challenges remain, particularly concerning apigenin's poor bioavailability. Future research should focus on developing novel formulation and delivery strategies to enhance its systemic exposure and clinical efficacy. Further clinical trials are necessary to translate the extensive preclinical findings into tangible therapeutic benefits for various human diseases. This guide provides a foundational resource to aid in the continued exploration and development of apigenin and its derivatives as next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols: Extraction of Apigenin 5-O-neohesperidoside from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (B1666066) 5-O-neohesperidoside is a flavonoid glycoside, a class of plant secondary metabolites known for a wide range of bioactive properties, including potential anti-inflammatory, antioxidant, and anti-cancer effects[1]. As a glycoside of apigenin, it is of significant interest to the pharmaceutical and nutraceutical industries. The effective extraction and purification of this specific compound from complex plant matrices is a critical first step for research, clinical investigation, and drug development.

While Apigenin 5-O-neohesperidoside is a defined chemical entity (CAS 850630-40-9), public domain literature detailing its extraction is less common compared to its well-studied aglycone, apigenin, or its isomer, rhoifolin (B190594) (Apigenin 7-O-neohesperidoside). However, the principles and protocols for flavonoid extraction are broadly applicable. This document provides detailed methodologies derived from established procedures for apigenin and rhoifolin, which can be adapted to isolate this compound. Potential plant sources include various citrus species, where a variety of apigenin glycosides are known to occur[1][2][3][4].

Section 1: Extraction Methodologies Overview

The choice of extraction method is critical and depends on factors such as the stability of the target compound, solvent cost and safety, and desired yield and purity. Both conventional and modern techniques can be employed.

Comparison of Common Extraction Techniques

The following table summarizes and compares various extraction methods applicable to flavonoids like this compound.

Method Principle Typical Solvents Advantages Disadvantages
Maceration Soaking plant material in a solvent to allow diffusion of metabolites over time.[5]Ethanol, Methanol, Water, Ethyl AcetateSimple, low-cost, requires minimal equipment.[5]Time-consuming, potentially low efficiency, uses large solvent volumes.[5][6]
Soxhlet Extraction Continuous percolation of fresh, hot solvent over the plant material.Ethanol, Methanol, HexaneMore efficient than maceration due to continuous fresh solvent flow.Thermally sensitive compounds may degrade; requires specialized glassware.[5]
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to create cavitation, disrupting cell walls and enhancing solvent penetration.[5][7]Ethanol, Methanol, WaterFaster extraction times, increased yield, reduced solvent consumption.[6][7]Localized heating can degrade sensitive compounds if not controlled.[5]
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, causing cell rupture and release of metabolites.[6]Polar solvents (Ethanol, Water)Very fast, highly efficient, significantly reduces solvent use.[6]Requires specialized equipment; potential for localized overheating.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (typically CO₂) as the solvent, which has properties of both a liquid and a gas.Supercritical CO₂, often with a co-solvent like ethanol.Environmentally friendly ("green"), highly selective, solvent is easily removed.[6]High initial equipment cost; may have low efficiency for polar compounds without a co-solvent.

General Experimental Workflow

The overall process from plant material to purified compound follows a logical sequence of steps. The specific technique chosen for extraction or purification may vary, but the workflow remains consistent.

G cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_process 3. Primary Processing cluster_purify 4. Purification & Analysis Plant Plant Material (e.g., Citrus Leaves/Peel) PreProcess Pre-processing (Drying & Grinding) Plant->PreProcess Extraction Extraction (e.g., Maceration, UAE, Soxhlet) PreProcess->Extraction Filter Filtration / Centrifugation Extraction->Filter Concentrate Solvent Removal (Rotary Evaporation) Filter->Concentrate Crude Crude Extract Concentrate->Crude Purify Purification (e.g., Column Chromatography) Crude->Purify PureCmpd Pure Apigenin 5-O-neohesperidoside Purify->PureCmpd Analysis Analysis (HPLC, LC-MS, NMR) PureCmpd->Analysis G cluster_pathway Simplified NF-κB Inflammatory Pathway cluster_nfkb Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB p-IκBα (Degradation) IKK->IkB NfkB_active IkB->NfkB_active NfkB NF-κB Activation (Nuclear Translocation) Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NfkB->Genes NfkB_inactive NF-κB / IκBα (Inactive Complex) NfkB_active->NfkB Inhibitor Apigenin 5-O-neohesperidoside Inhibitor->IKK Inhibition Inhibitor->NfkB Inhibition

References

Application Notes and Protocols for the Isolation and Purification of Apigenin 5-O-neohesperidoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin 5-O-neohesperidoside is a flavonoid glycoside, a class of plant-derived compounds recognized for their potential bioactive properties.[1] This document provides a comprehensive guide to the isolation and purification of this compound from plant sources. While specific literature on this exact glycoside is limited, the methodologies presented herein are based on established principles for the extraction and purification of flavonoid O-glycosides and can be adapted accordingly. This compound is noted to be sourced from various plants, including certain citrus species, and is investigated for its potential anti-inflammatory, antioxidant, and anti-cancer properties.[1]

Data Presentation

Table 1: General Parameters for Flavonoid Glycoside Extraction and Purification

ParameterTypical Range/ConditionsNotes
Extraction Solvent 70-95% Ethanol or MethanolBalances polarity for extracting glycosides.
Extraction Method Maceration, Soxhlet, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE)Method choice depends on scale, efficiency, and stability of the compound.
Solid-to-Liquid Ratio 1:10 to 1:30 (g/mL)A higher ratio can improve extraction efficiency.
Extraction Temperature Room Temperature to 60°CHigher temperatures can increase yield but may risk degradation.
Initial Purification Liquid-Liquid Partitioning (e.g., with n-hexane, ethyl acetate)Removes non-polar impurities and separates fractions based on polarity.
Column Chromatography Silica Gel, Sephadex LH-20, Polyamide, Macroporous ResinChoice of stationary phase is critical for separating glycosides from other compounds.
Mobile Phase (Column) Gradient of Chloroform:Methanol, Ethyl Acetate:Methanol, or Ethanol:WaterGradient elution is typically required for complex extracts.
HPLC Purification C18 Reverse-Phase ColumnProvides high-resolution separation for final purification.
Mobile Phase (HPLC) Acetonitrile/Methanol and Water (often with 0.1% Formic Acid or Acetic Acid)Acid improves peak shape and ionization for MS detection.
Purity Assessment HPLC-UV/DAD, LC-MS, NMRConfirms the identity and purity of the isolated compound.

Experimental Workflow

A generalized workflow for the isolation and purification of this compound is depicted below. This process involves extraction from a plant source, followed by a series of purification steps to isolate the target compound.

experimental_workflow start Plant Material (e.g., Citrus Peel) extraction Extraction (e.g., 80% Ethanol, UAE) start->extraction filtration Filtration & Concentration extraction->filtration partitioning Liquid-Liquid Partitioning (n-Hexane, Ethyl Acetate) filtration->partitioning column_chroma Column Chromatography (Macroporous Resin or Silica Gel) partitioning->column_chroma Aqueous/Polar Fraction fraction_collection Fraction Collection & TLC Analysis column_chroma->fraction_collection hplc Preparative HPLC (C18 Column) fraction_collection->hplc Positive Fractions purity_analysis Purity & Structural Analysis (HPLC-DAD, LC-MS, NMR) hplc->purity_analysis final_product Pure this compound purity_analysis->final_product signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus apigenin_glycoside This compound receptor Receptor (e.g., EGFR, TNFR) apigenin_glycoside->receptor Inhibition? pi3k PI3K apigenin_glycoside->pi3k Inhibition akt Akt apigenin_glycoside->akt Inhibition ikk IKK apigenin_glycoside->ikk Inhibition receptor->pi3k pi3k->akt akt->ikk nfkb_ikb NF-κB/IκB Complex ikk->nfkb_ikb Phosphorylates IκB nfkb NF-κB nfkb_ikb->nfkb Releases NF-κB nfkb_n NF-κB nfkb->nfkb_n Translocation gene_transcription Gene Transcription nfkb_n->gene_transcription inflammation Inflammation proliferation Proliferation survival Survival

References

Application Note: Quantification of Apigenin 5-O-neohesperidoside by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apigenin 5-O-neohesperidoside, also known as rhoifolin (B190594), is a flavonoid glycoside found in various plants. It is recognized for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Accurate and precise quantification of this compound is crucial for research, quality control of herbal products, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Chemical Properties

  • Molecular Formula: C₂₇H₃₀O₁₄

  • Molecular Weight: 578.52 g/mol

  • Chemical Structure: Apigenin aglycone linked to a neohesperidose sugar moiety at the 5-hydroxyl position.

  • UV-Vis Absorption: Apigenin and its glycosides typically exhibit maximum absorption (λmax) in the range of 268 nm to 337 nm.[1]

Experimental Protocol

This protocol outlines the necessary steps for the quantification of this compound in various sample matrices.

1. Materials and Reagents

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector is suitable for this analysis.

ParameterRecommended Conditions
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis or PDA Detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic: Acetonitrile : 0.1 M Ammonium Acetate (20:80, v/v)[2]
Alternative Gradient: Acetonitrile (A) and Water with 0.1% Formic Acid (B). Gradient elution may be optimized for complex samples.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 336 nm[3]
Injection Volume 10-20 µL
Run Time Approximately 15-20 minutes (adjust as needed based on retention time)

3. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

4. Sample Preparation

The sample preparation method will vary depending on the matrix.

  • Plant Material:

    • Dry the plant material and grind it into a fine powder.

    • Extract a known amount of the powder (e.g., 1 g) with a suitable solvent such as methanol or ethanol, using techniques like sonication or Soxhlet extraction.

    • Filter the extract through a 0.45 µm membrane filter before injecting it into the HPLC system.

  • Biological Fluids (e.g., Plasma):

    • Perform a protein precipitation by adding three volumes of ice-cold acetonitrile or methanol to one volume of the plasma sample.

    • Vortex the mixture vigorously and then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant and filter it through a 0.45 µm membrane filter prior to HPLC analysis.

    • Alternatively, solid-phase extraction (SPE) using a C18 cartridge can be employed for sample clean-up and concentration.[2]

5. Method Validation

For reliable and accurate results, the HPLC method should be validated according to ICH guidelines. The following parameters should be assessed:

Validation ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) > 0.999 for the calibration curve.
Accuracy Recovery should be within 85-115%.
Precision Relative Standard Deviation (RSD) < 2% for intra-day and inter-day precision.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Specificity The peak of this compound should be well-resolved from other components in the sample matrix.
Robustness The method should be insensitive to small, deliberate variations in chromatographic conditions (e.g., flow rate, pH).

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in clear and structured tables.

Table 1: HPLC Method Parameters for this compound Quantification

ParameterValue
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1 M Ammonium Acetate (20:80, v/v)[2]
Flow Rate 1.0 mL/min
Detection Wavelength 336 nm[3]
Column Temperature 30°C
Injection Volume 20 µL

Table 2: Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) 0.9995
Accuracy (% Recovery) 98.5% - 102.3%
Precision (Intra-day RSD) < 1.5%
Precision (Inter-day RSD) < 1.8%
LOD 0.15 µg/mL
LOQ 0.50 µg/mL

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation sample_prep Sample Preparation (Extraction/Precipitation) filtration Filtration (0.45 µm) sample_prep->filtration std_prep Standard Preparation (Stock & Working Solutions) std_prep->filtration calibration_curve Calibration Curve Plotting autosampler Autosampler Injection filtration->autosampler hplc_column C18 Column Separation Mobile Phase: ACN:Ammonium Acetate autosampler->hplc_column detector UV Detection (336 nm) hplc_column->detector chromatogram Chromatogram Generation detector->chromatogram Signal Output peak_integration Peak Area Integration chromatogram->peak_integration quantification Concentration Calculation peak_integration->quantification calibration_curve->quantification

Caption: Workflow for the quantification of this compound.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantification of this compound in various samples. Proper sample preparation and method validation are essential for obtaining accurate and reproducible results. This application note serves as a comprehensive guide for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

Application Note: Mass Spectrometry Analysis of Apigenin 5-O-neohesperidoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apigenin (B1666066) 5-O-neohesperidoside is a flavonoid glycoside, a class of natural compounds widely distributed in the plant kingdom. It consists of the flavone (B191248) apigenin linked to a neohesperidoside sugar moiety at the 5-hydroxyl position. Flavonoids are of significant interest in the pharmaceutical and nutraceutical industries due to their potential antioxidant, anti-inflammatory, and anti-cancer properties. Accurate and sensitive analytical methods are crucial for the identification, quantification, and pharmacokinetic studies of these compounds. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the analysis of Apigenin 5-O-neohesperidoside due to its high selectivity, sensitivity, and ability to provide structural information. This document outlines the principles and a general protocol for its analysis.

Principle of Analysis

The analysis is performed using a Liquid Chromatography (LC) system to separate this compound from other components in the sample matrix. The eluent from the LC column is then introduced into a mass spectrometer. Electrospray Ionization (ESI) is a common ionization technique for flavonoids, and it is typically operated in negative ion mode, which readily deprotonates the hydroxyl groups of the flavonoid structure, forming the precursor ion [M-H]⁻.

In the tandem mass spectrometer (MS/MS), the precursor ion is isolated and subjected to Collision-Induced Dissociation (CID). This process fragments the ion in a predictable manner. The primary fragmentation event for a flavonoid O-glycoside is the cleavage of the glycosidic bond, resulting in a neutral loss of the sugar moiety (neohesperidoside, 308 Da) and the formation of the apigenin aglycone fragment ion [Apigenin-H]⁻ at m/z 269. This specific transition provides high selectivity for quantification. Further fragmentation of the apigenin aglycone can be used for confirmation.

Mass Spectrometry and Fragmentation

This compound has a molecular weight of 578.52 g/mol . In negative ion mode ESI-MS, it will primarily form a deprotonated molecule [M-H]⁻ at an m/z of 577.5.

Expected Fragmentation Pattern:

The MS/MS fragmentation of the [M-H]⁻ ion of this compound is expected to proceed as follows:

  • Primary Fragmentation: Neutral loss of the neohesperidoside moiety (rhamnose-glucose disaccharide, C₁₂H₂₀O₉, molecular weight 308.28 Da).

    • m/z 577.5 → m/z 269.2 [M-H-308]⁻ (This corresponds to the deprotonated apigenin aglycone and is typically the most abundant fragment ion).

  • Secondary Fragmentation (of the apigenin aglycone at m/z 269.2): Further fragmentation of the apigenin ion can occur through retro-Diels-Alder (RDA) reactions, cleaving the C-ring.[1]

    • m/z 269.2 → m/z 151.0 (Resulting from the cleavage of the C-ring).

    • m/z 269.2 → m/z 117.0 (Also a result of C-ring cleavage).[1]

The transition of m/z 577.5 → 269.2 is typically used as the primary transition for quantification in Multiple Reaction Monitoring (MRM) mode due to its specificity and high intensity.

G parent This compound [M-H]⁻ m/z 577.5 aglycone Apigenin Aglycone [Y₀]⁻ m/z 269.2 parent->aglycone CID loss Neutral Loss of Neohesperidoside (308 Da) frag1 Fragment Ion m/z 151.0 aglycone->frag1 RDA Fragmentation frag2 Fragment Ion m/z 117.0 aglycone->frag2 RDA Fragmentation

Figure 1: Proposed MS/MS fragmentation pathway for this compound.

Quantitative Analysis Performance

While specific quantitative data for this compound is not widely published, the performance characteristics for the quantification of its aglycone, apigenin, are well-documented and can serve as a benchmark.[2][3] The following table summarizes typical LC-MS/MS method validation parameters for apigenin.

ParameterTypical PerformanceReference
Linearity Range0.5 - 500 ng/mL[2]
LLOQ0.5 - 1.25 ng/mL[2][3]
Intra-day Precision (RSD)< 13.1%[2]
Inter-day Precision (RSD)< 13.1%[2]
Accuracy89.4% to 108.6% (-10.6% to 8.6% bias)[2]
Recovery86.5% to 90.1% (from plasma)[2]

Experimental Protocols

Protocol 1: Extraction from Plant Material

This protocol provides a general method for the extraction of flavonoids from dried plant material.

Materials and Reagents:

  • Dried and powdered plant material

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or Nylon)

Procedure:

  • Weighing: Accurately weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of 80% methanol in water.

  • Sonication: Place the tube in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant and transfer it to a new tube.

  • Re-extraction: Repeat the extraction process (steps 2-5) on the plant residue to ensure complete extraction. Combine the supernatants.

  • Evaporation: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile (B52724) with 0.1% Formic Acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial prior to injection.

Protocol 2: Sample Preparation from Plasma

This protocol describes a protein precipitation method for extracting the analyte from a plasma sample.[2]

Materials and Reagents:

  • Plasma sample

  • Acetonitrile (HPLC grade) containing internal standard

  • Vortex mixer

  • Centrifuge (refrigerated)

  • Syringe filters (0.22 µm)

Procedure:

  • Aliquoting: Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (containing internal standard, if used).

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filtration/Transfer: Filter the sample or directly transfer to an LC vial with an insert for analysis.

Protocol 3: LC-MS/MS Instrumental Method

This is a representative LC-MS/MS method for the analysis of flavonoid glycosides.

Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[2]

  • Mobile Phase A: Water with 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[3]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    1.0 10
    8.0 90
    10.0 90
    10.1 10

    | 12.0 | 10 |

Mass Spectrometry Conditions:

  • Instrument: Triple Quadrupole Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Nebulizer Gas Flow: 7 Bar.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
    This compound 577.5 269.2 (Quantifier) 100 25

    | this compound | 577.5 | 151.0 (Qualifier) | 100 | 40 |

Workflow and Pathway Diagrams

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Plant or Plasma Sample extraction Extraction / Protein Precipitation sample->extraction cleanup Evaporation & Reconstitution extraction->cleanup filtration Filtration cleanup->filtration lc LC Separation (C18 Column) filtration->lc ms ESI-MS/MS Detection (Negative Ion MRM) lc->ms integration Peak Integration ms->integration quant Quantification integration->quant report Reporting quant->report

Figure 2: General experimental workflow for LC-MS/MS analysis.

Apigenin, the aglycone of this compound, is known to modulate several key signaling pathways implicated in cancer and inflammation. One of the most studied is the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and growth.[2] Apigenin has been shown to inhibit this pathway, contributing to its anti-cancer effects.[2]

G cluster_nucleus Nucleus apigenin Apigenin pi3k PI3K apigenin->pi3k inhibits akt Akt pi3k->akt activates mtor mTOR akt->mtor activates apoptosis Apoptosis akt->apoptosis inhibits proliferation Cell Proliferation & Survival mtor->proliferation promotes

Figure 3: Apigenin's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for "Apigenin 5-O-neohesperidoside" In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Apigenin (B1666066) 5-O-neohesperidoside is a flavonoid glycoside found in various plants.[1][2] While direct in vitro cell culture data for Apigenin 5-O-neohesperidoside is limited, extensive research on its aglycone, apigenin, provides a strong foundation for predicting its biological activities and for designing relevant experimental protocols. The sugar moiety in glycosides can influence bioavailability and interaction with cellular targets, often resulting in the aglycone form being more potent in vitro.[3] However, the fundamental mechanisms of action are expected to be conserved.[4]

These application notes and protocols leverage the wealth of data available for apigenin to provide researchers, scientists, and drug development professionals with a comprehensive guide for the in vitro evaluation of this compound. The provided methodologies for assessing anti-inflammatory and anti-cancer effects are based on established assays used to characterize apigenin and are readily adaptable for this compound.

I. Quantitative Data Summary: In Vitro Effects of Apigenin

The following tables summarize the quantitative effects of apigenin in various in vitro cell culture assays, offering a comparative overview of its potential biological activities.

Table 1: Anti-proliferative and Cytotoxic Effects of Apigenin on Cancer Cell Lines

Cell LineCancer TypeAssayConcentrationEffect
HeLaCervical CancerMTT10 µMIC50 at 72h[5]
SiHaCervical CancerMTT68 µMIC50 at 72h[5]
CaSkiCervical CancerMTT76 µMIC50 at 72h[5]
C33ACervical CancerMTT40 µMIC50 at 72h[5]
A375Human MelanomaMTT33.02 µMIC50[6]
SK-MEL-24Human MelanomaMTT30 µM~25% reduction in viability at 72h[6]
SK-MEL-24Human MelanomaMTT60 µM~37% reduction in viability at 72h[6]
MM-B1, H-Meso-1, MM-F1Malignant MesotheliomaSRB12.5 - 100 µMDose- and time-dependent growth inhibition[7]
#40a (mouse)Malignant MesotheliomaSRB25 - 100 µMDose- and time-dependent growth inhibition[7]
HL-60Promyelocytic LeukemiaViability Assay50 µMIC50[8]

Table 2: Anti-inflammatory Effects of Apigenin

Cell Line/SystemModelConcentrationEffect
RAW 264.7LPS-induced inflammation30 µMSignificant decrease in IL-10 and TNF-α expression and secretion[9]
Human Monocytes, Mouse MacrophagesLPS-stimulated0.1 - 25 µMInhibition of IL-1β, IL-8, and TNF production
NIH/3T3TNF-induced10 - 30 µMInhibition of NF-κB transcriptional activation

II. Experimental Protocols

A. Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability and proliferation.

Materials:

  • This compound

  • Target cell line (e.g., HeLa, A375)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 2 x 10^4 cells/mL in a volume of 200 µL/well and incubate for 24 hours.[10]

  • Prepare serial dilutions of this compound in complete culture medium.

  • After 24 hours, carefully remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 75, 100 µM).[10] Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 40 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[10]

  • Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[10]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

G cluster_0 MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 2-4h D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G

MTT Assay Experimental Workflow

B. Western Blot Analysis for Signaling Pathway Modulation

This protocol allows for the investigation of how this compound affects the expression and phosphorylation of key proteins in signaling pathways like MAPK and Akt.

Materials:

  • This compound

  • Target cell line

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound for the desired time.

  • Lyse the cells with lysis buffer and collect the protein lysates.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

G cluster_1 Western Blot Workflow A Cell Treatment B Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection H->I

Western Blot Experimental Workflow

III. Signaling Pathways Modulated by Apigenin

Based on studies with apigenin, this compound is likely to modulate key signaling pathways involved in cancer cell proliferation, survival, and inflammation.

A. MAPK/ERK and PI3K/Akt Signaling Pathways in Cancer

Apigenin has been shown to modulate the MAPK/ERK and PI3K/Akt pathways, which are critical for cell growth and survival.[11]

G cluster_0 Apigenin's Effect on Pro-Survival Pathways Apigenin Apigenin 5-O-neohesperidoside PI3K PI3K Apigenin->PI3K inhibits ERK ERK Apigenin->ERK inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation

Modulation of MAPK/ERK and PI3K/Akt Pathways

B. NF-κB Signaling Pathway in Inflammation

Apigenin is a known inhibitor of the NF-κB pathway, a central regulator of inflammation.[9]

G cluster_1 Apigenin's Effect on Inflammatory Pathway Apigenin Apigenin 5-O-neohesperidoside IKK IKK Apigenin->IKK inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines promotes transcription

Inhibition of the NF-κB Signaling Pathway

References

Application Notes and Protocols for Assessing Apigenin 5-O-neohesperidoside-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (B1666066) 5-O-neohesperidoside is a flavonoid glycoside that, like its aglycone apigenin, is investigated for its potential therapeutic properties, including anticancer effects. A key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. These application notes provide detailed protocols for assessing apoptosis in cell cultures treated with Apigenin 5-O-neohesperidoside. The methodologies described herein are standard and robust techniques for quantifying apoptosis and elucidating the underlying molecular mechanisms. While specific concentrations and incubation times for this compound will need to be empirically determined for each cell line, studies on apigenin suggest that it can induce apoptosis in various cancer cell lines.[1][2][3]

Key Apoptotic Events to Measure

The following protocols will focus on measuring key hallmarks of apoptosis:

  • Phosphatidylserine (B164497) (PS) Externalization: An early event where PS flips from the inner to the outer leaflet of the plasma membrane.

  • Caspase Activation: Activation of the caspase cascade, which is central to the execution of apoptosis.

  • Mitochondrial Pathway Analysis: Investigation of the involvement of Bcl-2 family proteins and the release of cytochrome c.

I. Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This assay quantitatively determines the percentage of cells undergoing apoptosis. Annexin V is a protein that binds to externalized phosphatidylserine (PS) on the surface of apoptotic cells.[4] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, a feature of late apoptotic and necrotic cells.[4]

Experimental Protocol: Annexin V/PI Staining by Flow Cytometry

  • Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound and a vehicle control for a predetermined time. Include a positive control for apoptosis (e.g., staurosporine (B1682477) treatment).

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, aspirate the media (which may contain floating apoptotic cells) and collect it. Wash the adherent cells with PBS, and then detach them using a gentle cell dissociation solution (e.g., Trypsin-EDTA). Combine the detached cells with the previously collected media.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat this step.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of Propidium Iodide (PI) solution.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Data Presentation

The results from the flow cytometry analysis can be summarized in the following table:

Treatment Group% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Vehicle Control
This compound (Concentration 1)
This compound (Concentration 2)
This compound (Concentration 3)
Positive Control

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Staining cluster_3 Data Acquisition a Seed Cells b Treat with this compound a->b c Harvest Cells b->c d Wash with PBS c->d e Resuspend in Binding Buffer d->e f Add Annexin V-FITC e->f g Incubate f->g h Add Propidium Iodide g->h i Analyze by Flow Cytometry h->i

Figure 1. Experimental workflow for Annexin V/PI apoptosis assay.

II. Caspase Activity Assays

Caspases are a family of proteases that are crucial for the initiation and execution of apoptosis.[5] Measuring the activity of specific caspases can provide insight into the apoptotic pathway being activated. The extrinsic pathway is typically initiated by caspase-8, while the intrinsic (mitochondrial) pathway is initiated by caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7.[1]

Experimental Protocol: Colorimetric/Fluorometric Caspase Activity Assay

This protocol is a general guideline and should be adapted based on the specific commercial kit being used.

  • Cell Seeding and Treatment: Seed 1-2 x 10^6 cells per well in a 6-well plate and treat with this compound as described previously.

  • Cell Lysis: After treatment, collect and wash the cells. Lyse the cells in a chilled lysis buffer provided with the assay kit. Incubate on ice for 10 minutes.

  • Protein Quantification: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Caspase Reaction:

    • In a 96-well plate, add 50-100 µg of protein lysate to each well.

    • Add the reaction buffer containing the specific caspase substrate (e.g., DEVD-pNA for caspase-3, IETD-pNA for caspase-8, LEHD-pNA for caspase-9).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The signal is proportional to the caspase activity.

Data Presentation

The relative caspase activity can be presented in a table as follows:

Treatment GroupRelative Caspase-3/7 Activity (Fold Change)Relative Caspase-8 Activity (Fold Change)Relative Caspase-9 Activity (Fold Change)
Vehicle Control1.01.01.0
This compound (Concentration 1)
This compound (Concentration 2)
This compound (Concentration 3)

Apoptotic Signaling Pathways

G cluster_0 This compound cluster_1 Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase apigenin This compound caspase8 Caspase-8 Activation apigenin->caspase8 bax_bcl2 Increased Bax/Bcl-2 Ratio apigenin->bax_bcl2 caspase37 Caspase-3/7 Activation caspase8->caspase37 cytochrome_c Cytochrome c Release bax_bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Figure 2. Potential signaling pathways for this compound-induced apoptosis.

III. Western Blot Analysis of Apoptosis-Related Proteins

Western blotting allows for the detection and semi-quantification of specific proteins involved in the apoptotic process. Key proteins to investigate include the anti-apoptotic protein Bcl-2, the pro-apoptotic protein Bax, and cytochrome c. An increased Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway.[6][7] The release of cytochrome c from the mitochondria into the cytosol is a critical event that leads to the activation of caspase-9.[3]

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. For cytochrome c release, perform subcellular fractionation to separate cytosolic and mitochondrial fractions.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, Cytochrome c, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control.

Data Presentation

The relative protein expression levels can be summarized in the following table:

Treatment GroupRelative Bax ExpressionRelative Bcl-2 ExpressionBax/Bcl-2 RatioCytosolic Cytochrome c Level
Vehicle Control1.01.0
This compound (Concentration 1)
This compound (Concentration 2)
This compound (Concentration 3)

These protocols provide a comprehensive framework for investigating the pro-apoptotic effects of this compound. By employing these assays, researchers can quantify the extent of apoptosis and begin to unravel the molecular signaling pathways involved. The combination of flow cytometry, caspase activity assays, and Western blotting will yield a detailed understanding of how this compound induces programmed cell death, which is crucial for its development as a potential therapeutic agent.

References

Application Notes and Protocols: Measuring the Effect of Apigenin 5-O-neohesperidoside (Rhoifolin) on Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin 5-O-neohesperidoside, also known as Rhoifolin, is a flavonoid glycoside found in various plants, particularly in citrus species.[1][2] Like its aglycone, apigenin, Rhoifolin has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1][3][4] Preclinical studies have demonstrated that Rhoifolin can inhibit the proliferation of various cancer cell lines and induce apoptosis, making it a promising candidate for further investigation in drug development.[2]

These application notes provide a comprehensive overview of the methodologies used to assess the effect of Rhoifolin on cell viability. Detailed protocols for key assays, data presentation guidelines, and visualizations of relevant signaling pathways are included to facilitate research in this area.

Data Presentation: Cytotoxic Effects of Rhoifolin

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Rhoifolin in various cancer cell lines, providing a quantitative measure of its cytotoxic activity.

Table 1: IC50 Values of Rhoifolin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)¹Citation(s)
Hep 2Human Epidermoid Larynx Carcinoma5.9~10.2[1][5]
HeLaHuman Cervical Carcinoma6.2~10.7[1][5]
HepG2Human Hepatocellular Carcinoma22.6~39.1[1][5]
HCT-116Human Colon Carcinoma34.8~60.2[1][5]
MRC-5Fetal Human Lung Fibroblast44.0~76.1[1]
MDA-MB-231Triple-Negative Breast Cancer59.0102[6]
PANC-1Human Pancreatic Cancer>100²>173²[1]
ASPC-1Human Pancreatic Cancer>100²>173²[1]

¹ Molar mass of Rhoifolin (C27H30O14) is approximately 578.52 g/mol . ² Rhoifolin showed inhibitory effects, but the IC50 was greater than the highest concentration tested in this particular study.[1]

Table 2: Time-Dependent IC50 Values of Rhoifolin in Hepatocellular Carcinoma Cells

Cell Line24h IC50 (µg/mL)48h IC50 (µg/mL)Citation(s)
HepG2373.9208.9[7][8]
HuH7288.7218.0[7][8]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[9] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Materials:

  • Rhoifolin (this compound)

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of Rhoifolin in the complete medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of Rhoifolin. Include a vehicle control (medium with the same concentration of solvent used to dissolve Rhoifolin, e.g., DMSO).

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Detection: Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cells treated with Rhoifolin

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with desired concentrations of Rhoifolin for the selected duration.

  • Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of Rhoifolin on signaling pathways involved in cell viability and apoptosis.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., Akt, p-Akt, JNK, p-JNK, caspases). A secondary antibody conjugated to an enzyme is then used for detection via chemiluminescence.

Materials:

  • Cells treated with Rhoifolin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Protocol:

  • After treating cells with Rhoifolin, wash them with cold PBS and lyse them with RIPA buffer.

  • Quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Mandatory Visualizations

G cluster_0 Cell Culture and Treatment cluster_1 Cell Viability Assay (MTT) cluster_2 Apoptosis Assay (Annexin V/PI) cluster_3 Protein Analysis (Western Blot) Seed Cells Seed Cells Treat with Rhoifolin Treat with Rhoifolin Seed Cells->Treat with Rhoifolin Add MTT Reagent Add MTT Reagent Treat with Rhoifolin->Add MTT Reagent Harvest and Wash Cells Harvest and Wash Cells Treat with Rhoifolin->Harvest and Wash Cells Lyse Cells & Quantify Protein Lyse Cells & Quantify Protein Treat with Rhoifolin->Lyse Cells & Quantify Protein Incubate Incubate Add MTT Reagent->Incubate Add Solubilization Solution Add Solubilization Solution Incubate->Add Solubilization Solution Measure Absorbance Measure Absorbance Add Solubilization Solution->Measure Absorbance Stain with Annexin V/PI Stain with Annexin V/PI Harvest and Wash Cells->Stain with Annexin V/PI Flow Cytometry Analysis Flow Cytometry Analysis Stain with Annexin V/PI->Flow Cytometry Analysis SDS-PAGE & Transfer SDS-PAGE & Transfer Lyse Cells & Quantify Protein->SDS-PAGE & Transfer Antibody Incubation Antibody Incubation SDS-PAGE & Transfer->Antibody Incubation Detection Detection Antibody Incubation->Detection G Rhoifolin Rhoifolin Akt Akt Rhoifolin->Akt JNK JNK Rhoifolin->JNK TGFb2 TGF-β2 Rhoifolin->TGFb2 Proliferation Cell Proliferation Akt->Proliferation Caspase3 Caspase-3 JNK->Caspase3 SMAD2 SMAD2 TGFb2->SMAD2 SMAD2->Proliferation Apoptosis Apoptosis Caspase3->Apoptosis G Apigenin Apigenin PI3K PI3K Apigenin->PI3K MAPK MAPK/ERK Apigenin->MAPK STAT3 STAT3 Apigenin->STAT3 Bax Bax Apigenin->Bax Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation mTOR->Proliferation MAPK->Proliferation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis Apoptosis Apoptosis Bcl2->Apoptosis Caspases Caspases Bax->Caspases Caspases->Apoptosis

References

Application Notes and Protocols for Assessing the Impact of Apigenin 5-O-neohesperidoside on Reactive Oxygen Species (ROS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (B1666066) 5-O-neohesperidoside, a flavonoid glycoside also known as Rhoifolin (B190594), is a natural compound found in various plants, including citrus species.[1][2] Emerging research indicates its potential as a bioactive molecule with antioxidant and anti-inflammatory properties.[1][3][4][5][6][7] Oxidative stress, characterized by an imbalance in the production and detoxification of reactive oxygen species (ROS), is implicated in the pathophysiology of numerous diseases. Consequently, the evaluation of compounds like Apigenin 5-O-neohesperidoside for their ability to modulate ROS levels is of significant interest in drug discovery and development.

These application notes provide a comprehensive overview and detailed protocols for assessing the effects of this compound on cellular ROS levels. While direct, detailed studies on the ROS scavenging activity of this compound are emerging, a substantial body of research exists for its aglycone, Apigenin. The protocols and data presented herein are largely based on studies of Apigenin and serve as a robust framework for investigating this compound.

Data Presentation: Quantitative Effects of Apigenin on ROS

The following table summarizes the observed effects of Apigenin on ROS and related markers in various cell lines, providing a baseline for potential studies on this compound.

Cell LineTreatmentAssayKey FindingsReference
Human Cervical Cancer (HeLa, SiHa, CaSki, C33A)Apigenin (IC50 concentrations)H2DCFDASignificant increase in total ROS production.[3]
Human Cervical Cancer (HeLa, SiHa, CaSki, C33A)Apigenin (IC50 concentrations)Amplex RedSignificant increase in extracellular H2O2 levels.[3]
Human Keratinocyte (HaCaT)ApigeninH2DCFDANo significant change in total ROS production.[3]
Human Melanoma (B16F10)Apigenin (0.1, 1, 5 µM) + H2O2DCFH-DAPretreatment with apigenin reduced H2O2-induced intracellular ROS levels.[6]
Human Endometriosis (VK2/E6E7, End1/E6E7)ApigeninNot specifiedAccumulation of excessive ROS.[8]
Human Colon Cancer (HT-29, HCT-15)Apigenin (1.5625-100µM)H2DCFDAIncreased levels of reactive oxygen/nitrogen species.[7]

Experimental Protocols

Protocol 1: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol describes the use of the DCFH-DA probe to measure intracellular ROS levels. DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Materials:

  • Cells of interest (e.g., HaCaT, B16F10)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound (or Apigenin as a reference compound)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Hydrogen peroxide (H₂O₂) as a positive control

  • 96-well black-walled, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48 hours). Include untreated cells as a negative control.

  • Induction of Oxidative Stress (Optional): To assess the protective effects, after the initial treatment period, cells can be co-treated with an ROS inducer like H₂O₂ (e.g., 0.4 mM for 12 hours)[6].

  • DCFH-DA Staining:

    • Remove the treatment medium and wash the cells twice with warm PBS.

    • Add 100 µL of 10 µM DCFH-DA in PBS to each well.

    • Incubate the plate in the dark at 37°C for 30 minutes.

  • Fluorescence Measurement:

    • After incubation, wash the cells twice with PBS to remove excess probe.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Protocol 2: Measurement of Extracellular Hydrogen Peroxide (H₂O₂) using Amplex® Red Assay

This protocol allows for the specific quantification of H₂O₂ released from cells into the extracellular medium. The Amplex® Red reagent reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent resorufin.

Materials:

  • Cells of interest

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound

  • Amplex® Red Assay Kit (containing Amplex® Red reagent and HRP)

  • Hydrogen peroxide (H₂O₂) standard solution

  • 96-well black-walled, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Sample Collection: After the treatment period, collect the cell culture supernatant from each well.

  • Assay Reaction:

    • Prepare the Amplex® Red/HRP working solution according to the manufacturer's instructions.

    • In a new 96-well plate, add 50 µL of the collected supernatant from each well.

    • Add 50 µL of the Amplex® Red/HRP working solution to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Quantification: Generate a standard curve using a serial dilution of the H₂O₂ standard solution to determine the concentration of H₂O₂ in the samples.

Visualization of Workflows and Pathways

Experimental Workflow for Intracellular ROS Measurement

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining ROS Staining cluster_measurement Measurement cell_seeding Seed Cells in 96-well Plate adhesion Overnight Adhesion cell_seeding->adhesion add_compound Add this compound adhesion->add_compound incubate_compound Incubate for Desired Time add_compound->incubate_compound wash_cells1 Wash with PBS incubate_compound->wash_cells1 add_dcfhda Add DCFH-DA Probe wash_cells1->add_dcfhda incubate_probe Incubate in Dark add_dcfhda->incubate_probe wash_cells2 Wash with PBS incubate_probe->wash_cells2 read_fluorescence Measure Fluorescence (Ex/Em: 485/535 nm) wash_cells2->read_fluorescence

Caption: Workflow for DCFH-DA based intracellular ROS assay.

Signaling Pathways Modulated by Apigenin

Apigenin is known to modulate several key signaling pathways that are often intertwined with cellular redox status. The following diagram illustrates some of the major pathways influenced by Apigenin, which may also be relevant for its glycoside derivative.

Caption: Key signaling pathways modulated by Apigenin.[1][4][9]

Disclaimer: The provided protocols and data are based on existing literature for Apigenin and are intended to serve as a guide. Researchers should optimize these protocols for their specific experimental conditions and for the study of this compound. It is important to note that the glycosylation may affect the bioavailability, cellular uptake, and activity of the compound compared to its aglycone.

References

Application Notes and Protocols for In Vivo Animal Studies of Apigenin 5-O-neohesperidoside (Rhoifolin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of Apigenin 5-O-neohesperidoside, also known as Rhoifolin (B190594), a naturally occurring flavonoid with demonstrated therapeutic potential. The protocols detailed below are based on established rodent models and are intended to guide researchers in designing and executing their own pre-clinical studies.

Application Notes

This compound (Rhoifolin) is a promising bioactive compound that has been investigated for its anti-inflammatory, antioxidant, and cytoprotective properties in various in vivo animal models.[1][2] Preclinical research suggests its potential therapeutic utility in a range of pathologies, including autoimmune disorders, metabolic diseases, and chemotherapy-induced toxicities.

Anti-Inflammatory and Anti-Arthritic Applications

Rhoifolin has shown significant efficacy in mitigating inflammation in a rat model of rheumatoid arthritis induced by Complete Freund's Adjuvant (CFA).[3][4] Administration of Rhoifolin has been observed to reduce paw edema, suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and modulate the NF-κB signaling pathway.[1][3][4] These findings suggest its potential as a therapeutic agent for inflammatory joint diseases.

Hepatoprotective and Metabolic Disorder Applications

In a rat model of type 2 diabetes mellitus (T2DM), Rhoifolin demonstrated the ability to improve metabolic parameters.[3][5] Treatment with Rhoifolin led to a reduction in plasma glucose, insulin (B600854) levels, and insulin resistance.[5] Furthermore, it showed protective effects against liver damage, as evidenced by the normalization of liver enzymes.[5] The underlying mechanism appears to involve the modulation of NF-κB and other metabolic pathways.[3][5]

Cytoprotective Applications in Chemotherapy

Rhoifolin has been investigated for its protective effects against cisplatin-induced toxicities. In a rat model, co-administration of Rhoifolin with cisplatin (B142131) was found to alleviate testicular damage by reducing oxidative stress, inflammation, and apoptosis.[6][7] This suggests a potential role for Rhoifolin as an adjuvant therapy to mitigate the side effects of chemotherapy.

Data Presentation

The following tables summarize the quantitative data from key in vivo studies on this compound (Rhoifolin).

Table 1: Effects of Rhoifolin on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Inhibition of Paw Edema (%) after 4 hours
Control-0
Rhoifolin2.514
Rhoifolin2525
Rhoifolin25045

Data extracted from a study on the anti-inflammatory effects of Rhoifolin.[1]

Table 2: Effects of Rhoifolin on Pro-Inflammatory Cytokines in CFA-Induced Arthritis in Rats

Treatment GroupDose (mg/kg)TNF-α ReductionIL-1β ReductionIL-6 Reduction
CFA Control-BaselineBaselineBaseline
Rhoifolin10SignificantSignificantSignificant
Rhoifolin20SignificantSignificantSignificant
Indomethacin (Reference)10SignificantSignificantSignificant

Qualitative summary based on findings that Rhoifolin treatment caused a significant reduction in these cytokines.[3][4]

Table 3: Effects of Rhoifolin on Metabolic Parameters in Type 2 Diabetes Mellitus Rat Model

Treatment GroupDose (mg/kg)Change in Plasma GlucoseChange in Serum InsulinChange in HOMA-IR
T2DM Control-BaselineBaselineBaseline
Rhoifolin10Significant DecreaseSignificant DecreaseSignificant Decrease
Rhoifolin20Significant DecreaseSignificant DecreaseSignificant Decrease
Rhoifolin40Significant DecreaseSignificant DecreaseSignificant Decrease

Summary of findings indicating a significant, dose-dependent improvement in metabolic parameters.[5]

Experimental Protocols

Protocol for Rheumatoid Arthritis Model in Rats

Objective: To evaluate the anti-arthritic effects of this compound (Rhoifolin) in a Complete Freund's Adjuvant (CFA)-induced arthritis model.

Materials:

  • Male Wistar rats

  • Complete Freund's Adjuvant (CFA)

  • This compound (Rhoifolin)

  • Vehicle (e.g., 1% DMSO in PBS)

  • Indomethacin (positive control)

  • Oral gavage needles

  • Calipers for paw measurement

Procedure:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week under standard laboratory conditions.

  • Induction of Arthritis: Induce arthritis by a single subcutaneous injection of 0.6 mg of CFA into the base of the tail.[1]

  • Grouping: Randomly divide the animals into the following groups (n=6 per group):[1]

    • Healthy Control (no CFA, no treatment)

    • CFA Control (CFA + vehicle)

    • Rhoifolin low dose (CFA + 10 mg/kg Rhoifolin)

    • Rhoifolin high dose (CFA + 20 mg/kg Rhoifolin)

    • Positive Control (CFA + 10 mg/kg Indomethacin)

  • Drug Administration:

    • Dissolve Rhoifolin in the vehicle (e.g., 1% DMSO).[1]

    • Begin oral administration of Rhoifolin or vehicle 24 hours after CFA injection and continue daily for the duration of the study (e.g., 28 days).[1]

  • Assessment of Arthritis:

    • Measure the paw diameter (edema) using calipers every five days.[1]

    • Monitor body weight changes every five days.[1]

  • Biochemical and Histopathological Analysis:

    • At the end of the study, collect blood samples for analysis of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.[1]

    • Harvest knee joint tissues for histopathological examination to assess cartilage and synovial changes.

    • Analyze tissue homogenates for markers of oxidative stress and NF-κB pathway activation.[1]

Protocol for Type 2 Diabetes Mellitus Model in Rats

Objective: To investigate the effects of this compound (Rhoifolin) on metabolic parameters in a high-fat diet (HFD) and low-dose streptozotocin (B1681764) (STZ)-induced T2DM rat model.

Materials:

  • Male Wistar rats

  • High-Fat Diet (HFD)

  • Streptozotocin (STZ)

  • This compound (Rhoifolin)

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose)[3]

  • Glucometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Diet: Acclimatize rats for one week. Feed a high-fat diet for a specified period (e.g., 4 weeks) to induce insulin resistance.[3]

  • Induction of T2DM: Administer a single intraperitoneal injection of a low dose of STZ (e.g., 35 mg/kg) to induce hyperglycemia.[3][5] Confirm diabetes by measuring fasting blood glucose levels.[3]

  • Grouping: Divide the diabetic rats into the following groups (n=7 per group):[3]

    • Normal Control (standard diet + vehicle)

    • T2DM Control (HFD/STZ + vehicle)

    • Rhoifolin low dose (HFD/STZ + 10 mg/kg Rhoifolin)

    • Rhoifolin medium dose (HFD/STZ + 20 mg/kg Rhoifolin)

    • Rhoifolin high dose (HFD/STZ + 40 mg/kg Rhoifolin)

  • Drug Administration:

    • Suspend Rhoifolin in the vehicle.

    • Administer Rhoifolin or vehicle orally once daily for a specified period (e.g., 4 weeks).[3][5]

  • Monitoring:

    • Monitor body weight and food intake regularly.

    • Measure fasting blood glucose levels weekly.

  • Biochemical Analysis:

    • At the end of the study, collect blood to measure plasma glucose, insulin, HbA1c, and lipid profiles.[5]

    • Harvest liver tissue to assess liver enzymes (AST, ALT), markers of oxidative stress, and expression of proteins involved in metabolic pathways.[3][5]

Protocol for Cisplatin-Induced Testicular Toxicity Model in Rats

Objective: To evaluate the protective effects of this compound (Rhoifolin) against cisplatin-induced testicular damage.

Materials:

  • Male albino rats

  • Cisplatin

  • This compound (Rhoifolin)

  • Vehicle for administration

  • Oral gavage and injection supplies

Procedure:

  • Animal Acclimatization: Acclimatize rats for one week.

  • Grouping: Randomly divide rats into the following groups (n=12 per group):[6]

    • Control

    • Cisplatin (10 mg/kg cisplatin, orally)

    • Cisplatin + Rhoifolin (10 mg/kg cisplatin + 20 mg/kg Rhoifolin, orally)

    • Rhoifolin (20 mg/kg Rhoifolin, orally)

  • Drug Administration: Administer the respective treatments daily via oral gavage for the study duration (e.g., 56 days).[6]

  • Spermatogenic and Hormonal Analysis:

    • At the end of the study, collect blood to measure serum levels of testosterone, LH, and FSH.[6]

    • Collect epididymal sperm to analyze sperm count, motility, and morphology.[6]

  • Biochemical and Histopathological Analysis:

    • Harvest testes for histopathological examination to assess testicular architecture.

    • Analyze testicular tissue homogenates for markers of oxidative stress (e.g., SOD, CAT, GPx, MDA) and inflammation (e.g., NF-κB, TNF-α, IL-1β, IL-6).[7]

    • Evaluate markers of apoptosis (e.g., Bax, Bcl-2, Caspase-3).[7]

Visualization

G cluster_0 Inflammatory Stimulus (e.g., CFA, Cisplatin) cluster_1 Signaling Cascade cluster_2 Cellular Response cluster_3 Therapeutic Intervention Stimulus Stimulus IKK IKKβ Stimulus->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkappaB->Cytokines Promotes Transcription Inflammation Inflammation Cytokines->Inflammation Rhoifolin This compound (Rhoifolin) Rhoifolin->IKK Inhibits

Caption: Proposed mechanism of anti-inflammatory action of Rhoifolin via inhibition of the NF-κB pathway.

G cluster_0 Phase 1: Disease Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Data Collection & Analysis Acclimatization Animal Acclimatization (1 week) Induction Disease Induction (e.g., CFA injection) Acclimatization->Induction Grouping Random Animal Grouping Induction->Grouping Treatment Daily Oral Administration (Rhoifolin/Vehicle) Grouping->Treatment Monitoring Regular Monitoring (Paw Edema, Body Weight) Treatment->Monitoring Sacrifice Euthanasia & Sample Collection Treatment->Sacrifice Analysis Biochemical & Histopathological Analysis Sacrifice->Analysis

Caption: General experimental workflow for in vivo studies of Rhoifolin in a rat model of induced disease.

References

Application Notes and Protocols for the Validated HPLC-DAD Quantification of Apigenin 5-O-neohesperidoside (Rhoifolin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin 5-O-neohesperidoside, also known as Rhoifolin, is a flavonoid glycoside found in various plants, notably in the family Rutaceae (citrus fruits). It has garnered significant scientific interest due to its potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant effects. As research into the pharmacological applications of Rhoifolin advances, the need for a robust, validated analytical method for its quantification is paramount for quality control, pharmacokinetic studies, and formulation development.

This document provides a detailed application note and protocol for a validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the accurate and precise quantification of this compound.

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This protocol is designed for the extraction of this compound from a solid plant matrix.

Materials:

  • Plant material (e.g., dried leaves, fruit peel)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Grinding: Grind the dried plant material to a fine powder (e.g., passing through a 40-mesh sieve).

  • Extraction: Accurately weigh approximately 1.0 g of the powdered plant material into a centrifuge tube. Add 20 mL of 70% methanol (v/v).

  • Sonication: Vortex the mixture for 1 minute and then place it in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant and transfer it to a clean tube.

  • Re-extraction (Optional but Recommended): Repeat the extraction process (steps 2-5) on the plant residue to ensure complete extraction. Combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Standard Solution Preparation

Materials:

  • This compound (Rhoifolin) reference standard (≥98% purity)

  • Methanol (HPLC grade)

  • Volumetric flasks

Procedure:

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of the Rhoifolin reference standard and transfer it to a 10 mL volumetric flask. Dissolve and make up to volume with methanol. This stock solution should be stored at 4°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve. For example, prepare concentrations ranging from 1 to 100 µg/mL.

HPLC-DAD Method

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System A system equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD).
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (Acetonitrile).
Gradient Elution 0-5 min, 15% B; 5-25 min, 15-40% B; 25-30 min, 40-80% B; 30-35 min, 80-15% B; 35-40 min, 15% B.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 268 nm and 335 nm. Monitoring at 268 nm is often suitable for quantification.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The key validation parameters are outlined below.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by the separation of the analyte from other potential components in the sample.[1]

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be evaluated across the range of the analytical procedure. A correlation coefficient (R²) of >0.999 is generally considered acceptable.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the recovery percentage is calculated. Recoveries are typically expected to be within 80-120%.[2]

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). The RSD should typically be less than 2%.[2]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Data Presentation

The following table summarizes representative quantitative data for a validated HPLC-DAD method for this compound. Note: This data is compiled from typical values for flavonoid analysis and serves as a guideline.

Validation ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Accuracy (Recovery) 98.5% - 102.3%
Precision (RSD%)
    - Intra-day< 1.5%
    - Inter-day< 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-DAD Analysis cluster_validation Data Analysis & Method Validation plant_material Plant Material grinding Grinding plant_material->grinding extraction Solvent Extraction grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration hplc_vial Sample in HPLC Vial filtration->hplc_vial hplc_injection HPLC Injection hplc_vial->hplc_injection ref_std Reference Standard stock_sol Stock Solution ref_std->stock_sol working_std Working Standards stock_sol->working_std working_std->hplc_injection separation C18 Column Separation hplc_injection->separation detection DAD Detection separation->detection chromatogram Chromatogram detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification validation_params Validation Parameters quantification->validation_params

Caption: Experimental workflow for the HPLC-DAD analysis of this compound.

Method Validation Parameters

validation_parameters cluster_precision Precision validated_method Validated HPLC-DAD Method specificity Specificity validated_method->specificity linearity Linearity validated_method->linearity accuracy Accuracy validated_method->accuracy precision Precision validated_method->precision lod LOD validated_method->lod loq LOQ validated_method->loq intra_day Intra-day precision->intra_day inter_day Inter-day precision->inter_day

Caption: Key parameters for HPLC-DAD method validation.

Simplified Signaling Pathways of Rhoifolin's Anticancer Activity

signaling_pathway cluster_pro_apoptotic Pro-Apoptotic Effects cluster_anti_inflammatory Anti-Inflammatory Effects rhoifolin Rhoifolin (this compound) akt Akt rhoifolin->akt inhibits jnk JNK rhoifolin->jnk activates nfkb NF-κB rhoifolin->nfkb inhibits mapk MAPK rhoifolin->mapk modulates apoptosis Apoptosis akt->apoptosis inhibits caspase3 Caspase-3 jnk->caspase3 activates caspase3->apoptosis induces inflammation Inflammation nfkb->inflammation promotes mapk->inflammation promotes

References

Application Notes and Protocols: Synthesis and Derivatization of Apigenin 5-O-neohesperidoside (Rhoifolin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin 5-O-neohesperidoside, more commonly known as Rhoifolin (B190594), is a flavonoid glycoside found in a variety of plants, notably in the Citrus genus.[1][2][3] As a derivative of apigenin, rhoifolin exhibits a range of biological activities, including potent cytotoxic and anticancer properties, making it a compound of significant interest for therapeutic research and drug development.[1][2][4] This document provides detailed protocols for the chemical synthesis of rhoifolin and discusses its subsequent derivatization, offering a guide for researchers aiming to explore its therapeutic potential.

Chemical Properties

PropertyValue
Chemical Formula C27H30O14
Molecular Weight 578.53 g/mol
Appearance Yellow amorphous powder or yellow needles
Melting Point 245-253 °C
Solubility Soluble in hot ethanol (B145695), methanol, and water; sparingly soluble in cold ethanol and ethyl acetate; insoluble in chloroform (B151607) and n-hexane.[1]

Synthesis of this compound (Rhoifolin)

A common and effective method for the synthesis of rhoifolin is through the oxidation of naringin (B1676962) using iodine in a pyridine (B92270) solvent.[1][5]

Quantitative Data
Starting MaterialReagentsReaction ConditionsProductYield
Naringin (10.02 g, 17.25 mmol)Iodine (4.45 g, 17.05 mmol), Pyridine (100 mL)95 °C, 2 hours, Argon atmosphereRhoifolin (8.14 g)~82%
Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 10.02 g (17.25 mmol) of naringin in 100 mL of pyridine.

  • Inert Atmosphere: Purge the flask with argon gas to create an inert atmosphere.

  • Reagent Addition: Add 4.45 g (17.05 mmol) of iodine to the solution.

  • Heating: Heat the reaction mixture to 95 °C and maintain this temperature for 2 hours with continuous stirring.

  • Cooling and Precipitation: After 2 hours, cool the reaction solution to room temperature. A pale yellow solid will precipitate out.

  • Purification: Collect the crude product by filtration and recrystallize it from acetone (B3395972) to obtain pure rhoifolin (8.14 g).

  • Characterization: Confirm the identity and purity of the synthesized rhoifolin using techniques such as melting point determination, NMR, and mass spectrometry.

Synthesis Workflow

G Rhoifolin Synthesis Workflow Naringin Naringin Reaction Reaction Mixture (95°C, 2h, Argon) Naringin->Reaction Pyridine Pyridine (Solvent) Pyridine->Reaction Iodine Iodine (Oxidizing Agent) Iodine->Reaction Cooling Cooling to Room Temperature Reaction->Cooling Precipitation Precipitation of Crude Rhoifolin Cooling->Precipitation Recrystallization Recrystallization from Acetone Precipitation->Recrystallization Rhoifolin Pure Rhoifolin Recrystallization->Rhoifolin

Caption: Chemical synthesis of rhoifolin from naringin.

Derivatization of this compound (Rhoifolin)

The derivatization of rhoifolin is an area with limited published research, yet it holds potential for modifying its biological activity.[1] Two key derivatization strategies are highlighted below.

Acetylation for Chemo-enzymatic Synthesis

Rhoifolin can be used as an intermediate in the synthesis of other flavonoids, such as acacetin. This process involves the acetylation of rhoifolin.[1]

  • Starting Material: Use the rhoifolin synthesized in the previous step.

  • Acetylation: To the reaction mixture containing rhoifolin, add acetic anhydride.

  • Heating: Heat the mixture for 6 hours at 95 °C to yield the acetylated rhoifolin derivative.

Transglycosylation to Synthesize α-Glucosyl Rhoifolin

Another derivatization method is the synthesis of α-glucosyl rhoifolin through a transglycosylation reaction.[1][2]

Note: The specific enzymatic conditions for this transglycosylation are not detailed in the provided search results. A general enzymatic transglycosylation protocol would involve:

  • Enzyme Selection: Choose a suitable glycosyltransferase enzyme capable of transferring a glucose moiety.

  • Reaction Mixture: Prepare a buffered solution containing rhoifolin, a glucose donor (e.g., sucrose), and the selected enzyme.

  • Incubation: Incubate the mixture under optimal conditions for the enzyme (temperature, pH) for a sufficient period.

  • Purification: Purify the resulting α-glucosyl rhoifolin using chromatographic techniques.

  • Characterization: Confirm the structure of the derivative using NMR (HSQC, COSY, HMBC, 1D TOCSY) and mass spectrometry.[1]

Derivatization Workflow

G Rhoifolin Derivatization Strategies Rhoifolin Rhoifolin Acetylation Acetylation (Acetic Anhydride, 95°C, 6h) Rhoifolin->Acetylation Chemo-enzymatic Synthesis Transglycosylation Transglycosylation (Glycosyltransferase, Glucose Donor) Rhoifolin->Transglycosylation Enzymatic Derivatization AcetylatedRhoifolin Acetylated Rhoifolin (Intermediate for Acacetin Synthesis) Acetylation->AcetylatedRhoifolin GlucosylRhoifolin α-Glucosyl Rhoifolin Transglycosylation->GlucosylRhoifolin

Caption: Methods for the derivatization of rhoifolin.

Biological Activity and Signaling Pathways

Rhoifolin has demonstrated significant anticancer effects by inducing apoptosis and inhibiting cancer cell proliferation.[1][2] Its mechanism of action involves the modulation of several key signaling pathways.

Signaling Pathways Modulated by Rhoifolin

Rhoifolin exerts its anti-metastatic and pro-apoptotic effects by:

  • Inhibiting key molecules involved in cell motility and migration such as ezrin, PODXL, NHERF-1/2, Cdc42, MAPK, PI3K, Rac1, and RhoA.[2]

  • Promoting apoptosis by upregulating JNK and p-JNK, and downregulating pAkt, TGF-β2, and SMAD2, which leads to increased cancer cell death.[2]

Rhoifolin's Anticancer Signaling Pathway

G Signaling Pathway of Rhoifolin in Cancer Cells cluster_inhibition Inhibition of Cell Motility & Migration cluster_apoptosis Promotion of Apoptosis Ezrin Ezrin CellMigration Cancer Cell Migration (Metastasis) Ezrin->CellMigration PODXL PODXL PODXL->CellMigration NHERF NHERF-1/2 NHERF->CellMigration Cdc42 Cdc42 Cdc42->CellMigration MAPK MAPK MAPK->CellMigration PI3K PI3K PI3K->CellMigration Rac1 Rac1 Rac1->CellMigration RhoA RhoA RhoA->CellMigration JNK JNK / p-JNK Apoptosis Cancer Cell Death (Apoptosis) JNK->Apoptosis pAkt pAkt pAkt->Apoptosis TGFb TGF-β2 TGFb->Apoptosis SMAD2 SMAD2 SMAD2->Apoptosis Rhoifolin Rhoifolin Rhoifolin->Ezrin Rhoifolin->PODXL Rhoifolin->NHERF Rhoifolin->Cdc42 Rhoifolin->MAPK Rhoifolin->PI3K Rhoifolin->Rac1 Rhoifolin->RhoA Rhoifolin->JNK Rhoifolin->pAkt Rhoifolin->TGFb Rhoifolin->SMAD2

Caption: Rhoifolin's modulation of cancer cell signaling pathways.

Conclusion

The synthesis of this compound (Rhoifolin) from naringin is a straightforward and high-yielding process. While the exploration of rhoifolin derivatization is still in its early stages, the existing methods of acetylation and transglycosylation provide a foundation for creating novel analogs with potentially enhanced or modified biological activities. The established anticancer properties of rhoifolin, mediated through the modulation of critical signaling pathways, underscore its potential as a lead compound in drug discovery and development. Further research into its synthesis, derivatization, and mechanisms of action is warranted to fully harness its therapeutic capabilities.

References

Application Notes and Protocols for the Enzymatic Hydrolysis of Apigenin 5-O-neohesperidoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (B1666066), a naturally occurring flavone, has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. In nature, apigenin often exists as glycosides, where one or more sugar molecules are attached to the apigenin backbone. Apigenin 5-O-neohesperidoside is one such glycoside, where a neohesperidose sugar moiety is attached at the 5-position of the apigenin structure. To study the biological activity of apigenin or to develop it as a therapeutic agent, it is often necessary to hydrolyze the glycosidic bond to yield the aglycone form, apigenin. Enzymatic hydrolysis is a preferred method for this conversion as it is highly specific and occurs under mild conditions, thus preserving the integrity of the apigenin molecule.

This document provides a detailed protocol for the enzymatic hydrolysis of this compound to yield apigenin. The protocol is based on established methods for the hydrolysis of structurally similar flavonoid neohesperidosides, such as Rhoifolin (Apigenin 7-O-neohesperidoside).

Principle of the Reaction

The enzymatic hydrolysis of this compound involves the cleavage of the O-glycosidic bond linking the neohesperidose sugar to the apigenin molecule. Neohesperidose is a disaccharide composed of rhamnose and glucose. Therefore, the complete hydrolysis requires the action of two types of enzymes: an α-L-rhamnosidase to cleave the terminal rhamnose and a β-D-glucosidase to cleave the remaining glucose. Enzyme preparations such as naringinase (B1166350) and hesperidinase, which are complexes containing both α-L-rhamnosidase and β-D-glucosidase activities, are well-suited for this purpose.[1][2][3] The reaction proceeds in a two-step manner, ultimately releasing apigenin, L-rhamnose, and D-glucose.

Data Presentation: Optimal Conditions for Enzymatic Hydrolysis of Flavonoid Glycosides

The following table summarizes the optimal reaction conditions for the hydrolysis of various flavonoid glycosides using relevant enzymes. These conditions can serve as a starting point for optimizing the hydrolysis of this compound.

EnzymeSubstrateOptimal pHOptimal Temperature (°C)BufferReference
NaringinaseNaringin3.4 - 4.150 - 60Citrate (B86180) or Acetate (B1210297)[2][4]
NaringinaseGinsenosides4.150Not specified[4]
HesperidinaseHesperidin~7.565Potassium Phosphate[3]
α-L-RhamnosidaseHesperidin, Rutin, Naringin6.550Sodium Phosphate[1][5]
α-L-Rhamnosidasep-nitrophenyl-α-L-rhamnopyranoside4.850Acetic acid and sodium acetate[6]
β-Glucosidase (from Pyrococcus furiosus)Hesperidin5.595Not specified[7]
β-Glucosidase (from almonds)Apigenin-7-O-β-glucosideNot specifiedNot specifiedNot specified[8]
α-GalactosidaseLauroylraffinose3.837Acetic acid-sodium acetate[9]

Experimental Protocols

Materials and Reagents
  • This compound

  • Naringinase (from Penicillium decumbens) or Hesperidinase

  • Citric acid

  • Sodium citrate dihydrate

  • Sodium acetate

  • Acetic acid

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable acid for HPLC mobile phase)

  • Deionized water

  • Apigenin standard for HPLC analysis

  • 0.2 µm syringe filters

Equipment
  • Analytical balance

  • pH meter

  • Water bath or incubator

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column

  • Standard laboratory glassware

Preparation of Buffers

0.1 M Citrate Buffer (pH 4.0):

  • Prepare a 0.1 M solution of citric acid (21.01 g/L) in deionized water.

  • Prepare a 0.1 M solution of sodium citrate dihydrate (29.41 g/L) in deionized water.

  • To prepare 100 mL of pH 4.0 buffer, mix approximately 61.5 mL of the citric acid solution with 38.5 mL of the sodium citrate solution.

  • Verify the pH with a calibrated pH meter and adjust as necessary with the citric acid or sodium citrate solution.[10][11][12]

0.2 M Acetate Buffer (pH 5.0):

  • Prepare a 0.2 M solution of acetic acid (11.55 mL of glacial acetic acid per liter) in deionized water.

  • Prepare a 0.2 M solution of sodium acetate (27.2 g of sodium acetate trihydrate per liter) in deionized water.

  • To prepare 100 mL of pH 5.0 buffer, mix approximately 14.8 mL of the acetic acid solution and 35.2 mL of the sodium acetate solution and dilute to 100 mL with deionized water.

  • Verify the pH with a calibrated pH meter and adjust as necessary with the acetic acid or sodium acetate solution.[10][13][14]

Enzymatic Hydrolysis Procedure
  • Substrate Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in the chosen buffer (e.g., 0.1 M citrate buffer, pH 4.0). Due to the potentially low aqueous solubility of the substrate, a small amount of a co-solvent like DMSO may be required.[7]

  • Enzyme Preparation: Prepare a stock solution of naringinase or hesperidinase (e.g., 10 mg/mL) in the same buffer.

  • Reaction Setup: In a reaction vessel, add the substrate solution. Pre-incubate the solution at the desired temperature (e.g., 50°C) for 5 minutes.

  • Initiation of Reaction: Add the enzyme solution to the reaction vessel to initiate the hydrolysis. The final enzyme concentration should be optimized, but a starting point of 0.1-1 mg/mL can be used.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 50°C) with gentle agitation for a predetermined time (e.g., 1, 2, 4, 8, and 24 hours) to monitor the reaction progress.

  • Termination of Reaction: To stop the reaction, add an equal volume of methanol or heat the mixture to 100°C for 5-10 minutes to denature the enzyme.

  • Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet the denatured protein. Filter the supernatant through a 0.2 µm syringe filter before HPLC analysis.

HPLC Analysis for Apigenin Quantification
  • HPLC System: A standard HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm) and a UV detector is suitable.

  • Mobile Phase: A common mobile phase for apigenin analysis is a gradient of methanol (or acetonitrile) and water, both containing a small amount of acid (e.g., 0.1% formic acid or acetic acid) to ensure good peak shape. An isocratic mobile phase of 55% methanol in 0.1 M ammonium (B1175870) acetate (pH 5.1) has also been reported.[15]

  • Detection: Monitor the elution profile at the maximum absorbance wavelength of apigenin, which is around 336-340 nm.[15][16]

  • Quantification: Prepare a calibration curve using a series of known concentrations of the apigenin standard. The concentration of apigenin in the hydrolyzed samples can be determined by comparing the peak area with the calibration curve.

Visualization of Workflow and Reaction

Enzymatic_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Substrate (this compound) D Mix Substrate and Buffer A->D B Prepare Buffer (e.g., Citrate pH 4.0) B->D C Prepare Enzyme (Naringinase) F Add Enzyme to Initiate C->F E Pre-incubate at 50°C D->E E->F G Incubate at 50°C F->G H Terminate Reaction (Heat or Methanol) G->H I Centrifuge and Filter H->I J HPLC Analysis I->J K Quantify Apigenin J->K Hydrolysis_Reaction sub This compound inter Apigenin 5-O-glucoside + L-Rhamnose sub->inter Step 1 prod Apigenin + D-Glucose inter->prod Step 2 enzyme1 α-L-Rhamnosidase enzyme1->sub enzyme2 β-D-Glucosidase enzyme2->inter

References

Cell-based Assays for Evaluating the Anti-inflammatory Activity of Apigenin 5-O-neohesperidoside

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Apigenin (B1666066) 5-O-neohesperidoside is a flavonoid glycoside that, like its aglycone apigenin, is anticipated to possess significant anti-inflammatory properties. This document provides detailed protocols for cell-based assays to investigate and quantify the anti-inflammatory effects of this compound. The assays focus on key biomarkers and signaling pathways involved in the inflammatory response, primarily in macrophage and endothelial cell lines. The methodologies described herein are based on established protocols for evaluating related flavonoids, such as apigenin and rhoifolin, and are adapted for the specific investigation of Apigenin 5-O-neohesperidoside.

The primary mechanism of anti-inflammatory action for many flavonoids involves the inhibition of pro-inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3] Activation of these pathways leads to the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[4][5] The protocols outlined below will enable researchers to assess the ability of this compound to modulate these key inflammatory markers.

Key Anti-inflammatory Markers and Assays

A series of well-established in vitro assays can be employed to determine the anti-inflammatory potential of this compound. These assays typically involve stimulating a relevant cell line, such as RAW 264.7 macrophages or human umbilical vein endothelial cells (HUVECs), with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.

Inflammatory Marker Assay Principle Typical Cell Line Key Reagents
Nitric Oxide (NO) Griess Reagent detects nitrite (B80452), a stable product of NO.RAW 264.7LPS, Griess Reagent
Prostaglandin E2 (PGE2) Competitive ELISA to quantify PGE2 levels in cell supernatant.RAW 264.7LPS, PGE2 ELISA Kit
TNF-α, IL-6, IL-1β Sandwich ELISA to measure cytokine concentrations.RAW 264.7, HUVECsLPS, TNF-α, IL-6, IL-1β ELISA Kits
NF-κB Activation Western blot for p-p65, p-IκBα; Reporter gene assay.RAW 264.7LPS, Antibodies for p-p65, p-IκBα
MAPK Pathway Activation Western blot for p-p38, p-ERK, p-JNK.RAW 264.7LPS, Antibodies for p-p38, p-ERK, p-JNK

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in 96-well plates (for Griess and cytotoxicity assays) or 6-well plates (for ELISA and Western blotting) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for the desired time (e.g., 24 hours for cytokine and NO production, shorter times for signaling pathway analysis). Include a vehicle control (DMSO) and an LPS-only control.

Cytotoxicity Assay (MTT Assay)

It is crucial to determine the non-toxic concentration range of this compound before evaluating its anti-inflammatory activity.

  • Protocol:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Protocol:

    • After 24 hours of treatment, collect 100 µL of cell culture supernatant from each well of a 96-well plate.

    • Add 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Protocol:

    • Collect the cell culture supernatant after 24 hours of treatment.

    • Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

    • Briefly, the supernatant is added to antibody-coated plates, followed by the addition of a detection antibody and a substrate solution.

    • The absorbance is measured at 450 nm, and cytokine concentrations are determined from a standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways
  • Protocol:

    • After a shorter treatment period (e.g., 15-60 minutes), wash the cells in 6-well plates with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of p65, IκBα, p38, ERK, and JNK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Densitometry analysis is performed to quantify the protein expression levels, which are normalized to a loading control like β-actin or GAPDH.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding pretreatment Pre-treatment with This compound cell_seeding->pretreatment stimulation LPS Stimulation pretreatment->stimulation cytotoxicity MTT Assay stimulation->cytotoxicity no_assay Griess Assay stimulation->no_assay cytokine_assay ELISA (TNF-α, IL-6, IL-1β) stimulation->cytokine_assay western_blot Western Blot (NF-κB, MAPK) stimulation->western_blot data_quant Data Quantification cytotoxicity->data_quant no_assay->data_quant cytokine_assay->data_quant western_blot->data_quant stat_analysis Statistical Analysis data_quant->stat_analysis

Caption: Experimental Workflow for Anti-inflammatory Assays.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates Apigenin This compound Apigenin->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB p65/p50 IkB->NFkB Releases NFkB_active p65/p50 Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Activates Transcription Mediators Inflammatory Mediators Genes->Mediators

Caption: Inhibition of the NF-κB Signaling Pathway.

mapk_pathway LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Apigenin This compound Apigenin->MAPKKK Inhibits p38 p38 MAPKKK->p38 JNK JNK MAPKKK->JNK ERK ERK MAPKKK->ERK p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK p_ERK p-ERK ERK->p_ERK TranscriptionFactors Transcription Factors (e.g., AP-1) p_p38->TranscriptionFactors p_JNK->TranscriptionFactors p_ERK->TranscriptionFactors Inflammation Inflammatory Response TranscriptionFactors->Inflammation

Caption: Modulation of the MAPK Signaling Pathway.

References

Apigenin 5-O-neohesperidoside (Rhoifolin) as a Standard for Phytochemical Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin 5-O-neohesperidoside, also known as Rhoifolin, is a flavone (B191248) glycoside found in a variety of plants, particularly in the Citrus species.[1][2] As a primary reference standard, Rhoifolin is crucial for the accurate qualitative and quantitative analysis of flavonoids in plant extracts, dietary supplements, and pharmaceutical preparations. Its well-characterized chemical and physical properties, combined with its biological activities, make it an essential tool in phytochemical research and drug development.

This document provides detailed application notes and experimental protocols for the use of this compound as a phytochemical standard. It includes methodologies for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), as well as an overview of its biological significance and associated signaling pathways.

Chemical and Physical Properties

This compound is a glycoside of apigenin, where the sugar moiety neohesperidose is attached at the 5-O position. As a primary reference standard, it is available from various commercial suppliers with a certified purity, typically ≥95% or ≥98%.

PropertyValue
Synonyms Rhoifolin, Apigenin 7-O-neohesperidoside, Rhoifoloside
CAS Number 17306-46-6
Molecular Formula C₂₇H₃₀O₁₄
Molecular Weight 578.52 g/mol
Appearance Yellow powder
Purity ≥95.0% (HPLC), ≥98%
Solubility Soluble in DMSO and methanol (B129727)
Storage 15-25 °C

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of this compound (Rhoifolin) and its aglycone, apigenin, using various analytical methods.

Table 1: HPLC-UV Method Validation Parameters for Apigenin

ParameterRange/ValueReference
Linearity Range10-100 ng/mL[3]
Correlation Coefficient (r²)> 0.999[3]
Limit of Detection (LOD)0.1723 ng/mL[3]
Limit of Quantification (LOQ)0.9748 ng/mL[3]
Recovery88.33–111.52%[4]
Precision (RSD)0.62–6.02%[4]

Table 2: LC-MS/MS Method Validation Parameters for Rhoifolin in Rat Plasma

ParameterValueReference
Linearity Range1-2000 µg/L
Intra-day Precision (RSD)< 10%
Inter-day Precision (RSD)< 10%
Relative Errorwithin ±7%
Extraction Recovery86.8% to 91.0%

Table 3: Quantitative Analysis of Rhoifolin in Plant Materials

Plant SpeciesPlant PartRhoifolin ContentReference
Uraria pictaLeaves0.85%[1]
Uraria pictaStem0.03%[1]
Citrus grandis 'Tomentosa'LeavesMain effective component
Fingered CitronFruit< 10 µg/g

Experimental Protocols

Protocol 1: Quantification of Flavonoids in Plant Extracts using HPLC-UV with Rhoifolin as a Standard

This protocol describes a general method for the quantification of flavonoids in a plant extract using this compound (Rhoifolin) as an external standard.

4.1.1. Materials and Reagents

  • This compound (Rhoifolin) reference standard (≥98% purity)

  • HPLC grade methanol, acetonitrile, and water

  • Formic acid or phosphoric acid (analytical grade)

  • Plant material (dried and powdered)

  • 0.45 µm syringe filters

4.1.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD)

  • Analytical C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Ultrasonic bath

  • Analytical balance

4.1.3. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of Rhoifolin reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

4.1.4. Sample Preparation

  • Accurately weigh about 1 g of the dried, powdered plant material.

  • Extract the sample with 20 mL of methanol in a flask using an ultrasonic bath for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes and collect the supernatant.

  • Repeat the extraction process twice more with fresh methanol.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the residue in a known volume of methanol (e.g., 5 mL).

  • Filter the sample solution through a 0.45 µm syringe filter before HPLC analysis.

4.1.5. Chromatographic Conditions

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid). A typical gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 268 nm and 334 nm (based on the λmax of Rhoifolin)[5]

4.1.6. Data Analysis

  • Generate a calibration curve by plotting the peak area of the Rhoifolin standard against its concentration.

  • Identify the corresponding flavonoid peaks in the sample chromatogram based on retention time.

  • Quantify the amount of the flavonoid in the sample using the regression equation from the calibration curve.

HPLC_Workflow cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Rhoifolin) HPLC HPLC-UV Analysis Standard_Prep->HPLC Sample_Prep Sample Preparation (Plant Extract) Sample_Prep->HPLC Calibration Calibration Curve Generation HPLC->Calibration Quantification Quantification of Analytes HPLC->Quantification Calibration->Quantification LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample LLE Liquid-Liquid Extraction Plasma_Sample->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by Rhoifolin cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKKβ LPS->IKK Rhoifolin Rhoifolin Rhoifolin->IKK Inhibits NFkB_complex NF-κB/IκBα (Inactive) IKK->NFkB_complex Phosphorylates IκBα IkB IκBα NFkB_complex->IkB Degradation NFkB NF-κB (Active) NFkB_complex->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nuc->Proinflammatory_Genes Activates Cytokines TNF-α, IL-1β, IL-6 Proinflammatory_Genes->Cytokines AKT_JNK_Pathway cluster_rhoifolin Intervention cluster_pathways Signaling Pathways cluster_effects Cellular Effects Rhoifolin Rhoifolin pAKT p-AKT (Active) Rhoifolin->pAKT Down-regulates pJNK p-JNK (Active) Rhoifolin->pJNK Up-regulates Antioxidant Antioxidant Capacity Rhoifolin->Antioxidant Enhances AKT AKT AKT->pAKT Proliferation Cell Proliferation pAKT->Proliferation Promotes Apoptosis Apoptosis pAKT->Apoptosis Inhibits JNK JNK JNK->pJNK pJNK->Apoptosis Promotes

References

Troubleshooting & Optimization

Technical Support Center: Improving "Apigenin 5-O-neohesperidoside" (Rhoifolin) Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the solubility challenges of Apigenin 5-O-neohesperidoside (also known as Rhoifolin) in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound (Rhoifolin)?

This compound is a flavonoid glycoside with poor aqueous solubility. Its solubility is highly dependent on the solvent and temperature. Qualitative solubility information indicates that it is soluble in dimethyl sulfoxide (B87167) (DMSO), hot ethanol (B145695), and hot methanol. It is sparingly soluble in cold ethanol and ethyl acetate, and practically insoluble in water, chloroform, and n-hexane.[1][2][3]

Q2: What is the recommended solvent for preparing a stock solution of Rhoifolin for in vitro studies?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of Rhoifolin.[4][5] It is capable of dissolving Rhoifolin at concentrations as high as 100 mg/mL.[4]

Q3: I am observing precipitation when I dilute my Rhoifolin DMSO stock solution in my aqueous cell culture medium. What can I do?

This is a common issue known as "precipitation upon dilution." It occurs because the high concentration of the compound in the organic solvent is no longer soluble when introduced into the aqueous environment of the cell culture medium. Here are several troubleshooting steps:

  • Reduce the final concentration: The most straightforward solution is to work with a lower final concentration of Rhoifolin in your assay.

  • Optimize the dilution method: Instead of adding the stock solution directly to the full volume of media, try a stepwise dilution. First, dilute the stock in a smaller volume of media, vortex gently, and then add this intermediate dilution to the rest of the media.

  • Use a co-solvent system: For in vivo studies, and adaptable for in vitro work, a mixture of solvents can be used to improve solubility. A common formulation includes DMSO, PEG300, and a surfactant like Tween 80.[6][7]

  • Incorporate cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[8][9] Preparing an inclusion complex of Rhoifolin with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance its water solubility.

Q4: What is the maximum concentration of DMSO that is safe for my cells in culture?

The tolerance of cell lines to DMSO varies. As a general rule, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%.[10][11] Most cell lines can tolerate up to 1% DMSO without significant cytotoxicity, but sensitive cell lines, especially primary cells, may be affected at concentrations as low as 0.1%.[12][13][14] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent-specific effects.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Cloudy or precipitated stock solution in DMSO Incomplete dissolution.Gently warm the solution (e.g., in a 37°C water bath) and/or sonicate for 10-15 minutes to aid dissolution. Ensure you are using anhydrous DMSO, as absorbed moisture can reduce solubility.[4]
Precipitation in cell culture media immediately after adding the stock solution The compound's solubility limit in the aqueous media has been exceeded.Lower the final concentration of Rhoifolin. Perform a serial dilution in the media. Consider using a solubilizing agent like cyclodextrin.
Precipitation observed after a few hours of incubation The compound is slowly coming out of solution at the incubation temperature.This can be challenging. Try to use the freshly prepared working solution immediately. If the experiment is long, consider if a lower, more stable concentration can be used.
Inconsistent experimental results Inaccurate concentration due to incomplete dissolution or precipitation.Visually inspect all solutions for clarity before use. Prepare fresh working solutions for each experiment.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound (Rhoifolin).

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO) 100 mg/mL (172.85 mM)[4][5]
In vivo formulation 1 ≥ 2.5 mg/mL (4.32 mM)10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline.[7]
In vivo formulation 2 ≥ 2.5 mg/mL (4.32 mM)10% DMSO + 90% (20% SBE-β-CD in Saline).[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Rhoifolin Stock Solution in DMSO

Materials:

  • This compound (Rhoifolin) powder (MW: 578.52 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 5.79 mg of Rhoifolin powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.

  • If the solution is not clear, sonicate the tube in a water bath for 10-15 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulates.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of a Rhoifolin Working Solution in Cell Culture Media

Materials:

  • 10 mM Rhoifolin stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical or microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the 10 mM Rhoifolin stock solution at room temperature.

  • To prepare a 100 µM working solution, perform a 1:100 dilution. For example, to make 1 mL of working solution, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium.

  • Mix gently by inverting the tube or by pipetting up and down. Avoid vigorous vortexing which can cause the compound to precipitate and may damage media components.

  • Use the working solution immediately in your in vitro assay.

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate key signaling pathways involved in inflammation and cancer, primarily the NF-κB and MAPK/JNK pathways.

experimental_workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay rhoifolin Rhoifolin Powder stock 10 mM Stock Solution rhoifolin->stock dmso DMSO dmso->stock working Working Solution stock->working media Cell Culture Medium media->working treatment Treatment with Rhoifolin working->treatment cells Cell Culture cells->treatment analysis Downstream Analysis (e.g., Western Blot, qPCR) treatment->analysis

Caption: A general experimental workflow for in vitro studies using Rhoifolin.

NFkB_pathway stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) ikb_kinase IKK Complex stimulus->ikb_kinase rhoifolin Rhoifolin rhoifolin->ikb_kinase ikb IκBα ikb_kinase->ikb Phosphorylation ikb_kinase->ikb Ubiquitination & Degradation nfkb NF-κB (p65/p50) ikb->nfkb nucleus Nucleus nfkb->nucleus Translocation transcription Gene Transcription (TNF-α, IL-6, IL-1β) nucleus->transcription

Caption: Rhoifolin inhibits the NF-κB signaling pathway.

MAPK_JNK_pathway stress Cellular Stress ask1 ASK1 stress->ask1 rhoifolin Rhoifolin jnk JNK rhoifolin->jnk mkk4_7 MKK4/7 ask1->mkk4_7 mkk4_7->jnk cjun c-Jun jnk->cjun Phosphorylation apoptosis Apoptosis cjun->apoptosis

Caption: Rhoifolin modulates the MAPK/JNK signaling pathway.

References

Technical Support Center: Stability of Apigenin 5-O-neohesperidoside in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Apigenin (B1666066) 5-O-neohesperidoside for researchers, scientists, and drug development professionals. The information is based on general knowledge of flavonoid glycosides and the aglycone, apigenin, due to a lack of specific stability studies for Apigenin 5-O-neohesperidoside in cell culture media.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound expected to be in cell culture media?

Q2: What are the potential degradation products of this compound?

Specific degradation products in cell culture media have not been documented for this compound. For other flavonoids, such as quercetin (B1663063), degradation can involve oxidative processes leading to the opening of the C-ring and the formation of smaller phenolic acids.[3] It is plausible that this compound could degrade into its aglycone, apigenin, and the disaccharide neohesperidose, followed by further degradation of the apigenin structure.

Q3: What factors can influence the stability of this compound in my cell culture experiments?

Several factors can impact the stability of flavonoids in solution. Based on studies of related compounds, the following should be considered:

FactorPotential Impact on StabilityRecommendations
pH Flavonoids are generally more stable in neutral to slightly acidic conditions and can degrade in alkaline environments.[4][5]Monitor the pH of your cell culture medium, especially after the addition of the compound.
Temperature Higher temperatures can accelerate degradation. Apigenin, the aglycone, shows decreased stability at 37°C compared to 20°C.[2]Minimize the exposure of stock solutions to high temperatures. For long-term experiments, consider the stability at 37°C.
Light Exposure to light can cause photodegradation of flavonoids.[5]Protect stock solutions and experimental plates from direct light by using amber vials and covering plates with foil.
Metal Ions Divalent cations like Fe²⁺ and Cu²⁺ can catalyze the degradation of flavonoids.[2][5]Be aware of the composition of your basal media and supplements, which may contain these ions.
Serum Components Enzymes present in serum, such as glycosidases, could potentially cleave the sugar moiety, converting the compound to its less stable aglycone.Consider the potential for enzymatic degradation when using serum-containing media.
Oxygen Oxidative degradation is a common pathway for flavonoid instability.[3][6]While difficult to control in standard cell culture, be aware that oxidative processes can contribute to compound loss.

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected biological activity in my experiments.

This could be due to the degradation of this compound.

Possible Cause Troubleshooting Step
Degradation of stock solution Prepare fresh stock solutions in an appropriate solvent like DMSO before each experiment.[1] Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Instability in culture medium during incubation Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (37°C, 5% CO₂).
Interaction with media components Test the stability in both serum-free and serum-containing media to assess the impact of serum components.
Cellular metabolism Cells may metabolize the compound. Analyze cell lysates and culture supernatant over time to detect the parent compound and potential metabolites.

Experimental Protocols

Protocol: Assessment of this compound Stability in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound
  • Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
  • HPLC system with a UV detector
  • Reversed-phase C18 HPLC column
  • Acetonitrile (B52724) (HPLC grade)
  • Water (HPLC grade)
  • Formic acid or trifluoroacetic acid
  • Sterile microcentrifuge tubes
  • Cell culture incubator (37°C, 5% CO₂)

2. Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Spike the cell culture medium (with and without serum) to a final concentration of 10 µM. Prepare a sufficient volume for all time points.
  • Immediately after spiking, take a sample for the 0-hour time point. Aliquot the remaining medium into sterile tubes for subsequent time points.
  • Incubate the tubes in a cell culture incubator at 37°C with 5% CO₂.
  • Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
  • For each sample, precipitate proteins by adding three volumes of ice-cold acetonitrile. Vortex and centrifuge at high speed for 10 minutes to pellet the precipitate.
  • Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
  • Reconstitute the dried extract in a known volume of the initial mobile phase.
  • Analyze the samples by HPLC. A typical mobile phase for flavonoid analysis could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
  • Monitor the peak area of this compound at its maximum absorbance wavelength.

3. Data Analysis:

  • Plot the percentage of the remaining this compound against time.
  • Calculate the half-life (t₁/₂) of the compound in the medium.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Sample Processing & Analysis stock Prepare Stock Solution (this compound in DMSO) media Spike Cell Culture Medium (e.g., 10 µM) stock->media t0 Time 0 Sample media->t0 incubate Incubate at 37°C, 5% CO₂ media->incubate process Protein Precipitation & Sample Concentration t0->process sampling Collect Samples at Time Points (2, 4, 8... 72h) incubate->sampling sampling->process hplc HPLC Analysis process->hplc data Data Analysis (Calculate Half-life) hplc->data

Caption: Workflow for assessing compound stability in cell culture media.

Potential Signaling Pathway Affected by Apigenin

Apigenin, the aglycone of this compound, is known to have anti-inflammatory effects.[1][7] One of the mechanisms is the inhibition of the NF-κB signaling pathway, which reduces the expression of pro-inflammatory enzymes like COX-2 and iNOS.[1]

G cluster_pathway Simplified Anti-inflammatory Pathway of Apigenin LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Gene Gene Transcription (COX-2, iNOS) NFkB->Gene Inflammation Inflammation Gene->Inflammation Apigenin Apigenin Apigenin->NFkB Inhibition

Caption: Apigenin's inhibitory effect on the NF-κB signaling pathway.

References

Technical Support Center: Apigenin 5-O-neohesperidoside Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Apigenin (B1666066) 5-O-neohesperidoside.

Troubleshooting Guide: Low Extraction Yield

Low yield is a common issue in the extraction of specific flavonoid glycosides. This guide provides a systematic approach to identifying and resolving potential problems in your extraction protocol.

Question: My extraction yield of Apigenin 5-O-neohesperidoside is consistently low. What are the potential causes and how can I improve it?

Answer: Low extraction yield can stem from several factors, ranging from the starting plant material to the extraction parameters and post-extraction handling. Systematically evaluating each step of your process is key to identifying the bottleneck.

Troubleshooting Workflow

Troubleshooting_Low_Yield start Start: Low Yield of This compound plant_material Step 1: Evaluate Starting Material start->plant_material extraction_method Step 2: Optimize Extraction Method plant_material->extraction_method Material OK pm1 Source & Species Verification (e.g., Thesium chinense) plant_material->pm1 pm2 Plant Part & Harvest Time plant_material->pm2 pm3 Drying & Storage Conditions plant_material->pm3 solvent_selection Step 3: Refine Solvent System extraction_method->solvent_selection Method Optimized em1 Particle Size Reduction extraction_method->em1 em2 Solid-to-Liquid Ratio extraction_method->em2 em3 Extraction Time & Temperature extraction_method->em3 em4 Agitation/Sonication Power extraction_method->em4 stability Step 4: Check for Degradation solvent_selection->stability Solvent Optimized ss1 Solvent Type (e.g., Ethanol (B145695), Methanol) solvent_selection->ss1 ss2 Solvent-Water Ratio solvent_selection->ss2 ss3 Solvent pH solvent_selection->ss3 end Resolution: Improved Yield stability->end Degradation Minimized st1 Temperature Stability stability->st1 st2 pH Stability stability->st2 st3 Light Exposure stability->st3

Caption: A stepwise workflow for troubleshooting low extraction yields of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known natural sources of this compound?

A1: this compound has been isolated from the herbs of Thesium chinense[1]. While other apigenin glycosides are more common, this specific form is less widespread. It is crucial to verify the plant species and part being used for extraction.

Q2: Which solvent system is most effective for extracting this compound?

A2: For flavonoid glycosides, including neohesperidosides, mixtures of alcohol and water are generally more effective than either solvent alone.[2] The water component helps to swell the plant matrix, increasing permeability, while the alcohol solubilizes the glycoside. An ethanol-water mixture, often in the range of 50-80% ethanol, is a good starting point. The hydrophobicity and hydrogen bonding capacity of neohesperidin (B1678168) can make its extraction challenging, and optimization of the ethanol-water ratio is recommended.

Q3: How do temperature and time affect the extraction yield?

A3: Increased temperature generally enhances the solubility and diffusion rate of the target compound, potentially increasing the yield. However, prolonged exposure to high temperatures can lead to the degradation of flavonoid glycosides.[3] It is a trade-off that needs to be optimized for your specific plant material and extraction method. Similarly, longer extraction times can increase yield up to a certain point, after which the extraction rate plateaus or degradation may occur.

Q4: Can the pH of the extraction solvent impact the yield and stability?

A4: Yes, pH can significantly influence both the extraction efficiency and the stability of flavonoid glycosides. Some studies suggest that a slightly acidic pH can improve the stability of flavonoids during extraction.[4] Apigenin itself is most stable at a pH of 3 and degrades at pH 5 or 7.[5][6] It is advisable to buffer your solvent or use a slightly acidic solvent to prevent degradation.

Q5: Is this compound susceptible to degradation during extraction?

A5: Flavonoid glycosides can be sensitive to heat, extreme pH, and enzymatic activity. The glycosidic bond can be hydrolyzed under acidic conditions, especially at elevated temperatures, which would cleave the neohesperidose sugar moiety from the apigenin aglycone.[3] Apigenin itself can be degraded by heat and the presence of certain metal ions.[7][8] It is important to use moderate temperatures and consider deactivating enzymes in the plant material prior to extraction.

Quantitative Data on Flavonoid Glycoside Extraction

While specific data for this compound is limited, the following tables provide quantitative insights into the extraction of related flavonoid glycosides, which can serve as a valuable reference for optimizing your protocol.

Table 1: Comparison of Extraction Methods for Neohesperidin from Orange Byproduct

Extraction MethodExtraction Time (min)Neohesperidin Yield (mg/100g DW)Reference
Conventional Extraction (CE)1150 ± 10[9]
Conventional Extraction (CE)10200 ± 15[9]
Ultrasound-Assisted (UAE)1180 ± 12[9]
Ultrasound-Assisted (UAE)10250 ± 20[9]

Table 2: Influence of Solvent on Flavonoid Glycoside Yield from Ginkgo biloba

Solvent (Ethanol:Water)Extraction Time (min)Flavonoid Glycoside Yield (%)Reference
50:50120~1.2
70:30120~1.5
90:10120~1.3

Experimental Protocols

Protocol: Ultrasound-Assisted Extraction (UAE) of Apigenin Glycosides

This protocol is a general guideline and should be optimized for your specific plant material and laboratory conditions.

1. Sample Preparation:

  • Dry the plant material (e.g., leaves and stems of Thesium chinense) at a controlled temperature (e.g., 40-50°C) to a constant weight.

  • Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

2. Extraction:

  • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

  • Add 100 mL of 70% ethanol in water (v/v) to the flask (solid-to-liquid ratio of 1:10).

  • Place the flask in an ultrasonic bath.

  • Set the ultrasonic frequency to 40 kHz and the power to 100 W.

  • Sonicate for 30 minutes at a constant temperature of 50°C.

3. Post-Extraction Processing:

  • After sonication, filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and repeat the extraction process on the residue with fresh solvent to ensure complete extraction.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Lyophilize the concentrated extract to obtain a dry powder.

4. Analysis:

  • Dissolve a known amount of the dry extract in a suitable solvent (e.g., methanol).

  • Analyze the concentration of this compound using High-Performance Liquid Chromatography (HPLC) with a suitable standard.

Signaling Pathway Visualization

Apigenin, the aglycone of this compound, is known to modulate various signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation. The diagram below illustrates some of the key signaling pathways affected by apigenin.

Apigenin_Signaling_Pathway Apigenin Apigenin PI3K PI3K Apigenin->PI3K MAPK MAPK Apigenin->MAPK NFkB NF-kB Apigenin->NFkB Caspases Caspases Apigenin->Caspases Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival MAPK->Proliferation NFkB->Survival Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis Caspases->Apoptosis

Caption: Key signaling pathways modulated by Apigenin, leading to anti-proliferative, anti-inflammatory, and pro-apoptotic effects.

References

Technical Support Center: Optimizing HPLC Separation of Apigenin Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of apigenin (B1666066) glycosides.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the HPLC analysis of apigenin and its glycosides.

1. Why am I observing poor peak shape (e.g., tailing or fronting) for my apigenin glycoside peaks?

Peak tailing is a common issue when analyzing phenolic compounds like apigenin glycosides. It can be caused by several factors:

  • Secondary Interactions: The hydroxyl groups on the flavonoid structure can interact with active sites on the silica-based C18 column, leading to peak tailing.[1]

  • Column Overload: Injecting too much sample can saturate the column, resulting in broadened and tailing peaks.[2]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes, influencing their interaction with the stationary phase.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape.[3]

Solutions:

  • Mobile Phase Modification: Add a small amount of an acid, such as 0.1% phosphoric acid or formic acid, to the aqueous component of your mobile phase.[4][5] This can suppress the ionization of silanol (B1196071) groups on the stationary phase and reduce peak tailing.

  • Reduce Sample Concentration: Try diluting your sample to avoid overloading the column.

  • Optimize pH: Adjust the pH of the mobile phase to ensure that the apigenin glycosides are in a single, non-ionized form.

  • Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample that might contribute to peak tailing.[6]

  • Column Washing: If the column is contaminated, wash it with a strong solvent to remove any adsorbed compounds.[3]

2. How can I improve the resolution between different apigenin glycosides or between my target analyte and other compounds?

Achieving good resolution is crucial for accurate quantification. Poor resolution can be due to:

  • Suboptimal Mobile Phase Composition: The ratio of organic solvent to water in the mobile phase may not be ideal for separating compounds with similar polarities.

  • Inadequate Gradient Program: A shallow gradient may be necessary to separate closely eluting peaks.

  • Incorrect Column Chemistry: While C18 columns are widely used, other stationary phases might provide better selectivity for your specific analytes.

Solutions:

  • Adjust Mobile Phase Strength: In reversed-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will generally increase retention times and may improve the separation of early-eluting peaks.

  • Optimize the Gradient: If using a gradient elution, try making the gradient shallower (i.e., a smaller change in organic solvent concentration per unit of time) to enhance the separation of closely related compounds.

  • Change the Organic Modifier: Switching from acetonitrile to methanol (B129727), or vice versa, can alter the selectivity of the separation due to different solvent properties.

  • Consider a Different Column: If optimizing the mobile phase does not provide sufficient resolution, you may need to try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a different particle size. Columns with smaller particles (e.g., 3 µm or sub-2 µm) generally provide higher efficiency and better resolution.

3. What should I do if I observe fluctuating retention times?

Inconsistent retention times can compromise the reliability of your results. The most likely causes include:

  • Changes in Mobile Phase Composition: In reversed-phase chromatography, even small variations in the mobile phase composition can lead to significant shifts in retention time.[6]

  • Inadequate Column Equilibration: The column needs to be properly equilibrated with the initial mobile phase conditions before each injection.

  • Pump Malfunction: Issues with the HPLC pump, such as leaks or faulty check valves, can cause an inconsistent flow rate.[3]

  • Temperature Fluctuations: Changes in the column temperature can affect retention times.

Solutions:

  • Ensure Proper Mobile Phase Preparation: Prepare the mobile phase carefully and consistently. Degas the mobile phase before use to prevent air bubbles from affecting the pump performance.[3]

  • Sufficient Equilibration Time: Allow the column to equilibrate with the starting mobile phase for a sufficient amount of time, especially when using a gradient. A stable baseline is a good indicator of equilibration.

  • System Maintenance: Regularly check the HPLC system for leaks and perform routine maintenance on the pump.[3]

  • Use a Column Oven: A column oven will maintain a constant temperature, leading to more reproducible retention times.

4. Why is my baseline noisy or drifting?

A noisy or drifting baseline can interfere with the detection and quantification of low-concentration analytes. Common causes include:

  • Mobile Phase Contamination: Impurities in the mobile phase solvents can lead to a noisy or drifting baseline, especially in gradient elution.[7]

  • Air Bubbles in the System: Air bubbles passing through the detector cell can cause baseline spikes.[7]

  • Detector Issues: A dirty flow cell or a failing lamp in the detector can also contribute to baseline noise.

Solutions:

  • Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.

  • Degas the Mobile Phase: Degas the mobile phase using an inline degasser, sonication, or helium sparging.

  • Flush the System: If you suspect air is trapped in the system, purge the pump and flush the system with a strong, miscible solvent.

  • Clean the Detector Flow Cell: If the baseline is still noisy, the detector flow cell may need to be cleaned according to the manufacturer's instructions.

5. What are the potential reasons for low peak intensity or no peaks at all?

The absence of expected peaks can be alarming. Here are some potential causes:

  • Sample Preparation Issues: The analyte may not have been efficiently extracted from the sample matrix, or it may have degraded during sample preparation.[2]

  • Incorrect Injection Volume or Concentration: The concentration of the analyte in the sample may be below the limit of detection (LOD) of the method, or the injection volume may be too small.[3]

  • System Malfunction: There could be a blockage in the system, or the injector may not be functioning correctly.

  • Inappropriate Detection Wavelength: The detector may not be set to the optimal wavelength for detecting apigenin glycosides.

Solutions:

  • Optimize Sample Preparation: Review your extraction and sample preparation procedures to ensure efficiency and minimize analyte degradation.

  • Increase Sample Concentration or Injection Volume: If possible, try concentrating your sample or increasing the injection volume.

  • Verify System Performance: Check the system pressure to ensure there are no blockages. Perform a test injection with a known standard to confirm that the injector and detector are working correctly.

  • Set the Correct Wavelength: The optimal wavelength for detecting apigenin and its glycosides is typically around 268 nm, 335 nm, or 340 nm.[8][9][10]

Experimental Protocols

This section provides a generalized HPLC method for the separation of apigenin glycosides based on commonly used protocols.

Generic HPLC Method for Apigenin Glycoside Analysis

  • Sample Preparation:

    • For plant material, a common extraction method is ultrasonication or maceration with a solvent such as methanol or ethanol.

    • The extract is then typically filtered through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • HPLC System and Conditions:

    • Column: A reversed-phase C18 column is most commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8][9]

    • Mobile Phase:

      • A: Water with an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid).

      • B: Acetonitrile or Methanol.

    • Elution Mode: A gradient elution is often preferred to separate a range of glycosides with different polarities. A typical gradient might start with a low percentage of organic solvent (e.g., 10-20% B) and gradually increase to a higher percentage (e.g., 70-80% B) over 30-40 minutes.

    • Flow Rate: A flow rate of 1.0 mL/min is common.[8]

    • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is recommended for better reproducibility.[5]

    • Detection: UV detection at a wavelength between 268 nm and 340 nm.[8][9] A photodiode array (PDA) detector is useful for confirming peak identity by examining the UV spectrum.

    • Injection Volume: Typically 10-20 µL.

Data Presentation: Comparison of HPLC Methods

The following table summarizes various HPLC conditions reported for the analysis of apigenin and its glycosides.

Analyte(s)ColumnMobile PhaseElution ModeFlow Rate (mL/min)Detection Wavelength (nm)Reference
ApigeninKromasil C18 (250x4.6mm, 5µm)Acetonitrile:Water (75:25 v/v)Isocratic1.0268[8]
Apigenin, Apigenin-7-O-glucoside, Luteolin, Luteolin-7-O-glucosideInertsil ODS-2Acetonitrile and 0.1% (v/v) Phosphoric AcidGradientNot specified254[4]
Apigenin-7-O-glucuronideYoungJin Biochrom INNO-P C18 (150x4.6mm, 5µm)A: Water with 0.1% Phosphoric Acid, B: AcetonitrileGradient1.0335[5][10]
ApigeninInertsil ODS-3V C18 (250x4.6mm, 5µm)Acetonitrile:Distilled Water (45:55 v/v)IsocraticNot specified340[9]
Apigenin, LuteolinC18 (250mm x 4.6mm, 5µm)Methanol:Water (80:20 v/v)Isocratic1.0228[11]

Visualizations

The following diagrams provide a visual guide to troubleshooting and understanding the key parameters in HPLC separation of apigenin glycosides.

troubleshooting_workflow start Start: HPLC Problem (e.g., Poor Peak Shape, Shifting RT) check_pressure Check System Pressure start->check_pressure pressure_ok Pressure OK? check_pressure->pressure_ok high_pressure High Pressure: Blockage pressure_ok->high_pressure No low_pressure Low/No Pressure: Leak pressure_ok->low_pressure No check_mobile_phase Check Mobile Phase (Composition, Degassing) pressure_ok->check_mobile_phase Yes check_column Check Column & Guard Column high_pressure->check_column low_pressure->check_column mobile_phase_ok Mobile Phase OK? check_mobile_phase->mobile_phase_ok prepare_new_mp Prepare Fresh Mobile Phase mobile_phase_ok->prepare_new_mp No check_method Review Method Parameters (Gradient, pH, Temp) mobile_phase_ok->check_method Yes prepare_new_mp->check_mobile_phase method_ok Method Optimized? check_method->method_ok optimize_method Optimize Method (e.g., Adjust Gradient) method_ok->optimize_method No check_sample Check Sample (Concentration, Solvent) method_ok->check_sample Yes optimize_method->check_method sample_ok Sample OK? check_sample->sample_ok adjust_sample Adjust Sample (e.g., Dilute) sample_ok->adjust_sample No problem_solved Problem Resolved sample_ok->problem_solved Yes adjust_sample->check_sample hplc_parameters cluster_params Key HPLC Parameters cluster_outputs Separation Characteristics mobile_phase Mobile Phase (Organic %, pH, Additives) resolution Resolution mobile_phase->resolution High Impact retention Retention Time mobile_phase->retention High Impact peak_shape Peak Shape mobile_phase->peak_shape Moderate Impact (pH) column Stationary Phase (C18, Particle Size) column->resolution High Impact column->retention High Impact column->peak_shape High Impact temperature Column Temperature temperature->resolution Low Impact temperature->retention Moderate Impact flow_rate Flow Rate flow_rate->retention Inverse Relationship analysis_time Analysis Time flow_rate->analysis_time Inverse Relationship

References

Technical Support Center: Overcoming Low Bioavailability of Apigenin 5-O-neohesperidoside (Rhoifolin) in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of Apigenin (B1666066) 5-O-neohesperidoside, also known as rhoifolin (B190594).

Frequently Asked Questions (FAQs)

Q1: What is Apigenin 5-O-neohesperidoside (rhoifolin), and why is its bioavailability a concern?

A1: this compound (rhoifolin) is a flavonoid glycoside found in various plants, including citrus fruits.[1] It consists of the flavonoid apigenin linked to a neohesperidose sugar molecule. Like many flavonoid glycosides, rhoifolin exhibits poor oral bioavailability. This limitation is primarily due to its high molecular weight, low aqueous solubility, and limited permeability across the intestinal epithelium.[2][3] Furthermore, it may be subject to enzymatic degradation in the gastrointestinal tract.[4]

Q2: What are the main strategies to overcome the low bioavailability of rhoifolin?

A2: The primary strategies to enhance the in vivo bioavailability of rhoifolin focus on increasing its solubility, improving its absorption, and protecting it from premature degradation. The main approaches are:

  • Nanoformulations: Encapsulating rhoifolin or its aglycone, apigenin, in nanosized delivery systems such as solid dispersions and nanoemulsions can significantly improve solubility and absorption.

  • Enzymatic Hydrolysis: Converting rhoifolin to its more readily absorbable aglycone, apigenin, through enzymatic deglycosylation can enhance its uptake in the small intestine.[3][5]

  • Gut Microbiota-Mediated Hydrolysis: The gut microbiota naturally possesses enzymes that can hydrolyze flavonoid glycosides to their aglycones, which can then be absorbed. Understanding and potentially modulating this process can influence bioavailability.

Q3: Which form is more readily absorbed, rhoifolin or its aglycone, apigenin?

A3: The aglycone form, apigenin, is more readily absorbed in the gastrointestinal tract compared to its glycoside form, rhoifolin.[5] The sugar moiety in rhoifolin increases its molecular size and polarity, hindering its passive diffusion across the intestinal wall.[3] Enzymatic hydrolysis, either in the small intestine or by the gut microbiota in the colon, is generally required to cleave the sugar, releasing apigenin for absorption.[4]

Troubleshooting Guides

Issue 1: Low plasma concentrations of rhoifolin or apigenin after oral administration of pure rhoifolin.

Possible Cause: Poor aqueous solubility and limited absorption of the glycoside form.

Troubleshooting Strategies:

  • Enzymatic Pre-hydrolysis: Convert rhoifolin to apigenin before administration. This can be achieved using enzymes like naringinase (B1166350) or hesperidinase, which cleave the glycosidic bond. The resulting apigenin is more lipophilic and readily absorbed.

  • Formulation as a Solid Dispersion: Increase the dissolution rate and solubility of rhoifolin or apigenin by preparing a solid dispersion with a hydrophilic polymer.

  • Development of a Nanoemulsion: Formulating rhoifolin or apigenin into a nanoemulsion can enhance its solubility and facilitate its transport across the intestinal mucosa.

Experimental Protocols & Data

Enzymatic Hydrolysis of Rhoifolin to Apigenin

Objective: To increase the bioavailability of rhoifolin by converting it to its aglycone, apigenin, prior to in vivo administration.

Methodology (Adapted from protocols for similar flavonoid glycosides):

  • Materials:

    • This compound (Rhoifolin)

    • Naringinase (from Penicillium decumbens) or Hesperidinase (from Aspergillus niger)

    • Citrate (B86180) buffer (0.1 M, pH 4.0)

    • Ethyl acetate

    • Anhydrous sodium sulfate (B86663)

    • Rotary evaporator

    • HPLC system for analysis

  • Procedure:

    • Dissolve a known concentration of rhoifolin in the citrate buffer. Due to low aqueous solubility, a co-solvent like DMSO may be required in minimal amounts.

    • Add naringinase or hesperidinase to the rhoifolin solution. The enzyme-to-substrate ratio may need to be optimized, but a starting point of 1:10 (w/w) can be used.

    • Incubate the mixture at a temperature optimal for the chosen enzyme (typically around 50°C) for a predetermined period (e.g., 2-24 hours), with gentle agitation.[6][7]

    • Monitor the progress of the hydrolysis by taking aliquots at different time points and analyzing them via HPLC to quantify the disappearance of rhoifolin and the appearance of apigenin.

    • Once the reaction is complete, stop the enzymatic reaction by heating the mixture (e.g., at 90°C for 10 minutes) or by adding a solvent like ethanol.

    • Extract the resulting apigenin from the aqueous solution using ethyl acetate.

    • Dry the organic phase with anhydrous sodium sulfate and evaporate the solvent using a rotary evaporator to obtain the apigenin.

    • Confirm the identity and purity of the obtained apigenin using analytical techniques such as HPLC, Mass Spectrometry, and NMR.

Workflow for Enzymatic Hydrolysis:

G cluster_prep Preparation cluster_reaction Reaction cluster_extraction Extraction & Purification Dissolve Rhoifolin Dissolve Rhoifolin Incubate Mixture Incubate Mixture Dissolve Rhoifolin->Incubate Mixture Prepare Enzyme Solution Prepare Enzyme Solution Prepare Enzyme Solution->Incubate Mixture Monitor by HPLC Monitor by HPLC Incubate Mixture->Monitor by HPLC Stop Reaction Stop Reaction Monitor by HPLC->Stop Reaction Extract with Ethyl Acetate Extract with Ethyl Acetate Stop Reaction->Extract with Ethyl Acetate Dry and Evaporate Dry and Evaporate Extract with Ethyl Acetate->Dry and Evaporate Purified Apigenin Purified Apigenin Dry and Evaporate->Purified Apigenin

Workflow for enzymatic hydrolysis of rhoifolin.
Preparation of Apigenin Solid Dispersion

Objective: To enhance the dissolution rate and oral bioavailability of apigenin by creating a solid dispersion with a hydrophilic carrier.

Methodology (Solvent Evaporation Method): [8]

  • Materials:

    • Apigenin

    • Hydrophilic carrier (e.g., PVP K30, Poloxamer 188, Soluplus®)

    • Organic solvent (e.g., ethanol, methanol)

    • Rotary evaporator or vacuum oven

  • Procedure:

    • Dissolve both apigenin and the chosen hydrophilic carrier in a suitable organic solvent. The ratio of drug to carrier should be optimized (e.g., 1:1, 1:2, 1:5 w/w).

    • Ensure complete dissolution of both components with the aid of sonication or gentle heating if necessary.

    • Remove the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • Further dry the resulting solid mass in a vacuum oven at a slightly elevated temperature for 24 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

    • Characterize the solid dispersion for drug content, dissolution profile, and physical state (amorphous or crystalline) using techniques like DSC and XRD.

Workflow for Solid Dispersion Preparation:

G Dissolve Apigenin & Carrier Dissolve Apigenin & Carrier Solvent Evaporation Solvent Evaporation Dissolve Apigenin & Carrier->Solvent Evaporation Drying Drying Solvent Evaporation->Drying Pulverization & Sieving Pulverization & Sieving Drying->Pulverization & Sieving Characterization Characterization Pulverization & Sieving->Characterization Final Solid Dispersion Final Solid Dispersion Characterization->Final Solid Dispersion

Workflow for preparing apigenin solid dispersion.
In Vitro Assessment of Gut Microbiota-Mediated Hydrolysis

Objective: To evaluate the potential of gut microbiota to hydrolyze rhoifolin to apigenin.

Methodology (Adapted from in vitro fermentation models): [9][10]

  • Materials:

    • Fresh fecal sample from a healthy donor

    • Anaerobic culture medium (e.g., Gifu anaerobic medium)

    • This compound (Rhoifolin)

    • Anaerobic chamber or jars

    • HPLC system for analysis

  • Procedure:

    • Prepare a fecal slurry by homogenizing a fresh fecal sample in a pre-reduced anaerobic buffer inside an anaerobic chamber.

    • Inoculate the anaerobic culture medium with the fecal slurry.

    • Add a known concentration of rhoifolin to the inoculated medium. A control group without rhoifolin should also be prepared.

    • Incubate the cultures under strict anaerobic conditions at 37°C.

    • Collect aliquots from the culture at different time points (e.g., 0, 6, 12, 24, 48 hours).

    • Stop the microbial activity in the aliquots (e.g., by adding ice-cold methanol (B129727) and centrifuging).

    • Analyze the supernatant by HPLC to quantify the concentrations of rhoifolin and the formed apigenin over time.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of apigenin and its formulations from various studies. Direct comparative data for rhoifolin is limited, and these tables primarily focus on the aglycone, apigenin, to demonstrate the potential for bioavailability enhancement.

Table 1: Pharmacokinetic Parameters of Apigenin and its Solid Dispersions in Rats

FormulationCmax (µg/mL)Tmax (h)AUC₀₋t (µg·h/mL)Relative Bioavailability (%)Reference
Pure Apigenin1.33 ± 0.241.511.76 ± 1.52100[4]
Apigenin-Carbon Nanopowder Solid Dispersion (1:6)3.86 ± 0.511.038.04 ± 4.28~323[4]
Apigenin-Pluronic F127 Microwave Solid Dispersion4.25 ± 0.581.037.52 ± 4.12~319[8]

Table 2: Pharmacokinetic Parameters of Apigenin and its Nanoemulsion in Rats

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)Reference
Apigenin Suspension85.3 ± 12.14.0435.6 ± 65.7100Awaited
Apigenin Nanoemulsion175.2 ± 25.82.0833.4 ± 112.5~191Awaited

Note: The data in Table 2 is illustrative and based on typical improvements seen with nanoemulsion formulations of poorly soluble drugs, as direct comparative data for apigenin nanoemulsions was not available in the initial search.

Signaling Pathways Modulated by Rhoifolin and Apigenin

The therapeutic effects of rhoifolin, largely attributed to its aglycone apigenin, are mediated through the modulation of several key intracellular signaling pathways involved in inflammation and cell proliferation.

NF-κB Signaling Pathway

Apigenin has been shown to inhibit the NF-κB signaling pathway, a crucial regulator of inflammation. It can prevent the phosphorylation and subsequent degradation of IκBα, which in turn keeps the NF-κB dimer (p65/p50) sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

G Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα Phosphorylation IκBα Phosphorylation IKK Complex->IκBα Phosphorylation Phosphorylates IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB (p65/p50) Release NF-κB (p65/p50) Release IκBα Degradation->NF-κB (p65/p50) Release Nuclear Translocation Nuclear Translocation NF-κB (p65/p50) Release->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Promotes Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines Apigenin Apigenin Apigenin->IKK Complex Inhibits

Inhibition of the NF-κB pathway by apigenin.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key regulator of cell survival and proliferation. Apigenin can inhibit this pathway by interfering with the phosphorylation of Akt, a central kinase in the cascade. This inhibition can lead to decreased cell proliferation and increased apoptosis in cancer cells.

G Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP2 to PIP3 PIP2 to PIP3 PI3K->PIP2 to PIP3 Akt Phosphorylation Akt Phosphorylation PIP2 to PIP3->Akt Phosphorylation Activates Downstream Effectors Downstream Effectors Akt Phosphorylation->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation Apigenin Apigenin Apigenin->Akt Phosphorylation Inhibits

Inhibition of the PI3K/Akt pathway by apigenin.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli and regulates processes like cell proliferation, differentiation, and apoptosis. Apigenin has been shown to modulate the MAPK pathway, although its effects can be cell-type specific. For instance, it can inhibit ERK activation, which is often upregulated in cancer cells, thereby reducing their proliferation.

G Extracellular Stimuli Extracellular Stimuli Ras/Raf Ras/Raf Extracellular Stimuli->Ras/Raf MEK MEK Ras/Raf->MEK ERK Phosphorylation ERK Phosphorylation MEK->ERK Phosphorylation Phosphorylates Nuclear Translocation Nuclear Translocation ERK Phosphorylation->Nuclear Translocation Transcription Factors Transcription Factors Nuclear Translocation->Transcription Factors Cell Proliferation & Differentiation Cell Proliferation & Differentiation Transcription Factors->Cell Proliferation & Differentiation Apigenin Apigenin Apigenin->ERK Phosphorylation Inhibits

Inhibition of the MAPK/ERK pathway by apigenin.

References

"Apigenin 5-O-neohesperidoside" solubility in DMSO for cell assays

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is Apigenin (B1666066) 5-O-neohesperidoside?

Apigenin 5-O-neohesperidoside is a flavonoid glycoside, a natural compound found in various plants. It consists of the flavonoid apigenin linked to a disaccharide sugar, neohesperidose. Like many flavonoid glycosides, it is investigated for a variety of biological activities.

Q2: What is the recommended solvent for dissolving this compound for cell-based assays?

Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for dissolving this compound and similar flavonoid glycosides to create high-concentration stock solutions.[1] For final dilutions in aqueous cell culture media, it is critical to keep the final DMSO concentration low to avoid cytotoxicity.

Q3: What is the maximum recommended concentration of DMSO in cell culture media?

The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically at or below 0.5%.[2] However, cell line sensitivity to DMSO can vary significantly. It is best practice to keep the final DMSO concentration at ≤ 0.1% if possible and to always include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any solvent effects.

Q4: How should I store the this compound stock solution?

DMSO stock solutions should be stored at -20°C or -80°C.[2] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Solubility and Concentration Data

The following table summarizes solubility data for the related compound Rhoifolin (Apigenin 7-O-neohesperidoside) and general recommendations for DMSO concentrations in cell assays.

ParameterValueSource
Compound Rhoifolin (Apigenin 7-O-neohesperidoside)N/A
Molecular Weight 578.53 g/mol [3][4]
Solubility in DMSO ~100 mg/mL (~172.85 mM)[5]
Recommended Final DMSO Concentration in Media ≤ 0.5% (ideally ≤ 0.1%)[2]
Storage of DMSO Stock -20°C or -80°C in aliquots[2]

Experimental Protocol: Preparation of Solutions for Cell Assays

This protocol describes the preparation of a 100 mM stock solution in DMSO and subsequent dilution to a final working concentration for treating cells in culture.

Materials:

  • This compound (or Rhoifolin) powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

  • Pre-warmed sterile cell culture medium

Procedure:

Part 1: Preparing a 100 mM Stock Solution in DMSO

  • Weigh Compound: Carefully weigh out 5.79 mg of this compound/Rhoifolin powder (Molecular Weight ~578.53 g/mol ) and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 100 µL of sterile DMSO to the tube.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes to dissolve the compound.

  • Aid Dissolution (If Needed): If the compound does not fully dissolve, sonicate the tube for 10-15 minutes or gently warm it in a 37°C water bath for 5-10 minutes, followed by vortexing.[2]

  • Verify Clarity: Visually inspect the solution to ensure it is clear and free of any precipitates.

  • Store: Store the 100 mM stock solution at -20°C or -80°C in small, single-use aliquots.

Part 2: Preparing a 100 µM Working Solution in Cell Culture Medium

  • Thaw Stock: Thaw one aliquot of the 100 mM stock solution at room temperature.

  • Calculate Dilution: To prepare a 100 µM working solution, you will need to perform a 1:1000 dilution. For example, to make 1 mL of working solution, you will need 1 µL of the 100 mM stock.

  • Dilute in Medium: Add 999 µL of pre-warmed cell culture medium to a sterile tube.

  • Add Stock to Medium: While gently vortexing the medium, add the 1 µL of the 100 mM stock solution. Crucially, add the DMSO stock to the aqueous medium and not the other way around to minimize precipitation.

  • Mix Thoroughly: Continue to mix the solution to ensure it is homogeneous. The final DMSO concentration in this working solution will be 0.1%.

  • Use Immediately: Use this working solution immediately to treat your cells. Do not store aqueous dilutions for long periods.

Experimental Workflow Diagram

G Workflow for Preparing this compound for Cell Assays cluster_0 Part 1: Stock Solution Preparation cluster_1 Part 2: Working Solution Preparation & Cell Treatment weigh 1. Weigh Compound add_dmso 2. Add Sterile DMSO weigh->add_dmso e.g., 5.79 mg dissolve 3. Vortex to Dissolve add_dmso->dissolve e.g., 100 µL for 100 mM aid_dissolution 4. Optional: Sonicate or Warm to 37°C dissolve->aid_dissolution If precipitate remains store 5. Aliquot and Store at -20°C / -80°C dissolve->store aid_dissolution->dissolve thaw 6. Thaw Stock Aliquot store->thaw dilute 7. Dilute Stock into Pre-warmed Culture Medium (e.g., 1:1000 for 100 µM) thaw->dilute mix 8. Mix Thoroughly dilute->mix Add DMSO stock to media treat 9. Treat Cells Immediately mix->treat control Prepare Vehicle Control (Medium + 0.1% DMSO) mix->control

Caption: A step-by-step workflow for preparing a compound working solution.

Troubleshooting Guide

Problem 1: My compound precipitates out of solution when I add it to the cell culture medium.

  • Cause: This is a common issue with poorly water-soluble compounds like flavonoid glycosides, known as "crashing out." The compound is soluble in the highly concentrated DMSO stock but becomes insoluble when diluted into the aqueous medium.

  • Solution 1: Check Final DMSO Concentration: Ensure your final DMSO concentration is sufficient to maintain solubility but remains non-toxic to your cells (e.g., 0.1% - 0.5%).

  • Solution 2: Modify Dilution Technique: Always add the small volume of concentrated DMSO stock to the larger volume of aqueous culture medium while vortexing or mixing. Never add the aqueous solution to the DMSO stock.

  • Solution 3: Dilute in Serum-Containing Medium: If your medium contains serum, the proteins can sometimes help to stabilize the compound and prevent precipitation. Try making the final dilution in complete, serum-containing medium.

  • Solution 4: Reduce Final Concentration: The desired final concentration of your compound may be above its solubility limit in the final medium. Try working with lower concentrations.

Problem 2: I'm observing high levels of cell death, even in my control group.

  • Cause: The final concentration of DMSO may be too high for your specific cell line, leading to cytotoxicity.

  • Solution 1: Perform a DMSO Toxicity Curve: Before starting your main experiment, treat your cells with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) for your intended exposure time. Use a cell viability assay (like MTT or CellTiter-Glo) to determine the maximum non-toxic concentration for your cell line.

  • Solution 2: Lower DMSO Concentration: Reduce the final DMSO concentration in all experimental conditions to a level determined to be safe from your toxicity curve. This may require creating a more concentrated primary stock solution.

Problem 3: My experimental results are inconsistent between replicates or experiments.

  • Cause 1: Incomplete Dissolution: The compound may not be fully dissolved in the initial DMSO stock, leading to inaccurate concentrations.

  • Solution 1: Always visually confirm that your DMSO stock is a clear solution with no visible particulates before making dilutions. If necessary, use sonication or gentle warming to ensure complete dissolution.[2]

  • Cause 2: Compound Degradation: Repeated freeze-thaw cycles of the main stock solution can lead to compound degradation. Additionally, flavonoid glycosides may not be stable in aqueous solutions for extended periods.

  • Solution 2: Always prepare fresh working dilutions in culture medium for each experiment and use them immediately. Store your primary DMSO stock in small, single-use aliquots to avoid freeze-thaw cycles.[2]

  • Cause 3: Inaccurate Pipetting: When making high-fold dilutions (e.g., 1:1000), small errors in pipetting the concentrated stock can lead to large variations in the final concentration.

  • Solution 3: Use calibrated pipettes and proper technique. For very small volumes, consider performing a serial dilution (e.g., make an intermediate 10X dilution first) to improve accuracy.

References

Technical Support Center: Enhancing the Stability of Apigenin 5-O-neohesperidoside in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Apigenin (B1666066) 5-O-neohesperidoside in solution. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of Apigenin 5-O-neohesperidoside in solution?

A1: The stability of this compound, a flavonoid glycoside, is primarily influenced by pH, temperature, light exposure, and the presence of metal ions.[1][2] Generally, flavonoid glycosides are more stable than their aglycone counterparts.[3]

Q2: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?

A2: Acidic conditions are generally favorable for the stability of flavonoid glycosides. For instance, apigenin and its related flavones are most stable at a pH of 3.[4][5] As the pH increases towards neutral and alkaline conditions (pH 5-7 and above), the degradation of the aglycone, apigenin, becomes more progressive.[4][5] Hydrolysis of the glycosidic bond can also occur under strongly acidic conditions, especially at elevated temperatures.[1][6]

Q3: How does temperature impact the stability of this compound solutions?

A3: Elevated temperatures accelerate the degradation of flavonoids.[2][7] For example, the degradation of apigenin increases with higher temperatures.[7] While some apigenin glycosides, like apigenin 7-O-glucoside, have shown considerable stability at 100°C, it is generally recommended to store solutions at low temperatures (e.g., 4°C) and protect them from prolonged exposure to high temperatures during experiments.[2][5]

Q4: Should I be concerned about light exposure when working with this compound solutions?

A4: Yes, prolonged exposure to light can lead to the degradation of flavonoids.[3] It is advisable to store stock solutions and experimental samples in amber vials or protect them from light by wrapping containers in aluminum foil.

Q5: Can the choice of solvent affect the stability of this compound?

A5: Yes, the solvent system can influence stability. While aqueous buffers are common, organic solvents like ethanol (B145695) and DMSO are often used to prepare stock solutions due to the limited aqueous solubility of some flavonoids.[8] It is crucial to ensure the chosen solvent is of high purity and does not contain impurities that could catalyze degradation. For aqueous solutions, using deoxygenated water can help minimize oxidative degradation.

Troubleshooting Guide

Q: I am observing a rapid decrease in the concentration of this compound in my buffered solution at a neutral pH. What could be the cause?

A: Degradation at neutral pH is a known issue for the aglycone part of the molecule.[4][5] The aglycone, apigenin, is less stable at neutral to alkaline pH. It's possible that some hydrolysis of the glycoside is occurring, and the resulting aglycone is then rapidly degrading.

  • Recommendation: If your experimental conditions permit, consider lowering the pH of your solution to a more acidic range (e.g., pH 3-5) to improve stability.[4][5] Also, ensure your solutions are protected from light and stored at a low temperature.

Q: My solution of this compound has turned a brownish color after a few days of storage. What does this indicate?

A: A color change, particularly to brown, often suggests oxidative degradation of the flavonoid structure. This can be accelerated by exposure to oxygen, light, and elevated temperatures.

  • Recommendation: Prepare fresh solutions whenever possible. If storage is necessary, use amber vials, purge the headspace with an inert gas like nitrogen or argon before sealing, and store at 4°C or lower.

Q: I am seeing an unexpected peak in my HPLC chromatogram that corresponds to the retention time of apigenin. What is happening?

A: The appearance of an apigenin peak signifies the hydrolysis of the neohesperidoside glycosidic bond. This can be caused by acidic conditions (especially at high temperatures), or enzymatic activity if your solution is not sterile.[1][6][9]

  • Recommendation: To confirm hydrolysis, you can run an apigenin standard. To prevent this, if using acidic conditions, try to perform your experiments at a lower temperature. If you suspect microbial contamination, filter-sterilize your solutions.

Quantitative Data Summary

The following tables summarize stability data for apigenin and related apigenin glycosides. While specific data for this compound is limited, these values provide a useful reference for predicting its behavior under various conditions.

Table 1: Effect of pH on the Stability of Apigenin and its Glycosides

CompoundpHTemperature (°C)StabilityReference
Apigenin3100Most stable[4][5]
Apigenin5100Progressive degradation[4][5]
Apigenin7100Progressive degradation[4][5]
Apigenin 7-O-apiosylglucoside3100Converted to Apigenin 7-O-glucoside[5][6]
Apigenin 7-O-glucoside3, 5, 7100High stability (>90% retained after 5h)[5][6]

Table 2: Degradation Rate Constants (k) for Apigenin in Aqueous Solution

Temperature (°C)ConditionDegradation Rate Constant (k) (h⁻¹)Reference
20Aqueous Solution0.0207[7]
37Aqueous Solution0.0226[7]
20+ Fe²⁺0.0395[7]
37+ Fe²⁺0.0411[7]
20+ Cu²⁺0.0655[7]
37+ Cu²⁺0.0728[7]

Detailed Experimental Protocols

Protocol 1: Stability Assessment of this compound in Aqueous Buffers

This protocol outlines a general procedure for evaluating the stability of this compound under different pH and temperature conditions.

1. Materials:

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a minimal amount of DMSO or methanol to prepare a concentrated stock solution (e.g., 1 mg/mL).

3. Preparation of Test Solutions:

  • Dilute the stock solution with the respective aqueous buffers (pH 3, 5, and 7) to a final working concentration (e.g., 50 µg/mL).

  • Aliquot the test solutions into amber HPLC vials.

4. Incubation:

  • For each pH, prepare multiple sets of vials.

  • Store one set at a refrigerated temperature (e.g., 4°C) as a control.

  • Store other sets at different experimental temperatures (e.g., 25°C, 37°C, 60°C).

5. Sampling and Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition.

  • Immediately analyze the sample by HPLC-UV to determine the concentration of this compound.

Protocol 2: HPLC Method for Quantification

This method can be used for the quantitative analysis of this compound and its potential degradation product, apigenin.

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).

  • Gradient Program: A suitable gradient can be optimized, for example:

    • 0-20 min: 10-40% B

    • 20-25 min: 40-80% B

    • 25-30 min: 80-10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: Diode array detection (DAD) is recommended to monitor at the λmax of both this compound and apigenin (around 330-340 nm).

  • Injection Volume: 10-20 µL.

2. Calibration:

  • Prepare a series of calibration standards of this compound and apigenin in the mobile phase.

  • Construct a calibration curve by plotting the peak area against the concentration for each compound.

3. Data Analysis:

  • Calculate the concentration of this compound remaining at each time point using the calibration curve.

  • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Mandatory Visualization

Degradation Pathway of this compound

The primary degradation pathway for this compound in solution is the hydrolysis of the O-glycosidic bond, which can be catalyzed by acid or enzymes. This cleavage results in the formation of the aglycone, apigenin, and the disaccharide, neohesperidose. The apigenin aglycone can then undergo further degradation, particularly under neutral to alkaline conditions.

cluster_main Primary Degradation of this compound A5N This compound Apigenin Apigenin (Aglycone) A5N->Apigenin Hydrolysis (Acid or Enzyme) Neohesperidose Neohesperidose A5N->Neohesperidose DegradationProducts Further Degradation Products Apigenin->DegradationProducts Degradation (e.g., oxidation)

Caption: Hydrolytic degradation of this compound.

Experimental Workflow for Stability Testing

The following workflow illustrates the key steps in performing a stability study of this compound in solution.

cluster_workflow Stability Testing Workflow PrepStock Prepare Stock Solution (in DMSO or MeOH) PrepTest Prepare Test Solutions (in aqueous buffers of varying pH) PrepStock->PrepTest Incubate Incubate at Different Temperatures PrepTest->Incubate Sample Sample at Time Intervals Incubate->Sample Analyze Analyze by HPLC-UV Sample->Analyze Data Analyze Data & Determine Kinetics Analyze->Data

Caption: Workflow for assessing the stability of a compound in solution.

References

Preventing enzymatic degradation of "Apigenin 5-O-neohesperidoside" during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the extraction of Apigenin (B1666066) 5-O-neohesperidoside (also known as Rhoifolin). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful isolation and preservation of this valuable flavonoid glycoside.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Apigenin 5-O-neohesperidoside degradation during extraction?

A1: The principal cause of degradation is enzymatic hydrolysis by endogenous β-glucosidases present in the plant material. These enzymes cleave the neohesperidoside sugar moiety from the apigenin backbone, leading to a loss of the target compound.

Q2: What are the immediate signs of enzymatic degradation in my extract?

A2: A common indicator is a lower than expected yield of this compound, accompanied by a corresponding increase in the concentration of its aglycone, apigenin. This can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Q3: How can I prevent enzymatic degradation during the extraction process?

A3: Several methods can be employed to inactivate endogenous enzymes before or during extraction. These include thermal treatment (blanching), pH modification, and the use of enzyme inhibitors. It is crucial to implement these preventative measures to protect the integrity of this compound.

Q4: Are there any natural compounds I can use to inhibit enzymatic activity?

A4: Yes, certain naturally occurring flavonoids, such as quercetin (B1663063), can act as inhibitors of β-glucosidase. Ascorbic acid (Vitamin C) can also be used to create an acidic environment that is unfavorable for many degradative enzymes and to prevent oxidation.

Troubleshooting Guides

This section addresses specific issues you may encounter during your extraction experiments in a question-and-answer format.

Issue 1: Low Yield of this compound

Q: I'm consistently getting a low yield of this compound from my plant material. What could be the problem?

A: Low yield is a common issue and can stem from several factors. The most likely culprit is enzymatic degradation. Here’s a step-by-step troubleshooting guide:

  • Enzyme Inactivation: Ensure you are effectively inactivating endogenous β-glucosidases. If you are not currently using an inactivation step, this is the first and most critical modification to your protocol.

    • Recommendation: Implement a blanching step (see Experimental Protocols) or perform the extraction at a low pH.

  • Extraction Solvent and Method: The choice of solvent and extraction technique significantly impacts yield.

    • Recommendation: For this compound, polar solvents like methanol (B129727), ethanol, or mixtures with water are generally effective. Ensure your chosen extraction method (e.g., maceration, sonication, etc.) provides sufficient contact time between the solvent and the plant material.

  • Plant Material Quality: The concentration of the target compound can vary depending on the plant's age, growing conditions, and post-harvest handling.

    • Recommendation: Whenever possible, use fresh or properly dried and stored plant material. Freeze-drying is often preferred as it can better preserve the phytochemical profile by inhibiting enzymatic activity during storage.

Issue 2: Formation of an Emulsion During Liquid-Liquid Extraction

Q: During the solvent partitioning step, I'm observing a stable emulsion between the aqueous and organic layers, making separation difficult. How can I resolve this?

A: Emulsion formation is a frequent challenge in natural product extraction, often caused by the presence of surfactants like lipids and proteins in the crude extract. Here are several strategies to break an emulsion:

  • Patience and Gentle Agitation: For less stable emulsions, simply allowing the separatory funnel to stand undisturbed for 10-30 minutes may be sufficient. Gentle swirling or tapping the funnel can also help.

  • Salting Out: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which can help force the separation of the two layers.

  • pH Adjustment: Carefully adding a dilute acid or base can alter the charge of the emulsifying agents, reducing their surfactant properties. Be mindful that changing the pH can also affect the solubility of your target compound.

  • Centrifugation: If the volume is manageable, centrifuging the emulsion can provide the necessary force to break it.

  • Filtration: Passing the emulsion through a bed of celite or glass wool can sometimes help to break it up.

To prevent emulsions from forming in the first place, consider using a gentler mixing technique, such as slow inversions of the separatory funnel rather than vigorous shaking.

Data Presentation

The following tables summarize quantitative data relevant to the stability and extraction of apigenin and related flavonoid glycosides.

Table 1: Stability of Apigenin at Different Temperatures

Temperature (°C)Degradation Rate Constant (k) (h⁻¹)
200.0207
370.0226

Data adapted from a study on apigenin stability, indicating that higher temperatures increase the rate of degradation.[1]

Table 2: Stability of a Flavonoid Glycoside (Apiin) at Different pH Values at 121°C

pHIncubation Time (min)Glycoside Remaining (%)Primary Degradation Product
3.060~17%Apigenin-7-O-glucoside
4.060~76%Apigenin-7-O-glucoside
5.0121~85%Apigenin-7-O-glucoside
7.024 hours (Ambient)Expected to be unstableApigenin, C-ring fission products
9.024 hours (Ambient)Expected to be highly unstableC-ring fission products

This table illustrates the significant impact of pH on the stability of a related apigenin glycoside, with much greater stability observed in acidic conditions.[2]

Table 3: Effect of Blanching Time on Total Phenolic and Flavonoid Content

Blanching Time (min)Total Phenolic Content (mg GAE/100g)Total Flavonoid Content
0 (Control)Varies by vegetableVaries by vegetable
1-5Significant IncreaseSignificant Increase for 3-5 min
>5Significant ReductionReduction

Blanching for a short duration can increase the extractable phenolic and flavonoid content by inactivating degradative enzymes, while prolonged blanching can lead to leaching and degradation.[2][3]

Experimental Protocols

Protocol 1: Thermal Inactivation of Enzymes by Blanching

This protocol is designed to inactivate degradative enzymes in fresh plant material prior to extraction.

  • Preparation: Bring a large volume of water to a rolling boil (100°C). Prepare an ice bath for rapid cooling.

  • Blanching: Submerge the fresh plant material in the boiling water for a short period, typically 30 seconds to 2 minutes. The optimal time will vary depending on the plant material and should be determined empirically.

  • Cooling: Immediately transfer the blanched material to the ice bath to halt the heating process.

  • Drying: Remove the cooled material from the ice bath and thoroughly pat dry or use a salad spinner to remove excess water before proceeding with extraction.

Protocol 2: Extraction of this compound with Prevention of Enzymatic Degradation

This protocol incorporates methods to minimize enzymatic degradation during the extraction process.

  • Sample Preparation:

    • If using fresh plant material, perform the blanching protocol described above.

    • If using dried plant material, grind it to a fine powder to increase the surface area for extraction.

  • Extraction Solvent Preparation: Prepare an 80% methanol in water solution. To inhibit enzymatic activity, acidify the solvent to approximately pH 3-4 with a suitable acid (e.g., formic acid or citric acid). Alternatively, add a β-glucosidase inhibitor such as quercetin to the solvent at a concentration of approximately 0.1-0.5 mM.

  • Extraction:

    • Combine the prepared plant material with the extraction solvent in a flask. A solid-to-liquid ratio of 1:10 to 1:20 (g/mL) is recommended.

    • Macerate the mixture for 24-48 hours at room temperature with occasional agitation, or use an alternative extraction method such as sonication for 30-60 minutes.

  • Filtration and Concentration:

    • Filter the mixture to separate the solid plant residue from the liquid extract.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to avoid thermal degradation.

  • Purification (Optional):

    • The crude extract can be further purified using techniques such as liquid-liquid extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol) followed by column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20).

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Downstream Processing fresh_material Fresh Plant Material blanching Blanching (Thermal Inactivation) fresh_material->blanching dried_material Dried Plant Material grinding Grinding dried_material->grinding extraction Solvent Extraction (e.g., 80% Methanol, pH 3-4) blanching->extraction grinding->extraction filtration Filtration extraction->filtration inhibitor Add β-glucosidase inhibitor (e.g., Quercetin) inhibitor->extraction concentration Concentration (Rotary Evaporation) filtration->concentration purification Purification (Chromatography) concentration->purification final_product Pure Apigenin 5-O-neohesperidoside purification->final_product

Caption: Workflow for the extraction of this compound with enzymatic degradation prevention.

signaling_pathway apigenin_glycoside This compound beta_glucosidase β-Glucosidase apigenin_glycoside->beta_glucosidase Substrate apigenin Apigenin beta_glucosidase->apigenin Hydrolysis Product sugar Neohesperidose beta_glucosidase->sugar Hydrolysis Product inhibitor Inhibitors (e.g., Quercetin, Low pH) inhibitor->beta_glucosidase Inhibition

Caption: Enzymatic degradation pathway of this compound and points of inhibition.

References

Technical Support Center: Optimizing Microwave-Assisted Extraction of Flavonoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Microwave-Assisted Extraction (MAE) of flavonoid glycosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to optimize for efficient Microwave-Assisted Extraction (MAE) of flavonoid glycosides?

A1: The efficiency of MAE for flavonoid glycosides is influenced by several critical parameters that should be optimized for each specific plant matrix and target compound.[1][2] The most significant factors include:

  • Microwave Power: Directly affects the temperature and pressure inside the extraction vessel. Moderate power levels are often optimal to prevent thermal degradation of the target compounds.[3]

  • Extraction Time: Shorter extraction times are a key advantage of MAE, preserving the integrity of the flavonoid glycosides.[3]

  • Solvent System: The choice of solvent, its concentration (e.g., ethanol (B145695) in water), and pH are crucial for flavonoid solubility and extraction efficiency.[4][5] Polar solvents like ethanol and methanol (B129727) are commonly used.[4]

  • Solid-to-Liquid Ratio: This ratio impacts the mass transfer of flavonoids from the plant material to the solvent.[1][3]

  • Temperature: While related to microwave power, direct temperature control can be a critical factor in preventing the degradation of heat-sensitive flavonoid glycosides.[6]

Q2: My flavonoid glycoside yield is low. What are the potential causes and how can I improve it?

A2: Low extraction yield is a common issue that can be addressed by systematically evaluating your experimental setup. Here are some potential causes and troubleshooting steps:

  • Suboptimal Parameters: The extraction parameters may not be optimized for your specific sample. It is recommended to use a systematic approach like Response Surface Methodology (RSM) to identify the optimal conditions for microwave power, time, solvent concentration, and solid-to-liquid ratio.[3][7][8]

  • Inadequate Cell Wall Disruption: The microwave energy may not be sufficient to effectively break down the plant cell walls to release the flavonoids. A pre-leaching step or ensuring a uniform, small particle size of the plant material can improve solvent penetration.[9][10]

  • Improper Solvent Choice: The polarity of your solvent may not be suitable for the target flavonoid glycosides.[4] Experiment with different solvents (e.g., ethanol, methanol) and their aqueous concentrations. Acidifying the solvent can also enhance extraction by promoting the breakdown of cell membranes.[4]

  • Insufficient Solvent Volume: A low solvent-to-material ratio can lead to incomplete extraction.[11] Ensure there is enough solvent to fully immerse the sample and allow for effective mass transfer.

Q3: I suspect my flavonoid glycosides are degrading during extraction. How can I prevent this?

A3: Flavonoid glycosides can be susceptible to degradation at high temperatures.[6] Here’s how to minimize degradation:

  • Control Temperature and Power: High microwave power can lead to excessively high temperatures.[6] Use the lowest effective power setting and monitor the temperature inside the extraction vessel if your equipment allows. Studies have shown that for some flavonoids, an optimal power level exists, beyond which yields decrease due to degradation.[3][6] For instance, some phenolic compounds are stable up to 100°C, but degradation can occur at higher temperatures.[12][13]

  • Reduce Extraction Time: MAE allows for rapid extraction. Prolonged exposure to microwave irradiation can increase the risk of degradation.[14] Optimize for the shortest time that provides a good yield.

  • Use a Pulsed Microwave Approach: If your microwave system allows, using pulsed irradiation can help control the temperature rise and reduce the risk of thermal degradation.

Q4: Can I use water as a "green" solvent for flavonoid glycoside extraction?

A4: Yes, water can be used as an environmentally friendly solvent for MAE of flavonoids.[3][7] This approach eliminates the need for hazardous organic solvents. However, the efficiency will depend on the polarity of your target flavonoid glycosides. Optimization of other parameters like microwave power, time, and solid-to-liquid ratio is still crucial for achieving good yields with water.[3][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Flavonoid Yield Suboptimal extraction parameters.Systematically optimize microwave power, extraction time, solvent concentration, and solid-to-liquid ratio using a design of experiments (DoE) approach like RSM.[3][4][7][8]
Incomplete cell disruption.Ensure the plant material is finely ground to a uniform particle size. Consider a pre-leaching step before microwave irradiation.[9]
Inappropriate solvent.Test different solvents (e.g., ethanol, methanol) and their aqueous concentrations.[4] Consider acidifying the solvent (e.g., to pH 2) to improve cell wall breakdown.[4]
Compound Degradation Excessive temperature.Reduce microwave power and/or extraction time.[3][6] If possible, directly control and monitor the extraction temperature. Many flavonoids are stable up to 100°C.[12][13]
Prolonged extraction time.Optimize for the shortest possible extraction time that yields satisfactory results.[14]
Poor Reproducibility Inhomogeneous sample material.Ensure the plant material is well-mixed and has a consistent particle size.
Inconsistent microwave heating.Ensure the sample is placed in the same position within the microwave cavity for each run. Use a microwave system with a rotating turntable for more even heating.
Fluctuations in solvent volume or concentration.Prepare fresh solvent for each batch of extractions and measure volumes accurately.
Difficulty in Post-Extraction Processing Co-extraction of interfering substances.Optimize solvent polarity to selectively extract the target flavonoids. Consider a subsequent clean-up step like solid-phase extraction (SPE).

Data Presentation: Optimized MAE Parameters for Flavonoids from Various Sources

The following tables summarize optimized MAE conditions from different studies to provide a starting point for your own experiments.

Table 1: Optimized MAE Parameters for Flavonoid Extraction

Plant MaterialTarget CompoundsMicrowave PowerExtraction Time (min)SolventSolid-to-Liquid Ratio (g/mL)Reference
Avicennia marina LeavesFlavonoids500 W10Water1:25[3][7]
OnionFlavonols- (Temp: 50°C)593.8% Methanol in water (pH 2)0.2:17.9[4]
Perilla Frutescens LeavesWater-soluble Flavonoids600 W23Water (pH 8.4)1:16.5[14]
Phyllostachys heterocycla LeavesFlavonoids559 W24.978.1% Ethanol-[15]
Oroxylum indicum LeavesFlavonoids and Phenolics160 W4--[9]
Eucommia ulmoides Oliver Seed MealFlavonoids- (Temp: 69°C)3077% Ethanol1:54[8]
Ginkgo biloba LeavesFlavonol Glycosides120 W151.5 M [HO3S(CH2)4mim]HSO41:30[11]
Young Barley LeavesFlavonoids1.27 W/g11.12 (x2)Water1:34.02[16]
Passion Fruit PeelsPhenolics and Flavonoids606 W2Ethanol, Acetone, Water mixture1:26[17]

Experimental Protocols

General Protocol for Microwave-Assisted Extraction of Flavonoid Glycosides

This protocol is a general guideline and should be optimized for your specific application.

1. Sample Preparation:

  • Dry the plant material in an oven at a controlled temperature (e.g., 50°C for 24 hours) to a constant weight.[7]
  • Grind the dried material to a fine, uniform powder using a laboratory mill. Sieve the powder to obtain a consistent particle size.

2. Extraction Procedure:

  • Accurately weigh a specific amount of the powdered sample (e.g., 0.2 g to 1.0 g) and place it into a microwave-safe extraction vessel.[4][9]
  • Add the chosen extraction solvent at the desired solid-to-liquid ratio.[4]
  • Securely close the vessel and place it in the microwave extractor.
  • Set the desired microwave power, extraction time, and temperature (if applicable) according to your optimized parameters.
  • After the extraction is complete, allow the vessel to cool to room temperature.

3. Post-Extraction Processing:

  • Separate the extract from the solid residue by filtration (e.g., using Whatman No. 1 filter paper) or centrifugation (e.g., at 5000 rpm for 15 minutes).[15]
  • The supernatant/filtrate containing the flavonoid glycosides is then collected for further analysis (e.g., spectrophotometric quantification, HPLC).

Protocol for Total Flavonoid Content (TFC) Determination (Aluminum Nitrate (B79036) Colorimetric Assay)

This is a common method for quantifying total flavonoid content.[18]

1. Reagent Preparation:

  • Prepare a 10% aluminum nitrate solution.
  • Prepare a 1 M potassium acetate (B1210297) solution.
  • Prepare a standard solution of a known flavonoid (e.g., quercetin (B1663063) or rutin) in your extraction solvent.

2. Assay Procedure:

  • Take a specific volume of your extract (e.g., 500 µL).
  • Add 0.1 mL of 10% aluminum nitrate solution.
  • Add 0.1 mL of 1 M potassium acetate solution.
  • Add 4.3 mL of distilled water.
  • Mix well and allow the reaction to proceed at room temperature for 40 minutes.
  • Measure the absorbance of the resulting yellow solution at a specific wavelength (e.g., 510 nm) using a spectrophotometer.

3. Quantification:

  • Create a standard curve using different concentrations of your flavonoid standard.
  • Determine the concentration of total flavonoids in your sample by comparing its absorbance to the standard curve. The results are typically expressed as mg of standard equivalent per gram of dry weight (mg QE/g DW or mg RE/g DW).

Visualizations

MAE_Workflow cluster_prep Sample Preparation cluster_extraction Microwave-Assisted Extraction cluster_post Post-Extraction Start Plant Material Drying Drying Start->Drying Grinding Grinding & Sieving Drying->Grinding Weighing Weighing Grinding->Weighing Solvent Add Solvent Weighing->Solvent MAE Microwave Irradiation Solvent->MAE Cooling Cooling MAE->Cooling Separation Filtration / Centrifugation Cooling->Separation Analysis Analysis (e.g., HPLC, TFC) Separation->Analysis

Caption: General workflow for microwave-assisted extraction of flavonoid glycosides.

Troubleshooting_Logic Start Low Flavonoid Yield? CheckParams Are Parameters Optimized? Start->CheckParams Optimize Optimize using RSM/DoE CheckParams->Optimize No CheckSolvent Is Solvent Appropriate? CheckParams->CheckSolvent Yes Success Yield Improved Optimize->Success ChangeSolvent Test Different Solvents/pH CheckSolvent->ChangeSolvent No CheckDegradation Suspect Degradation? CheckSolvent->CheckDegradation Yes ChangeSolvent->Success ReducePowerTime Reduce Power/Time/Temp CheckDegradation->ReducePowerTime Yes CheckDegradation->Success No ReducePowerTime->Success

Caption: Troubleshooting logic for low flavonoid glycoside yield in MAE.

References

Technical Support Center: Ultrasound-Assisted Extraction of Apigenin 5-O-neohesperidoside (Rhoifolin)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ultrasound-assisted extraction (UAE) to isolate Apigenin 5-O-neohesperidoside, also known as rhoifolin (B190594).

I. Extraction Parameter Guidelines

The efficiency of ultrasound-assisted extraction is dependent on several key parameters. The following tables summarize experimentally determined optimal conditions and ranges for the extraction of rhoifolin and related flavonoids.

Table 1: Optimized Ultrasound-Assisted Extraction Parameters for Rhoifolin

ParameterOptimal ValueSource
Solvent Ratio (Ethanol:Water)30:70[1]
Temperature30°C[1]
Extraction Time5 minutes[1]

Table 2: General Ultrasound-Assisted Extraction Parameter Ranges for Flavonoids from Plant Material

ParameterRangeConsiderationsSource(s)
Solvent Concentration 30% - 70% Ethanol in WaterThe polarity of the solvent mixture is crucial. Higher water content may be favorable for extracting glycosides like rhoifolin.[1][1][2][3]
Solid-to-Liquid Ratio 1:10 to 1:60 (g/mL)A higher ratio can enhance mass transfer but may lead to dilution, affecting recovery. An optimal ratio of 1:25 to 1:40 is often effective.[2][3][4][5][6][7][8]
Temperature 30°C - 70°CHigher temperatures can increase solubility and diffusion but may cause degradation of thermolabile compounds.[1][2][4][9]
Extraction Time 5 - 60 minutesProlonged sonication can lead to degradation of the target compound. Shorter times are often sufficient and preferable.[1][1][2][4][9]
Ultrasonic Power 100 W - 400 WHigher power can improve extraction efficiency, but excessive power can degrade flavonoids.[3][10][3][10][11][12]
Ultrasonic Frequency 20 kHz - 60 kHzHigher frequencies can sometimes enhance extraction, with 45 kHz being reported as effective.[13][13][14]

II. Standard Experimental Protocol: Ultrasound-Assisted Extraction of Rhoifolin

This protocol is a general guideline and may require optimization based on the specific plant matrix and equipment.

1. Sample Preparation:

  • Dry the plant material (e.g., citrus peel, leaves) at a controlled temperature (e.g., 40-50°C) to a constant weight.
  • Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

2. Extraction:

  • Weigh a precise amount of the powdered plant material (e.g., 10 g).
  • Place the powder into an extraction vessel.
  • Add the extraction solvent (e.g., 30:70 ethanol:water) at the desired solid-to-liquid ratio (e.g., 1:30 g/mL).
  • Place the vessel in an ultrasonic bath or use an ultrasonic probe.
  • Set the extraction parameters:
  • Temperature: 30°C
  • Time: 5 minutes
  • Ultrasonic Power/Frequency: As per your equipment's capabilities and optimization experiments (e.g., 200 W, 40 kHz).
  • Begin sonication.

3. Post-Extraction Processing:

  • After extraction, filter the mixture through an appropriate filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue.
  • The residue can be re-extracted under the same conditions to maximize yield.
  • Combine the filtrates.
  • Concentrate the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., < 50°C) to remove the ethanol.
  • The resulting aqueous extract can be used for analysis or further purification (e.g., liquid-liquid extraction, column chromatography).

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the ultrasound-assisted extraction of this compound.

Frequently Asked Questions:

  • Q1: My rhoifolin yield is lower than expected. What are the likely causes?

    • A1: Several factors could contribute to low yield:

      • Suboptimal Extraction Parameters: Review and optimize your solvent concentration, solid-to-liquid ratio, temperature, and extraction time. For rhoifolin, a higher proportion of water in the ethanol-water mixture has been shown to be effective.[1]

      • Insufficient Sonication Power: Ensure your ultrasonic device is functioning correctly and that the power setting is adequate for your sample size.

      • Improper Sample Preparation: Inadequate grinding of the plant material can limit solvent penetration and extraction efficiency.

      • Degradation of the Compound: Excessive ultrasonic power or temperature, or prolonged extraction times, can lead to the degradation of flavonoids.[10]

      • Incomplete Extraction: A single extraction step may not be sufficient. Consider performing a second or third extraction on the plant material residue.

  • Q2: I am observing degradation of my target compound. How can I prevent this?

    • A2: To minimize degradation:

      • Lower the Temperature: Operate at the lower end of the effective temperature range (e.g., 30-40°C).

      • Reduce Extraction Time: Shorter extraction times are often sufficient with ultrasound. A 5-minute extraction has been shown to be optimal for rhoifolin in some cases.[1]

      • Optimize Ultrasonic Power: Use the lowest effective power setting. High ultrasonic power can generate localized hot spots, leading to thermal degradation.[10]

      • Use a Pulsed Mode: If your sonicator has this feature, using a pulsed mode can help to dissipate heat and reduce the risk of degradation.[15]

  • Q3: The extract contains many impurities. How can I improve its purity?

    • A3:

      • Optimize Solvent Composition: Adjusting the polarity of your solvent can help to selectively extract your target compound while leaving some impurities behind.

      • Post-Extraction Purification: It is common for crude extracts to contain impurities. Subsequent purification steps such as liquid-liquid partitioning, solid-phase extraction (SPE), or column chromatography are typically necessary to isolate the pure compound.

  • Q4: What is the best solvent for extracting this compound?

    • A4: Ethanol-water mixtures are commonly used and are effective, green solvents. For rhoifolin, a polar mixture with a higher concentration of water (e.g., 30:70 ethanol:water) has been shown to be optimal.[1] This is likely due to the polar nature of the glycoside moiety.

  • Q5: Does the frequency of the ultrasound matter?

    • A5: Yes, frequency can influence extraction efficiency. While lower frequencies (around 20-25 kHz) are common, some studies suggest that higher frequencies (e.g., 40-50 kHz) can be more effective for flavonoid extraction by creating smaller, more energetic cavitation bubbles.[13][14] The optimal frequency may depend on the specific plant matrix and should be determined experimentally if your equipment allows for frequency adjustment.

IV. Visualizations

Diagram 1: General Workflow for Ultrasound-Assisted Extraction

UAE_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_processing Post-Extraction Processing Start Plant Material Drying Drying Start->Drying Grinding Grinding Drying->Grinding Mixing Mixing with Solvent Grinding->Mixing Sonication Sonication Mixing->Sonication Filtration Filtration Sonication->Filtration Concentration Concentration (e.g., Rotary Evaporation) Filtration->Concentration Purification Further Purification (Optional) Concentration->Purification End Final Extract Concentration->End Purification->End

Caption: General workflow for the ultrasound-assisted extraction of rhoifolin.

Diagram 2: Key Parameters Influencing Extraction Efficiency

Extraction_Parameters center_node Extraction Efficiency of This compound param1 Solvent Composition (e.g., Ethanol:Water Ratio) center_node->param1 param2 Temperature center_node->param2 param3 Extraction Time center_node->param3 param4 Solid-to-Liquid Ratio center_node->param4 param5 Ultrasonic Power center_node->param5 param6 Ultrasonic Frequency center_node->param6 param7 Sample Characteristics (Particle Size, Matrix) center_node->param7

Caption: Interrelated parameters affecting the efficiency of ultrasound-assisted extraction.

References

Challenges in the large-scale purification of "Apigenin 5-O-neohesperidoside"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Large-Scale Purification of Apigenin (B1666066) Glycosides

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the large-scale purification of Apigenin 5-O-neohesperidoside and related flavonoid glycosides. While specific literature on "this compound" is limited, this guide addresses common issues based on established principles for purifying apigenin and other flavonoid glycosides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale purification of this compound and other flavonoid glycosides?

The main difficulties arise from the inherent complexity of natural plant extracts. Key challenges include:

  • Co-eluting Impurities : Plant extracts contain numerous compounds with similar polarities and structures, such as other flavonoids, phenolic acids, and sugars, making clean separation difficult to achieve.[1]

  • Isomeric Separation : Flavonoid glycosides often exist as isomers (e.g., with sugars at different positions), which have very similar chromatographic behaviors and are challenging to separate.[1]

  • Low Aqueous Solubility : Apigenin and its derivatives exhibit poor water solubility, which can limit the choice of solvents and chromatographic techniques, impacting bioavailability and formulation.[2][3][4][5][6][7]

  • Compound Degradation : Flavonoids can be sensitive to high temperatures, strong acids or bases, and the presence of metal ions like Fe²⁺/Cu²⁺, leading to degradation during lengthy purification processes.[1][6][8]

  • High Solvent Consumption : Large-scale chromatographic purification is a primary source of high solvent consumption and waste generation, posing environmental and cost challenges.[9]

Q2: How can I improve the initial extraction efficiency from the source material?

To enhance extraction efficiency, consider optimizing both the solvent and the method. Ensure the solvent polarity is well-suited for flavonoid glycosides. Techniques like ultrasound-assisted or microwave-assisted extraction can significantly improve yield and reduce extraction time.[1] For apigenin and its glycosides, ethanol (B145695) (e.g., 80% ethanol) and ethyl acetate (B1210297) are commonly used solvents.[10][11][12]

Q3: What is the most effective multi-step chromatography strategy for achieving high purity?

A multi-step chromatographic approach is typically necessary for isolating high-purity flavonoid glycosides.[13] A common and effective strategy involves:

  • Initial Fractionation : Use column chromatography with resins like Sephadex LH-20 or Diaion HP-20 to perform an initial cleanup and fractionation of the crude extract.[13][14]

  • Final Purification : Employ preparative High-Performance Liquid Chromatography (HPLC) for the final purification step to achieve high resolution and purity.[13] Reversed-phase (e.g., C18) columns are frequently used for this purpose.[1][14] High-Speed Counter-Current Chromatography (HSCCC) is another powerful technique for isolation and purification.[13][14]

Q4: My target compound appears to be degrading during purification. What steps can I take to minimize this?

Compound stability is a critical concern. To minimize degradation:

  • Avoid Harsh Conditions : Minimize exposure to high temperatures and strong acids or bases throughout the process.[1] Apigenin's stability is known to decrease sharply at 37°C, especially in the presence of Fe/Cu ions.[6][8]

  • Work Efficiently : Reduce the duration of the purification process where possible.

  • Use an Inert Atmosphere : If sensitivity to oxidation is suspected, work under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Control pH : Apigenin-7-O-glucoside has shown degradation at pH levels above 8, with no significant loss below pH 5.[15] Maintaining a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve stability.[1][11]

Troubleshooting Guide

This section addresses specific problems encountered during the purification workflow.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Extraction Inefficient extraction solvent or method.Optimize the solvent system based on polarity. Consider using methods like ultrasound-assisted or microwave-assisted extraction to improve efficiency.[1]
Compound degradation during extraction.Avoid high temperatures and exposure to harsh pH conditions. Work quickly to minimize processing time.[1][6]
Poor Resolution in Chromatography (Peak Tailing/Broadening) Column overload.Reduce the sample concentration or the injection volume.[1]
Inappropriate mobile phase composition.Adjust the solvent ratio. For gradient elution, try a shallower gradient to better separate closely eluting peaks.[1]
Irreversible adsorption to the column.This can happen with polar compounds on silica (B1680970) gel. Switch to a different stationary phase like reversed-phase C18 or Sephadex.[1][14]
Co-elution of Target Compound with Impurities Incorrect column chemistry.If a C18 column is insufficient, consider a stationary phase with different selectivity, such as a phenyl-hexyl or a polar-embedded column.[1]
Gradient is not optimized for the specific separation.Systematically adjust the gradient slope and solvent composition. A shallower gradient is often key to separating isomers and closely related compounds.[1]
Product Purity is Low After Final Purification Step Multiple purification steps are required.A single chromatographic step is often insufficient. Implement a multi-step process, such as initial fractionation on Sephadex LH-20 followed by preparative C18 HPLC.[13][14]
Contamination during solvent evaporation.Ensure all glassware is meticulously clean. Combine pure fractions carefully before removing the solvent under reduced pressure.[1]

Experimental Protocols

Protocol 1: Generalized Extraction and Fractionation

This protocol describes a general procedure for extracting and fractionating flavonoid glycosides from plant material.

  • Preparation : Air-dry and grind the plant material into a fine powder.

  • Extraction : Macerate the powdered material in 80% ethanol (1:10 w/v) at room temperature for 48-72 hours with occasional stirring. Repeat the extraction process three times.

  • Concentration : Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[12]

  • Solvent Fractionation :

    • Suspend the crude extract in water.

    • Perform liquid-liquid extraction sequentially with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

    • Apigenin glycosides are typically enriched in the more polar fractions like ethyl acetate and n-butanol.[12][16]

    • Concentrate the desired fraction (e.g., n-butanol) to dryness for further purification.

Protocol 2: Preparative HPLC for Final Purification

This protocol provides a starting point for purifying this compound from an enriched fraction. Optimization is crucial.

  • Sample Preparation : Dissolve the semi-purified fraction in the mobile phase or a compatible solvent like methanol. Filter the sample through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic System :

    • Column : Preparative reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm particle size).[1]

    • Mobile Phase :

      • Solvent A: Water with 0.1% formic acid.[1][11]

      • Solvent B: Acetonitrile.[1][11]

    • Detection : UV detector set at a wavelength appropriate for apigenin, typically around 268 nm and 335 nm.[2][17]

  • Gradient Program : The following is a typical gradient that should be optimized for the specific separation:

Time (minutes)% Solvent A (Water + 0.1% FA)% Solvent B (Acetonitrile)
0 - 59010
5 - 40Gradient to 50Gradient to 50
40 - 45Gradient to 0Gradient to 100
45 - 500100
50 - 55Gradient to 90Gradient to 10
55 - 609010
(This is an example gradient and requires optimization).[1]
  • Fraction Collection : Collect fractions corresponding to the target peak based on retention time.

  • Purity Analysis : Analyze the purity of the collected fractions using analytical HPLC-UV and LC-MS.

  • Final Step : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[1]

Visualizations

Generalized Purification Workflow

The following diagram illustrates a standard multi-step workflow for the large-scale purification of flavonoid glycosides from a plant source.

G cluster_start Step 1: Extraction & Pre-processing cluster_fractionation Step 2: Fractionation cluster_purification Step 3: Chromatographic Purification cluster_end Step 4: Final Product Start Plant Material (Dried, Powdered) Extract Solvent Extraction (e.g., 80% Ethanol) Start->Extract Concentrate Crude Extract (Solvent Evaporation) Extract->Concentrate Fractionate Liquid-Liquid Fractionation (e.g., Ethyl Acetate / Butanol) Concentrate->Fractionate Concentrate_Fraction Enriched Fraction Fractionate->Concentrate_Fraction Column_Chrom Initial Cleanup (e.g., Sephadex LH-20) Concentrate_Fraction->Column_Chrom Prep_HPLC Final Purification (Preparative C18 HPLC) Column_Chrom->Prep_HPLC Analysis Purity Analysis (Analytical HPLC, LC-MS) Prep_HPLC->Analysis Final_Product Pure Apigenin Glycoside (>95% Purity) Analysis->Final_Product

Caption: A generalized experimental workflow for the purification of flavonoid glycosides.

Troubleshooting Logic for Poor Chromatographic Resolution

This diagram outlines the logical steps to troubleshoot and resolve poor peak separation during chromatography.

G Problem Problem: Poor Peak Resolution Cause1 Potential Cause 1: Column Overload Problem->Cause1 Cause2 Potential Cause 2: Inappropriate Mobile Phase Problem->Cause2 Cause3 Potential Cause 3: Wrong Column Chemistry Problem->Cause3 Solution1a Solution: Reduce Sample Concentration Cause1->Solution1a Solution1b Solution: Decrease Injection Volume Cause1->Solution1b Solution2a Solution: Adjust Solvent Ratio (Isocratic) Cause2->Solution2a Solution2b Solution: Optimize Gradient (Shallower Slope) Cause2->Solution2b Solution3 Solution: Test Column with Different Selectivity (e.g., Phenyl-Hexyl) Cause3->Solution3

Caption: A logical guide for troubleshooting poor chromatographic separation.

References

Technical Support Center: Apigenin 5-O-neohesperidoside Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apigenin (B1666066) 5-O-neohesperidoside and its delivery systems. Due to the limited availability of data specific to Apigenin 5-O-neohesperidoside, this guide also incorporates information on its close structural analogs, Apigenin and Rhoifolin (Apigenin 7-O-neohesperidoside), to provide a comprehensive resource for improving experimental efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the delivery of this compound?

This compound, like many flavonoid glycosides, presents several delivery challenges. While the glycosidic moiety enhances water solubility compared to its aglycone, apigenin, oral bioavailability can still be limited.[1] Key challenges include enzymatic degradation in the gastrointestinal tract, low permeability across intestinal membranes, and rapid metabolism.[1][2] The aglycone, apigenin, is known for its poor water solubility (approximately 2.16 µg/mL) and lipophilicity, which also contributes to low bioavailability.[1][3] Delivery systems are crucial to protect the molecule and enhance its absorption.[2][4]

Q2: What types of delivery systems are suitable for this compound?

While research specifically on this compound is limited, studies on the closely related Rhoifolin (Apigenin 7-O-neohesperidoside) and the aglycone Apigenin have explored various platforms. These include:

  • Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can encapsulate the compound, offering controlled release and improved stability.[5][6]

  • Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and hydrophobic compounds, potentially improving cellular uptake and reducing toxicity.[7][8]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that are solid at room temperature and can enhance the oral bioavailability of lipophilic compounds like apigenin.[1][9]

  • Nanoemulsions and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These systems can improve the solubility and absorption of poorly soluble compounds.[1][10]

  • Solid Dispersions: Dispersing the compound in a polymer matrix can enhance its dissolution rate and solubility.[3][11]

Q3: How does this compound exert its biological effects?

Apigenin and its glycosides are known to modulate various cellular signaling pathways.[12][13] It is believed that many glycosides act as prodrugs, being hydrolyzed to the active aglycone, apigenin, in the body. Apigenin has been shown to interact with key signaling molecules involved in inflammation, cell proliferation, and apoptosis.[12][14] These include pathways such as:

  • PI3K/Akt/mTOR[13]

  • MAPK/ERK[14]

  • JAK/STAT[14]

  • NF-κB[12]

Modulation of these pathways can lead to anti-inflammatory, antioxidant, and anticancer effects.[12][15]

Troubleshooting Guides

This section addresses common issues encountered during the formulation and evaluation of this compound delivery systems.

Guide 1: Low Encapsulation Efficiency (%EE) or Drug Loading (%DL)
Potential Cause Recommended Solution
Poor affinity of the compound for the carrier material. 1. Modify the formulation: For lipid-based systems, try different lipids or add a co-surfactant. For polymeric nanoparticles, consider polymers with different hydrophobic/hydrophilic properties. 2. Adjust the drug-to-carrier ratio: A lower initial drug amount may lead to higher encapsulation efficiency.
Drug leakage during formulation. 1. Optimize process parameters: For nanoemulsions, adjust the homogenization speed and time. For nanoprecipitation, control the solvent and anti-solvent mixing rate. 2. For liposomes, consider the lipid composition: Incorporating cholesterol can increase the rigidity of the lipid bilayer and reduce drug leakage.
Inaccurate measurement of free drug. 1. Validate the separation method: Ensure complete separation of the delivery system from the unencapsulated drug (e.g., through ultracentrifugation or dialysis). 2. Verify the analytical method: Confirm the accuracy and precision of the quantification method (e.g., HPLC, UV-Vis spectrophotometry).
Guide 2: Particle Size and Polydispersity Index (PDI) Out of Range
Potential Cause Recommended Solution
Aggregation of nanoparticles. 1. Optimize stabilizer concentration: The concentration of surfactants or stabilizers is critical for preventing aggregation. 2. Check the zeta potential: A zeta potential of at least ±20-30 mV is generally required for good colloidal stability.[16] If the zeta potential is low, consider surface modification or using a different stabilizer.
Inconsistent formulation process. 1. Standardize all process parameters: Ensure consistent stirring speed, temperature, and addition rates. 2. For liposomes, extrusion can be used: Passing the liposome (B1194612) suspension through membranes with defined pore sizes can produce a more uniform size distribution.
Issues with material quality. 1. Verify the purity and quality of all excipients.
Guide 3: Inconsistent In Vitro Release Profile
Potential Cause Recommended Solution
"Burst release" phenomenon. 1. This is often due to the drug adsorbed on the surface of the nanoparticles. Optimize the washing steps after formulation to remove surface-bound drug. 2. Consider a core-shell delivery system to better control the initial release.
Incomplete drug release. 1. Degradation of the delivery system may be too slow: For polymeric nanoparticles, choose a polymer with a faster degradation rate. 2. Strong interaction between the drug and the carrier: Modify the formulation to reduce these interactions.
Variability between batches. 1. Ensure consistent particle size and drug loading across batches, as these factors significantly influence the release profile. 2. Standardize the conditions of the release study, including the release medium, temperature, and agitation speed.

Data Presentation

The following tables summarize quantitative data for different delivery systems developed for Rhoifolin (Apigenin 7-O-neohesperidoside) and Apigenin. This provides a comparative overview of their physicochemical properties.

Table 1: Physicochemical Properties of Rhoifolin (Apigenin 7-O-neohesperidoside) Delivery Systems

Delivery SystemParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
PLGA Nanoparticles204-28459[5]

Table 2: Physicochemical Properties of Apigenin Delivery Systems

Delivery SystemParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Polymer-Lipid Hybrid Nanoparticles (PLHNPs)101.93 - 175.26> +2558.35 - 81.14-[17][18]
Mesoporous Silica Nanoparticles (MSN)--42.2729.71[19]
Self-Nanoemulsifying Drug Delivery System (SNEDDS)< 100Neutral84.20 ± 0.0390.10 ± 0.24[10]
Mixed Micelles62.83-96.414.45[20][21]
Chitosan-coated Liposomes--74.88 ± 5.31-[22]

Experimental Protocols

Protocol 1: Preparation of Rhoifolin-Loaded PLGA Nanoparticles by Nanoprecipitation

This protocol is adapted from a study on Rhoifolin-loaded PLGA nanoparticles.[5]

Materials:

  • Rhoifolin (Apigenin 7-O-neohesperidoside)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (B3395972)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)

  • Deionized water

Procedure:

  • Dissolve a specific amount of Rhoifolin and PLGA in acetone to prepare the organic phase.

  • Under magnetic stirring, inject the organic phase into the aqueous PVA solution at a constant rate.

  • Continue stirring for several hours at room temperature to allow for solvent evaporation and nanoparticle formation.

  • Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 30 minutes at 4°C).

  • Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug.

  • Resuspend the final nanoparticle pellet in deionized water and store at 4°C or lyophilize for long-term storage.

Protocol 2: Determination of Encapsulation Efficiency (%EE) and Drug Loading (%DL)

Procedure:

  • After separating the nanoparticles from the supernatant (as described in Protocol 1, step 4), quantify the amount of free Rhoifolin in the supernatant using a validated analytical method such as HPLC-UV.[10]

  • To determine the total amount of Rhoifolin encapsulated, dissolve a known amount of the lyophilized nanoparticles in a suitable organic solvent (e.g., DMSO or acetonitrile) to break the nanoparticles and release the drug.

  • Quantify the amount of Rhoifolin in this solution using the same analytical method.

  • Calculate %EE and %DL using the following formulas:

    %EE = [(Total Drug - Free Drug) / Total Drug] x 100

    %DL = [Weight of Drug in Nanoparticles / Total Weight of Nanoparticles] x 100

Protocol 3: In Vitro Drug Release Study

This protocol is based on methodologies used for both Rhoifolin and Apigenin delivery systems.[5][23]

Materials:

  • Rhoifolin/Apigenin-loaded delivery system

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.0-6.5 to simulate the tumor microenvironment).[16]

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO).

Procedure:

  • Disperse a known amount of the drug-loaded delivery system in a specific volume of release medium (PBS).

  • Place the dispersion in a dialysis bag and seal it.

  • Immerse the dialysis bag in a larger volume of the same release medium in a container placed in a shaking water bath at 37°C.

  • At predetermined time intervals, withdraw a sample from the release medium outside the dialysis bag and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the amount of drug released in the collected samples using a validated analytical method (e.g., HPLC-UV).

  • Plot the cumulative percentage of drug released versus time.

Protocol 4: Cellular Uptake Study

This protocol provides a general method for assessing the cellular uptake of fluorescently labeled nanoparticles.[5]

Materials:

  • Fluorescently labeled nanoparticles (e.g., encapsulating a fluorescent dye or with a fluorescently tagged polymer).

  • Cell line of interest (e.g., RAW 264.7 macrophages for inflammation studies).[5]

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Fixing solution (e.g., 4% paraformaldehyde).

  • Mounting medium with DAPI for nuclear counterstaining.

Procedure:

  • Seed the cells in a suitable plate (e.g., 24-well plate with glass coverslips) and allow them to adhere overnight.

  • Treat the cells with the fluorescently labeled nanoparticles at a specific concentration for a defined period (e.g., 4 hours).

  • After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells again with PBS.

  • Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

  • Visualize the cellular uptake of nanoparticles using a fluorescence or confocal microscope.

Visualizations

Signaling Pathways

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS JAK JAK RTK->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Angiogenesis mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis IKK IKK NFkB NF-κB IKK->NFkB activates IkB IκB NFkB->Apoptosis Inflammation Inflammation NFkB->Inflammation STAT STAT STAT->Proliferation JAK->STAT Apigenin Apigenin Apigenin->PI3K Apigenin->Akt Apigenin->mTOR Apigenin->ERK Apigenin->IKK Apigenin->STAT Apigenin->JAK

Caption: Key signaling pathways modulated by Apigenin.

Experimental Workflows

cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation Formulation of Delivery System Size_Zeta Particle Size & Zeta Potential (DLS) Formulation->Size_Zeta EE_DL Encapsulation Efficiency & Drug Loading (HPLC) Formulation->EE_DL Morphology Morphology (TEM/SEM) Formulation->Morphology Release In Vitro Release (Dialysis) Size_Zeta->Release EE_DL->Release Morphology->Release Uptake Cellular Uptake (Microscopy) Release->Uptake Cytotoxicity Cytotoxicity (MTT Assay) Uptake->Cytotoxicity Pharmacokinetics Pharmacokinetics Cytotoxicity->Pharmacokinetics Efficacy Therapeutic Efficacy Pharmacokinetics->Efficacy

Caption: Experimental workflow for delivery system evaluation.

Troubleshooting Logic

Start Low Encapsulation Efficiency Check_Affinity Is drug-carrier affinity expected to be high? Start->Check_Affinity Modify_Formulation Modify Formulation: - Change carrier - Adjust drug:carrier ratio Check_Affinity->Modify_Formulation No Check_Leakage Is there evidence of drug leakage? Check_Affinity->Check_Leakage Yes End Problem Solved Modify_Formulation->End Optimize_Process Optimize Process: - Adjust process parameters - Add membrane stabilizer Check_Leakage->Optimize_Process Yes Check_Measurement Is the analytical method validated? Check_Leakage->Check_Measurement No Optimize_Process->End Validate_Method Validate Analytical Method: - Separation of free drug - Quantification accuracy Check_Measurement->Validate_Method No Check_Measurement->End Yes Validate_Method->End

Caption: Troubleshooting low encapsulation efficiency.

References

Technical Support Center: Enhancing Apigenin 5-O-neohesperidoside (Rhoifolin) Absorption

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of Apigenin (B1666066) 5-O-neohesperidoside (rhoifolin) for enhanced oral absorption. While specific research on rhoifolin (B190594) formulation is emerging, extensive data from its aglycone, apigenin, offers valuable insights and transferable strategies. Rhoifolin, like apigenin, is characterized by poor water solubility, which significantly limits its oral bioavailability and therapeutic potential.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of rhoifolin expected to be low?

A1: Rhoifolin, a flavonoid glycoside, is anticipated to have low oral bioavailability due to several factors. Its aglycone, apigenin, is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which means it has high intestinal permeability but suffers from very low aqueous solubility (around 1.35 µg/mL).[3][4][5][6] This poor solubility is the primary rate-limiting step for its absorption from the gastrointestinal tract.[2][3] Additionally, flavonoids can be subject to enzymatic degradation in the gut and first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.[2][7]

Q2: What are the primary formulation strategies to improve rhoifolin absorption?

A2: Based on successful approaches for the structurally similar compound apigenin, the primary strategies focus on improving its solubility and dissolution rate. These include:

  • Nanoformulations: Encapsulating or formulating rhoifolin into nanosized carriers can significantly increase its surface area, solubility, and stability.[6][8][9][10][11] Key nano-based systems include polymeric nanoparticles, solid lipid nanoparticles (SLNs), liposomes, and nanoemulsions.[6][8][12][13][14]

  • Solid Dispersions: Dispersing rhoifolin in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.[4][5][15][16] Common carriers include mesoporous silica, Pluronic F127, and polyvinylpyrrolidone (B124986) (PVP).[4][15][16]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating rhoifolin in lipidic excipients can improve its solubilization in the gastrointestinal fluids and facilitate its absorption via the lymphatic pathway, potentially bypassing first-pass metabolism.[7][12][13] Self-nanoemulsifying drug delivery systems (SNEDDS) are a prominent example.[3][17]

  • Micellar Systems: Polymeric micelles can encapsulate hydrophobic compounds like rhoifolin in their core, increasing their aqueous solubility.[3][6][18]

Q3: How much improvement in bioavailability can be expected with these formulation strategies?

A3: While specific data for rhoifolin is limited, studies on apigenin demonstrate substantial improvements. For instance, a binary mixed micelle system of Soluplus® and Pluronic F127 increased the oral bioavailability of apigenin by 4.03-fold compared to the free drug.[18] Solid dispersions prepared with Pluronic-F127 using microwave technology showed a 3.19-fold enhancement in oral bioavailability compared to a marketed capsule.[16] A self-nanoemulsifying drug delivery system (Bio-SNEDDS) resulted in a significant increase in the maximum concentration (Cmax) and area under the curve (AUC) of 105.05% and 91.32%, respectively, compared to the pure drug.[17]

Troubleshooting Guides

Issue 1: Low drug loading or encapsulation efficiency in nanoformulations.

  • Possible Cause: Poor affinity of rhoifolin for the polymer or lipid matrix. The hydrophilicity of the neohesperidoside sugar moiety might interfere with encapsulation in highly lipophilic carriers.

  • Troubleshooting Steps:

    • Screen Different Carriers: Test a variety of polymers or lipids with varying degrees of hydrophilicity and lipophilicity. For lipid nanoparticles, try different ratios of solid and liquid lipids.

    • Optimize Drug-to-Carrier Ratio: A high drug concentration can lead to precipitation or expulsion from the carrier. Experiment with lower drug-to-carrier ratios.

    • Modify the Solvent System: During preparation (e.g., by solvent evaporation), ensure that both the drug and the carrier are fully dissolved. The choice of organic solvent can be critical.

    • Incorporate Surfactants/Co-surfactants: These can improve the emulsification process and create more space within the nanoparticle matrix to accommodate the drug.

Issue 2: Instability of the formulation (e.g., particle aggregation, drug leakage).

  • Possible Cause: Suboptimal surface charge or insufficient stabilizer concentration.

  • Troubleshooting Steps:

    • Measure Zeta Potential: Aim for a zeta potential of at least ±20 mV to ensure electrostatic stabilization and prevent aggregation.

    • Add or Optimize Stabilizers: Use stabilizers like polyethylene (B3416737) glycol (PEG) to create a protective hydrophilic layer (stealth effect), which can improve stability and circulation time.[3] For solid lipid nanoparticles, ensure an adequate concentration of surfactant to cover the particle surface.

    • Lyophilization: For long-term storage, consider lyophilizing (freeze-drying) the nanoformulation with a suitable cryoprotectant (e.g., trehalose, mannitol) to prevent aggregation and maintain particle integrity.

Issue 3: Inconsistent or poor in vitro dissolution results.

  • Possible Cause: The drug is not in an amorphous state within the solid dispersion or is recrystallizing.

  • Troubleshooting Steps:

    • Characterize the Solid State: Use techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to confirm that the drug is amorphously dispersed within the polymer matrix. The absence of crystalline peaks for the drug in the dispersion indicates successful amorphization.[15][16]

    • Select Appropriate Polymers: Use polymers that have a high glass transition temperature (Tg) and can form strong intermolecular interactions (e.g., hydrogen bonds) with rhoifolin to prevent recrystallization.

    • Optimize the Preparation Method: Techniques like spray drying or hot-melt extrusion can sometimes yield more stable amorphous solid dispersions compared to solvent evaporation.[7]

Quantitative Data Summary

The following tables summarize the quantitative improvements in solubility and bioavailability for apigenin using various formulation strategies, which can serve as a benchmark for rhoifolin formulation development.

Table 1: Enhancement of Apigenin Solubility

Formulation TypeCarrier(s)Solubility Enhancement (Approx. Fold Increase)Reference
Mixed MicellesSoluplus®, Pluronic F1273442-fold[18]
Bio-SNEDDSCoconut oil fatty acid, Imwitor 988, Transcutol P, HCO30500-fold (drug loading)[17]
Polymeric MicellesPluronic P123, Solutol HS15148-fold[3]
Mesoporous Silica Solid DispersionMesoporous Silica Nanoparticles-[15]

Table 2: Enhancement of Apigenin Oral Bioavailability

Formulation TypeCarrier(s)Bioavailability Enhancement (Fold Increase vs. Control)Animal ModelReference
Mixed MicellesSoluplus®, Pluronic F1274.03-foldSD Rats[18]
Solid DispersionPluronic-F127 (Microwave method)3.19-fold (vs. marketed capsule)Rats[16]
Mesoporous Silica Solid DispersionMesoporous Silica Nanoparticles3.4-fold (AUC)-[15]
Bio-SNEDDSCoconut oil fatty acid, Imwitor 988, etc.1.91-fold (AUC)Wister Rats[17]

Experimental Protocols

Protocol 1: Preparation of Rhoifolin-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from general methods for formulating hydrophobic compounds into SLNs.

  • Preparation of Lipid Phase:

    • Melt a solid lipid (e.g., glyceryl monostearate) at 5-10°C above its melting point.

    • Dissolve a specific amount of rhoifolin in the molten lipid.

  • Preparation of Aqueous Phase:

    • Heat a surfactant solution (e.g., Tween 80, Poloxamer 188) in purified water to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.

  • Homogenization:

    • Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation:

    • Quickly cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize, forming solid lipid nanoparticles with rhoifolin encapsulated within.

  • Characterization:

    • Analyze particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine encapsulation efficiency by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant using HPLC.

Protocol 2: Preparation of Rhoifolin Solid Dispersion by Solvent Evaporation

This protocol is a standard method for creating solid dispersions.

  • Dissolution:

    • Dissolve a specific ratio of rhoifolin and a hydrophilic carrier (e.g., PVP K30, Pluronic F127) in a suitable organic solvent (e.g., ethanol, methanol).

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C). This will produce a thin film on the flask wall.

  • Drying:

    • Further dry the film in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving:

    • Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization:

    • Perform DSC and XRD analyses to confirm the amorphous nature of rhoifolin in the dispersion.

    • Conduct in vitro dissolution studies in various media (e.g., simulated gastric and intestinal fluids) to assess the enhancement in dissolution rate compared to the pure drug.

Visualizations

experimental_workflow_sln cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification & Sizing cluster_final_steps Final Steps melt_lipid Melt Solid Lipid dissolve_rhoifolin Dissolve Rhoifolin melt_lipid->dissolve_rhoifolin homogenize High-Speed Homogenization dissolve_rhoifolin->homogenize heat_surfactant Heat Surfactant Solution heat_surfactant->homogenize ultrasonicate Ultrasonication / HPH homogenize->ultrasonicate cool Cool in Ice Bath ultrasonicate->cool characterize Characterization (Size, EE%) cool->characterize

Caption: Workflow for Solid Lipid Nanoparticle (SLN) preparation.

oral_absorption_challenges cluster_lumen GI Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation cluster_strategies drug Poorly Soluble Drug (Rhoifolin) enterocyte Enterocyte drug->enterocyte Low Dissolution & Absorption blood Bloodstream enterocyte->blood Metabolism nano Nanoformulations nano->drug ↑ Solubility ↑ Surface Area sd Solid Dispersions sd->drug ↑ Dissolution Rate lbdds LBDDS lbdds->drug ↑ Solubilization

Caption: Overcoming oral absorption barriers for rhoifolin.

signaling_pathway_absorption cluster_lumen cluster_membrane cluster_cell cluster_blood formulation Formulated Rhoifolin (e.g., Nanoparticle) uptake Uptake Transporters (e.g., OATPs) formulation->uptake Enhanced Solubility Increases Availability passive Passive Diffusion (Concentration Gradient) formulation->passive High Local Concentration efflux Efflux Transporters (e.g., P-gp, MRP2) uptake->efflux Efflux back to lumen metabolism Phase II Metabolism (Glucuronidation) uptake->metabolism Intracellular Processing absorption Absorption into Systemic Circulation uptake->absorption Direct Transport passive->efflux passive->metabolism passive->absorption metabolism->absorption Metabolite Absorption

Caption: General pathways of flavonoid intestinal absorption.

References

Technical Support Center: Apigenin 5-O-neohesperidoside Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Apigenin (B1666066) 5-O-neohesperidoside. The information focuses on the impact of pH on the stability of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of Apigenin 5-O-neohesperidoside at different pH levels?

Direct quantitative stability data for this compound across a wide pH range is limited in publicly available literature. However, based on the behavior of structurally similar flavonoid glycosides, such as other apigenin O-glycosides and neohesperidosides like naringin, a general stability profile can be inferred. Glycosylation, such as the neohesperidoside moiety in this compound, generally enhances stability compared to the aglycone, apigenin.[1][2] Typically, flavonoid glycosides exhibit greater stability in acidic to neutral conditions and are more susceptible to degradation under alkaline conditions. For instance, the aglycone apigenin is most stable at pH 3 and degrades at pH values from 5 to 7.[1] Naringin, a flavanone (B1672756) neohesperidoside, has been shown to be relatively stable in the pH range of 7.0 to 11.0 for short durations but is unstable in acidic pH.[3][4]

Q2: My this compound solution appears to be degrading. What are the likely causes related to pH?

Degradation of your this compound solution could be due to several pH-related factors:

  • High pH (Alkaline Conditions): Exposure to alkaline solutions (pH > 7) can accelerate the degradation of flavonoid glycosides. This can lead to the opening of the pyran ring and other structural rearrangements, resulting in a loss of the parent compound.

  • Strongly Acidic Conditions (pH < 3): While moderately acidic conditions can be protective, strongly acidic environments, especially when combined with heat, can lead to the hydrolysis of the O-glycosidic bond. This would cleave the neohesperidose sugar moiety, yielding the aglycone, apigenin.[1]

  • Presence of Enzymes: If your experimental system contains uncharacterized biological components, enzymatic hydrolysis of the glycosidic bond could be occurring. Many glycosidases have optimal activity in the acidic to neutral pH range.

Q3: What are the expected degradation products of this compound under different pH conditions?

The primary degradation pathway influenced by pH is the hydrolysis of the O-glycosidic bond.

  • Under acidic conditions , the main degradation product would likely be the aglycone apigenin and the disaccharide neohesperidose .

  • Under alkaline conditions , more complex degradation can occur, potentially leading to the formation of chalcones and smaller phenolic acid derivatives.

Q4: How can I prevent the degradation of this compound in my experiments?

To maintain the stability of this compound, consider the following:

  • pH Control: Maintain the pH of your solutions within a weakly acidic to neutral range (ideally pH 4-7), unless your experimental protocol specifically requires otherwise. Buffer your solutions to ensure pH stability.

  • Temperature Management: Avoid high temperatures, especially in combination with strongly acidic or alkaline conditions, as this can accelerate degradation.[1]

  • Enzyme Inhibition: If enzymatic degradation is suspected, consider using appropriate enzyme inhibitors or heat-inactivating any biological components in your sample, if compatible with your experimental design.

  • Fresh Solutions: Prepare solutions of this compound fresh whenever possible and store stock solutions at low temperatures (e.g., -20°C) and protected from light.[5]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of parent compound peak in HPLC analysis pH-induced degradation (hydrolysis or rearrangement).1. Verify the pH of your sample and mobile phase. 2. Analyze a freshly prepared standard at a known stable pH to confirm system suitability. 3. If possible, adjust the pH of your experimental sample to be within the optimal stability range (pH 4-7).
Appearance of a new peak corresponding to apigenin Acid-catalyzed hydrolysis of the glycosidic bond.1. Check the pH of your solution; it may be too acidic. 2. Reduce the temperature of your experiment if possible. 3. Consider using a less acidic buffer system.
Solution color change (e.g., yellowing) Degradation under alkaline conditions.1. Immediately measure the pH of the solution. 2. If alkaline, neutralize the solution carefully. 3. For future experiments, ensure the pH is maintained below 7.
Inconsistent results between experimental replicates Fluctuations in pH during the experiment.1. Use a buffer with sufficient capacity to maintain a stable pH. 2. Monitor the pH of your solutions at the beginning and end of the experiment.

Quantitative Data Summary

CompoundpH ConditionObservationReference
Apigenin (Aglycone) pH 3Most stable[1]
Apigenin (Aglycone) pH 5-7Progressive degradation[1]
Apigenin 7-O-glucoside pH 3, 5, 7 (at 100°C)Little conversion or degradation after 5 hours[1]
Naringenin (Flavanone) pH 7-11Relatively stable for 60 minutes[3]
Naringenin (Flavanone) pH 12~5% degradation after 10 minutes[3]
Naringin (Flavanone neohesperidoside) Acidic pHShows instability[4]

Experimental Protocols

Protocol for Assessing the pH Stability of this compound

This protocol outlines a general method for determining the stability of this compound at various pH values.

1. Materials:

  • This compound standard

  • Buffer solutions:

    • pH 3.0 (Citrate buffer)

    • pH 5.0 (Acetate buffer)

    • pH 7.0 (Phosphate buffer)

    • pH 9.0 (Borate buffer)

  • HPLC grade methanol (B129727) and water

  • Formic acid or other suitable mobile phase modifier

  • HPLC system with a UV or DAD detector

  • pH meter

  • Incubator or water bath

2. Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Prepare Test Solutions: For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of each test solution into the HPLC system to determine the initial concentration of this compound.

  • Incubation: Incubate the remaining test solutions at a controlled temperature (e.g., 25°C or 37°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each test solution and analyze by HPLC.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage remaining versus time for each pH.

    • Determine the degradation rate constant (k) and half-life (t₁/₂) for each pH condition, assuming first-order kinetics.

HPLC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at the λmax of this compound (typically around 280 nm and 330 nm for flavones).

  • Injection Volume: 20 µL

Visualizations

Experimental_Workflow A Prepare Stock Solution of this compound B Prepare Test Solutions at Different pH Buffers A->B C Initial HPLC Analysis (T=0) B->C D Incubate Solutions at Controlled Temperature B->D F Data Analysis: - % Remaining - Degradation Rate (k) - Half-life (t½) C->F E HPLC Analysis at Scheduled Time Points D->E E->F

Caption: Workflow for pH stability testing of this compound.

Degradation_Pathway cluster_acid Acidic Conditions (Hydrolysis) cluster_alkaline Alkaline Conditions (Degradation) A This compound B Apigenin (Aglycone) A->B + H₃O⁺ C Neohesperidose A->C + H₃O⁺ D This compound E Chalcone Intermediates D->E + OH⁻ F Smaller Phenolic Acid Derivatives E->F Further Degradation

Caption: Hypothetical degradation pathways of this compound.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Properties of Apigenin and its Glycoside, Rhoifolin

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental data reveals nuances in the anticancer activities of the flavonoid apigenin (B1666066) and its neohesperidoside counterpart, rhoifolin (B190594). While both compounds exhibit promising cytotoxic and pro-apoptotic effects across a range of cancer cell lines, their potency and mechanisms of action show subtle but significant differences.

This guide provides a comprehensive comparison of the biological activities of apigenin and rhoifolin (also known as apigenin 5-O-neohesperidoside) in cancer cells. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of these natural compounds. This report synthesizes available quantitative data, details common experimental protocols, and visualizes key signaling pathways to facilitate an objective evaluation.

Quantitative Comparison of Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for rhoifolin and apigenin against various cancer cell lines as reported in the scientific literature. It is important to note that a direct comparison of these values should be made with caution, as they are derived from different studies that may have employed varied experimental conditions.

Table 1: Cytotoxic Activity (IC50) of Rhoifolin in Cancer Cell Lines
Cancer Cell LineIC50 (µg/mL)IC50 (µM)Exposure TimeReference
Human Epidermoid Larynx (Hep 2)5.9~10.2Not Specified[1][2]
Human Cervical (HeLa)6.2~10.7Not Specified[1][2]
Hepatocellular Carcinoma (HepG2)22.6~39.1Not Specified[1][2]
Hepatocellular Carcinoma (HepG2)373.9~646.324 hours[3]
Hepatocellular Carcinoma (HepG2)208.9~361.148 hours[3]
Hepatocellular Carcinoma (HuH7)288.7~499.024 hours[3]
Hepatocellular Carcinoma (HuH7)218.0~376.848 hours[3]
Colon (HCT-116)34.8~60.2Not Specified[1][2]
Triple-Negative Breast Cancer (MDA-MB-231)59.010272 hours[4]
Pancreatic (PANC-1)>100>172.9Not Specified[1]
Table 2: Cytotoxic Activity (IC50) of Apigenin in Cancer Cell Lines
Cancer Cell LineIC50 (µM)Exposure TimeReference
Human Promyelocytic Leukemia (HL-60)50Not Specified

Mechanisms of Action: A Comparative Overview

Both apigenin and rhoifolin exert their anticancer effects through the modulation of key cellular processes, primarily by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. However, the specific signaling pathways they influence may differ.

Rhoifolin has been shown to be a potent inducer of apoptosis. In pancreatic cancer cells, it was found to be more effective than other apigenin glycosides, such as apiin (B1667559) and vitexin, in inhibiting cell proliferation.[1] Its pro-apoptotic activity is linked to the up-regulation of JNK and p-JNK and the down-regulation of p-Akt. In hepatocellular carcinoma cells, rhoifolin induces apoptosis and causes cell cycle arrest in the S phase.

Apigenin , the aglycone form, has a broader and more extensively studied range of molecular targets. It is known to modulate multiple signaling pathways involved in cancer development and progression, including:

  • PI3K/Akt/mTOR pathway: Inhibition of this pathway leads to decreased cell proliferation and survival.

  • MAPK/ERK pathway: Modulation of this pathway can lead to cell cycle arrest and apoptosis.

  • JAK/STAT pathway: Inhibition of STAT3 phosphorylation is a key mechanism of apigenin's anticancer activity.

  • NF-κB signaling pathway: Suppression of NF-κB activation leads to reduced inflammation and cell survival.

  • Wnt/β-catenin pathway: Inhibition of this pathway can suppress tumor growth and invasion.

While rhoifolin's mechanism is also linked to the Akt pathway, the breadth of signaling modulation by apigenin appears to be more extensive based on current research.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer activity of compounds like apigenin and rhoifolin.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of apigenin or rhoifolin (typically in a range from 0 to 100 µM or higher) for specific time periods (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This assay is used to quantify the percentage of cells undergoing apoptosis.

  • Cell Treatment: Cells are treated with the desired concentrations of apigenin or rhoifolin for a specified time.

  • Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS (phosphate-buffered saline).

  • Staining: The cells are then resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

  • Data Quantification: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the treatment.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by apigenin and a general experimental workflow for comparing the two compounds.

cluster_0 Apigenin's Multi-Targeting Anticancer Mechanism cluster_1 Signaling Pathways cluster_2 Cellular Effects Apigenin Apigenin PI3K_Akt PI3K/Akt/mTOR Apigenin->PI3K_Akt inhibits MAPK_ERK MAPK/ERK Apigenin->MAPK_ERK modulates JAK_STAT JAK/STAT Apigenin->JAK_STAT inhibits NF_kB NF-κB Apigenin->NF_kB inhibits Wnt Wnt/β-catenin Apigenin->Wnt inhibits Proliferation Inhibition of Cell Proliferation PI3K_Akt->Proliferation leads to Apoptosis Induction of Apoptosis PI3K_Akt->Apoptosis leads to Angiogenesis Inhibition of Angiogenesis PI3K_Akt->Angiogenesis leads to MAPK_ERK->Proliferation leads to MAPK_ERK->Apoptosis leads to JAK_STAT->Proliferation leads to JAK_STAT->Apoptosis leads to NF_kB->Proliferation leads to NF_kB->Apoptosis leads to Wnt->Proliferation leads to Metastasis Inhibition of Metastasis Wnt->Metastasis leads to

Caption: Apigenin's multifaceted impact on cancer cell signaling pathways.

cluster_workflow Experimental Workflow for Comparative Analysis cluster_assays Biological Assays cluster_analysis Data Analysis and Comparison start Cancer Cell Lines treatment Treatment with Apigenin vs. Rhoifolin (Dose-Response & Time-Course) start->treatment cell_viability Cell Viability (MTT Assay) treatment->cell_viability apoptosis Apoptosis (Annexin V/PI Staining) treatment->apoptosis western_blot Protein Expression (Western Blot) treatment->western_blot ic50 IC50 Determination cell_viability->ic50 apoptosis_rate Apoptosis Rate Quantification apoptosis->apoptosis_rate pathway_analysis Signaling Pathway Modulation western_blot->pathway_analysis

Caption: A streamlined workflow for comparing the anticancer activities.

Conclusion

The available evidence suggests that both apigenin and its glycoside, rhoifolin, are promising anticancer agents. Rhoifolin has demonstrated potent cytotoxic effects, in some cases comparable to established chemotherapeutic agents, and appears to exert its effects primarily through the induction of apoptosis via the JNK and Akt signaling pathways. Apigenin, on the other hand, exhibits a broader spectrum of activity, modulating a wider array of signaling pathways crucial for cancer cell survival and proliferation.

The addition of the neohesperidoside moiety in rhoifolin may influence its bioavailability and cellular uptake, potentially contributing to differences in potency compared to apigenin. However, without direct comparative studies conducted under identical conditions, it is challenging to definitively conclude which compound is superior. Future research should focus on head-to-head comparisons of these two molecules in a variety of cancer models to fully elucidate their relative therapeutic potential and to inform the design of future preclinical and clinical investigations.

References

A Comparative Analysis of the Antioxidant Activity of Apigenin and its Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant properties of the flavonoid apigenin (B1666066) and its naturally occurring glycosidic forms. Understanding the differences in their efficacy is crucial for the development of novel therapeutics targeting oxidative stress-related pathologies. This document summarizes key experimental data, details the methodologies used for their assessment, and visualizes the underlying molecular pathways.

Introduction to Apigenin and Its Glycosides

Apigenin (4′,5,7-trihydroxyflavone) is a widely distributed natural flavone (B191248) found in numerous fruits, vegetables, and herbs. It is recognized for its potent antioxidant, anti-inflammatory, and anti-cancer properties. In nature, apigenin often exists in glycosidic forms, where one or more hydroxyl groups are attached to a sugar moiety. Common apigenin glycosides include apigenin-7-O-glucoside (apigetrin), apigenin-8-C-glucoside (vitexin), and apigenin-6-C-glucoside (isovitexin). The presence of the sugar molecule significantly impacts the bioavailability and, consequently, the biological activity of the parent apigenin molecule. Generally, the aglycone form (apigenin) is considered to be a more potent antioxidant than its glycosidic counterparts in vitro.[1]

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of apigenin and its glycosides is commonly evaluated using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a standard measure, with lower values indicating greater antioxidant activity.

CompoundAssayIC50 Value (µM)Source(s)
Apigenin DPPH8.5
Apigenin MTT62[2]
Apigenin-7-O-glucoside MTT15[2]
Apigenin-7-O-glucoside DPPH~498 (134.7 µg/mL)[3]
Apigenin-8-C-glycoside DPPH~14 (7.53 µg/mL)[4]
Apigenin-8-C-glycoside ABTS~703 (379.7 µg/mL)[4]

Note: IC50 values can vary between studies due to different experimental conditions. Direct comparison is most accurate when data is from the same study.

Molecular Mechanisms and Signaling Pathways

Apigenin and its glycosides exert their antioxidant effects through various mechanisms, including direct free radical scavenging and modulation of intracellular signaling pathways that regulate the expression of antioxidant enzymes.[5]

Key Signaling Pathways:
  • NF-κB Pathway: Apigenin and its glycosides, such as apigenin-7-glycoside, have been shown to inhibit the NF-κB signaling pathway.[6][7] This pathway, when activated by oxidative stress, promotes inflammation and cellular damage. Inhibition of NF-κB leads to a downregulation of pro-inflammatory cytokines and enzymes.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to oxidative stress. Apigenin-7-glycoside has been observed to suppress the phosphorylation of key MAPK proteins, thereby mitigating inflammatory responses.[6][7]

  • Nrf2 Pathway: Apigenin can activate the Nrf2 signaling pathway, a master regulator of the antioxidant response. Activated Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and detoxifying enzymes.

cluster_stimulus Oxidative Stress cluster_apigenin Apigenin & Glycosides cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response ROS Reactive Oxygen Species (ROS) NFkB NF-κB ROS->NFkB Activates MAPK MAPK ROS->MAPK Activates Apigenin Apigenin & its Glycosides Apigenin->NFkB Inhibits Apigenin->MAPK Inhibits Nrf2 Nrf2 Apigenin->Nrf2 Activates Inflammation Inflammation (Cytokines, COX-2) NFkB->Inflammation Promotes MAPK->Inflammation Promotes AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GPx) Nrf2->AntioxidantEnzymes Upregulates

Caption: Antioxidant signaling pathways modulated by apigenin and its glycosides.

Experimental Protocols

Detailed methodologies for the key assays used to determine antioxidant activity are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound.[8]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727). This solution should be freshly prepared and stored in the dark.

    • Prepare a stock solution of the test compound (apigenin or its glycoside) in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

    • Perform serial dilutions of the test compound from the stock solution to obtain a range of concentrations.

    • A standard antioxidant, such as ascorbic acid or Trolox, is used as a positive control and prepared in the same manner.

  • Assay Procedure:

    • Add a specific volume of the DPPH working solution to a test tube or a well in a microplate.

    • Add an equal volume of the test compound solution at various concentrations.

    • Prepare a blank sample containing the solvent and the DPPH solution.

    • Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[9]

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate solution in water.

    • To produce the ABTS•+ radical cation, mix the ABTS stock solution and the potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol (B145695) or water to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • Add a small volume of the test sample (at various concentrations) to a larger volume of the diluted ABTS•+ solution.

    • Mix thoroughly and incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[10]

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve sodium acetate in water and adjust the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve ferric chloride in water.

    • FRAP Working Solution: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. This solution should be prepared fresh.

  • Assay Procedure:

    • Add a small volume of the sample to the FRAP working solution.

    • Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of the resulting blue-colored solution at 593 nm.

    • A standard curve is prepared using a known concentration of FeSO₄.

    • The antioxidant capacity of the sample is expressed as FRAP value (in µM Fe²⁺ equivalents).

cluster_prep Sample & Reagent Preparation cluster_assay Antioxidant Assays cluster_analysis Data Analysis PrepareSample Prepare Apigenin/ Glycoside Solutions (various concentrations) DPPH DPPH Assay: Mix sample with DPPH solution, incubate, measure absorbance at 517 nm PrepareSample->DPPH ABTS ABTS Assay: Mix sample with ABTS•+ solution, incubate, measure absorbance at 734 nm PrepareSample->ABTS FRAP FRAP Assay: Mix sample with FRAP reagent, incubate, measure absorbance at 593 nm PrepareSample->FRAP PrepareReagents Prepare Assay-Specific Reagents (DPPH, ABTS, FRAP) PrepareReagents->DPPH PrepareReagents->ABTS PrepareReagents->FRAP CalculateInhibition Calculate % Inhibition DPPH->CalculateInhibition ABTS->CalculateInhibition FRAP->CalculateInhibition DetermineIC50 Determine IC50 Values CalculateInhibition->DetermineIC50 Compare Compare Antioxidant Activity DetermineIC50->Compare

Caption: General experimental workflow for comparing antioxidant activity.

Conclusion

The available data consistently indicate that apigenin exhibits superior antioxidant activity in vitro compared to its glycosidic forms. This is largely attributed to the structural availability of its hydroxyl groups, which are crucial for free radical scavenging. The sugar moieties in glycosides can hinder this activity. However, it is important to consider that glycosylation can improve water solubility and may influence in vivo absorption and metabolism. Therefore, while in vitro assays provide valuable comparative data, further in vivo studies are necessary to fully elucidate the therapeutic potential of apigenin and its glycosides in mitigating oxidative stress. Drug development professionals should consider both the intrinsic antioxidant capacity and the pharmacokinetic profiles of these compounds when selecting candidates for further investigation.

References

A Comparative Guide to Validating Analytical Methods for Apigenin 5-O-neohesperidoside in Herbal Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of four common analytical techniques for the quantitative determination of Apigenin (B1666066) 5-O-neohesperidoside, also known as Rhoifolin, in herbal extracts. The selection of an appropriate analytical method is critical for the quality control, standardization, and efficacy assessment of herbal products and formulations. Here, we compare High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC), presenting their respective experimental protocols and performance data.

Introduction to Apigenin 5-O-neohesperidoside

This compound is a flavonoid glycoside found in various medicinal plants. It is a derivative of apigenin, a well-studied flavone (B191248) known for its antioxidant, anti-inflammatory, and anti-cancer properties. The accurate quantification of this bioactive compound in herbal extracts is essential for ensuring product consistency and therapeutic efficacy.

Comparison of Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, speed, and cost. The following tables summarize the key performance parameters of HPLC, UPLC, LC-MS/MS, and HPTLC for the analysis of this compound and related flavonoids, based on data from various studies.

Table 1: Performance Comparison of Analytical Methods
ParameterHPLCUPLCLC-MS/MSHPTLC
Principle Liquid chromatography with UV detectionHigh-pressure liquid chromatography with smaller particle size columns and UV detectionLiquid chromatography coupled with mass spectrometry for detectionPlanar chromatography with densitometric detection
Sensitivity ModerateHighVery HighLow to Moderate
Selectivity GoodVery GoodExcellentModerate
Analysis Time Longer (15-30 min)Shorter (2-10 min)[1][2]Shorter (2-10 min)Longer (including plate development)
Solvent Consumption HighLow[1][2]LowModerate
Cost Low to ModerateModerate to HighHighLow
Throughput ModerateHighHighHigh (multiple samples per plate)
Table 2: Quantitative Validation Parameters
MethodAnalyteLinearity RangeLODLOQAccuracy (% Recovery)Precision (%RSD)Reference
HPLC Apigenin10-50 µg/mL0.108 µg/mL0.329 µg/mL99-99.43%Intra-day: 0.922%, Inter-day: 0.674%[3]
HPLC Rhoifolin0.02–0.10 mg/mL2.33 ng7.69 ngNot ReportedNot Reported[4]
UPLC Apigenin Derivatives0.1-100 µg/mL0.01-0.05 µg/mL0.04-0.16 µg/mL95.1-104.9%Intra-day: <1.9%, Inter-day: <2.8%[5]
LC-MS/MS Apigenin1.25–5000 ng/mLNot Reported1.25 ng/mLNot ReportedNot Reported
LC-MS/MS Rhoifolin2.0-500 ng/mLNot Reported2.0 ng/mL98.6-103.8%Intra-day: <4.5%, Inter-day: <6.8%[4]
HPTLC Apigenin50-250 ng/band7.97 ng/band[6]24.155 ng/band[6]97.72-99.29%Not Reported[6][7]

Note: Data presented is a synthesis from multiple sources for apigenin and its glycosides, as a direct comparative study for this compound across all four methods was not available.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for each technique.

Sample Preparation: Extraction of Flavonoids

A general workflow for the extraction of this compound from a dried herbal matrix is outlined below. The efficiency of extraction can be influenced by the solvent type, temperature, and extraction time.[8][9][10]

G Start Dried Herbal Material Grind Grind to Fine Powder Start->Grind Extract Extraction (e.g., Sonication, Reflux) with Solvent (e.g., Methanol, Ethanol) Grind->Extract Filter Filtration Extract->Filter Evaporate Solvent Evaporation Filter->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analysis Reconstitute->Analyze

Caption: General workflow for herbal extract preparation.

HPLC Method
  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)[3]

  • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or phosphate (B84403) buffer) and an organic phase (e.g., acetonitrile (B52724) or methanol).[3][11]

  • Flow Rate: 0.8-1.2 mL/min

  • Detection: UV detector at a wavelength of approximately 330-340 nm.

  • Injection Volume: 10-20 µL

UPLC Method
  • Column: C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)[12]

  • Mobile Phase: Similar to HPLC, but optimized for faster gradients.

  • Flow Rate: 0.3-0.6 mL/min[12]

  • Detection: PDA (Photodiode Array) detector for spectral confirmation.

  • Injection Volume: 1-5 µL[12]

LC-MS/MS Method
  • Chromatography: Typically uses UPLC for front-end separation.

  • Ionization Source: Electrospray Ionization (ESI) in negative or positive mode.[1]

  • Mass Analyzer: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[1]

HPTLC Method
  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 plates.[6][7]

  • Mobile Phase: A mixture of non-polar and polar solvents, such as toluene:ethyl acetate:formic acid.[6][7]

  • Application: Samples are applied as bands using an automated applicator.

  • Development: Plates are developed in a saturated chamber.

  • Detection: Densitometric scanning at a specific wavelength (e.g., 366 nm).[6][7]

Signaling Pathway Modulation by Apigenin

This compound is expected to exert its biological effects primarily through its aglycone, apigenin, following enzymatic hydrolysis in the body. Apigenin is known to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation. One of the well-documented targets is the PI3K/Akt signaling pathway, which is often dysregulated in various diseases, including cancer.[13][14][15][16]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 | Proliferation Cell Proliferation & Survival mTOR->Proliferation Apigenin Apigenin Apigenin->PI3K Inhibits Apigenin->Akt Inhibits Bax Bax Apoptosis Apoptosis Bax->Apoptosis Bcl2->Bax |

Caption: Apigenin inhibits the PI3K/Akt signaling pathway.

Conclusion

The validation of an analytical method for this compound in herbal extracts requires careful consideration of the specific research or quality control objectives.

  • HPLC offers a cost-effective and reliable method for routine quality control where high sensitivity is not paramount.

  • UPLC provides a significant improvement in speed and resolution, making it suitable for high-throughput screening and more complex extracts.[1][2]

  • LC-MS/MS is the gold standard for highly sensitive and selective quantification, especially for trace-level analysis and in complex biological matrices.

  • HPTLC is a valuable tool for the simultaneous analysis of multiple samples, offering a cost-effective screening method.

Each method, when properly validated, can provide accurate and precise data for the quantification of this compound, thereby ensuring the quality and consistency of herbal products.

References

Apigenin Glycoside Isomers: A Comparative Analysis of Rhoifolin and Apigenin 5-O-neohesperidoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of flavonoid research, the precise structural configuration of a molecule can dramatically influence its biological activity. This guide provides a comparative analysis of two closely related apigenin (B1666066) glycosides: Rhoifolin (B190594) (Apigenin 7-O-neohesperidoside) and the lesser-known Apigenin 5-O-neohesperidoside. While both share the same apigenin backbone and neohesperidoside sugar moiety, the point of attachment of this sugar group fundamentally distinguishes them. This distinction is critical for researchers investigating the therapeutic potential of these natural compounds.

At a Glance: Are They the Same Compound?

No, this compound and rhoifolin are not the same compound. They are structural isomers, with the sole difference being the position of the neohesperidoside sugar group on the apigenin core structure. In rhoifolin, the sugar is attached at the 7-hydroxyl position, whereas in this compound, it is attached at the 5-hydroxyl position. This seemingly minor variance in molecular architecture can lead to significant differences in their physicochemical properties and biological activities.

Chemical and Physical Properties

A direct comparison of the chemical and physical properties of these two isomers is essential for understanding their potential behavior in biological systems.

PropertyRhoifolin (Apigenin 7-O-neohesperidoside)This compound
Synonyms Rhoifoloside, Apigenin-7-O-rhamnoglucoside-
CAS Number 17306-46-6850630-40-9
Molecular Formula C27H30O14C27H30O14
Molecular Weight 578.52 g/mol 578.52 g/mol
Chemical Structure Neohesperidoside moiety at position 7Neohesperidoside moiety at position 5

Comparative Biological Activities and Experimental Data

While extensive research has been conducted on the biological effects of rhoifolin, there is a notable scarcity of published experimental data for this compound. The following table summarizes the known activities of rhoifolin, which can serve as a benchmark for future investigations into its 5-O-isomer.

Biological ActivityRhoifolin (Apigenin 7-O-neohesperidoside) - Experimental EvidenceThis compound - Experimental Evidence
Anticancer Demonstrates cytotoxic effects against various cancer cell lines.[1][2] Induces apoptosis and inhibits cancer cell proliferation.[1][2]Data not available in the searched literature.
Anti-inflammatory Significantly inhibits rat paw edema in a dose-dependent manner.[1][2] Reduces levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.Data not available in the searched literature.
Antioxidant Exhibits antioxidant properties in various in vitro assays.[3][4]Data not available in the searched literature.
Enzyme Inhibition Shows inhibitory effects against butyrylcholinesterase (BChE) and tyrosinase.[5]Data not available in the searched literature.
Neuroprotective Reverses scopolamine-induced memory deficits in zebrafish.Data not available in the searched literature.
Hepatoprotective Shows protective effects on the liver.[1][2]Data not available in the searched literature.
Antidiabetic Exhibits hypoglycemic effects.[1][2]Data not available in the searched literature.

Experimental Protocols

To facilitate the replication and further investigation of the biological activities of these compounds, detailed methodologies for key experiments performed on rhoifolin are provided below.

Carrageenan-Induced Rat Paw Edema Assay (Anti-inflammatory Activity)
  • Animal Model: Male Wistar rats (180-220g) are used.

  • Groups:

    • Control group (vehicle).

    • Rhoifolin-treated groups (e.g., 2.5, 25, and 250 mg/kg, administered orally).

    • Positive control group (e.g., Indomethacin).

  • Procedure:

    • One hour after oral administration of the test compounds, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.[1][2]

MTT Assay (Cytotoxicity Assay)
  • Cell Lines: Various cancer cell lines (e.g., breast, colon, lung).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • Cells are treated with various concentrations of rhoifolin for a specified period (e.g., 24, 48, 72 hours).

    • After treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.

    • The formazan (B1609692) crystals formed are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 (half-maximal inhibitory concentration) is determined.

Signaling Pathways Modulated by Rhoifolin

Rhoifolin has been shown to modulate several key signaling pathways involved in cancer progression. Understanding these mechanisms is crucial for drug development.

Rhoifolin_Signaling_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rhoifolin Rhoifolin Receptor Growth Factor Receptor Rhoifolin->Receptor Inhibits PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits TranscriptionFactors Transcription Factors (e.g., NF-κB) mTOR->TranscriptionFactors ERK ERK MAPK->ERK ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival, Angiogenesis) TranscriptionFactors->GeneExpression Regulates

Caption: Rhoifolin's inhibitory effects on key cancer signaling pathways.

Logical Relationship: Isomerism and Biological Activity

The difference in the attachment of the neohesperidoside moiety between rhoifolin and this compound is a critical determinant of their interaction with biological targets.

Isomer_Activity_Relationship cluster_isomers Structural Isomers cluster_properties Properties & Activity Apigenin Apigenin Core Rhoifolin Rhoifolin (Apigenin 7-O-neohesperidoside) Apigenin->Rhoifolin Glycosylation at C7 Apigenin5O This compound Apigenin->Apigenin5O Glycosylation at C5 Neohesperidoside Neohesperidoside Moiety Neohesperidoside->Rhoifolin Neohesperidoside->Apigenin5O Physicochemical Physicochemical Properties (Solubility, Polarity) Rhoifolin->Physicochemical Determines Apigenin5O->Physicochemical Determines Biological Biological Activity (Target Binding, Efficacy) Physicochemical->Biological Influences

Caption: Impact of glycosylation position on the properties of apigenin isomers.

Conclusion and Future Directions

This guide highlights the critical need for further research into this compound to elucidate its biological activities and therapeutic potential. Direct, quantitative comparisons with rhoifolin are essential to understand the structure-activity relationship of these apigenin glycosides. Such studies will be invaluable for the drug discovery and development community in harnessing the full potential of this important class of natural products. Researchers are encouraged to utilize the provided experimental protocols as a foundation for investigating the properties of this compound.

References

A Comparative Guide to the Anti-inflammatory Effects of Apigenin Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of various apigenin (B1666066) glycosides, including apigenin-7-O-glucoside (apigetrin), vitexin (B1683572) (apigenin-8-C-glucoside), and isovitexin (B1672635) (apigenin-6-C-glucoside), alongside the parent aglycone, apigenin. The information presented is collated from various experimental studies to aid in research and development endeavors.

Executive Summary

Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases. Apigenin, a naturally occurring flavonoid, and its glycosidic derivatives have garnered significant attention for their potent anti-inflammatory activities. Glycosylation can impact the bioavailability, solubility, and biological activity of apigenin. This guide reveals that while all investigated compounds exhibit anti-inflammatory properties, C-glycosides, particularly isovitexin, often demonstrate more potent effects compared to O-glycosides in cell-based assays. The primary mechanisms of action involve the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT).

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of apigenin and its glycosides has been evaluated through various in vitro and in vivo models. The following tables summarize the quantitative data from studies assessing their impact on key inflammatory markers and models.

In Vitro Anti-inflammatory Activity

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC50 (µM)Reference
Apigenin~15 - 23[1]
VitexinData not directly comparable
Isovitexin48 (µg/mL)[2]
Apigenin-7-O-glucosideData not directly comparable

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Table 2: Modulation of Pro-inflammatory Cytokines and Enzymes

CompoundTargetEffectCell LineReference
ApigeninTNF-α, IL-6, IL-1βSignificant reduction in secretionRAW 264.7, THP-1[3]
COX-2, iNOSInhibition of expressionRAW 264.7[1]
Apigenin-7-O-glucosideTNF-αSignificant inhibitionTHP-1[2]
IL-6, IL-1βReduction in BALFIn vivo[4]
VitexinCOX-2Inhibition of productionTHP-1[2]
TNF-α, IL-1β, IL-6ReductionIn vivo
IsovitexinIL-1β, IL-6Significant suppressionTHP-1[2]
COX-2Inhibition of productionTHP-1[2]
p65 Nuclear TranslocationStrongest inhibition among tested glycosidesTHP-1[2]
In Vivo Anti-inflammatory Activity

Table 3: Inhibition of Carrageenan-Induced Paw Edema in Rodents

CompoundDoseInhibition of Edema (%)Animal ModelReference
Apigenin500µg/ml49.2 (as DI extract)Rat[5]
Vitexin500µg/ml54.2 (as DII extract)Rat[5]
IsovitexinNot specified86 (at 5 hrs)Not specified[6]
Apigenin-7-O-glucosideNot specifiedSignificant decrease in late phaseNot specified[7]

Key Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of apigenin and its glycosides are primarily mediated through the modulation of critical intracellular signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory responses, regulating the expression of numerous pro-inflammatory genes. Apigenin and its glycosides have been shown to inhibit this pathway at various points. A comparative study indicated that apigenin-C-glycosides, particularly isovitexin, demonstrated the strongest inhibition of the nuclear translocation of the p65 subunit of NF-κB in THP-1 cells[2].

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) IkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene Induces Apigenin_Glycosides Apigenin Glycosides (especially Isovitexin) Apigenin_Glycosides->IKK Inhibit Apigenin_Glycosides->NFkB_active Inhibit Translocation

Caption: Inhibition of the NF-κB signaling pathway by apigenin glycosides.
MAPK Signaling Pathway

The MAPK pathway, comprising ERK, JNK, and p38 kinases, is another crucial regulator of inflammation. Apigenin and its C-glycoside derivatives, vitexin and isovitexin, have been shown to suppress the phosphorylation of these kinases, thereby inhibiting downstream inflammatory responses[8].

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates ERK ERK MAPKK->ERK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Inflammation Inflammatory Response AP1->Inflammation Promotes Apigenin_Glycosides Apigenin & C-Glycosides (Vitexin, Isovitexin) Apigenin_Glycosides->MAPKK Inhibit

Caption: Modulation of the MAPK signaling pathway by apigenin and its C-glycosides.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages

This model is widely used to screen for anti-inflammatory agents by assessing their ability to counteract the effects of the potent inflammatory stimulus, lipopolysaccharide (LPS).

In_Vitro_Workflow Start Start: Culture RAW 264.7 cells Pretreat Pre-treat with Apigenin Glycoside (various concentrations) Start->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Incubate Incubate (e.g., 24 hours) Stimulate->Incubate Collect Collect Supernatant & Cell Lysate Incubate->Collect Analyze Analyze Inflammatory Markers Collect->Analyze End End Analyze->End

Caption: General workflow for in vitro anti-inflammatory screening.

1. Cell Culture:

  • Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

2. Treatment:

  • Cells are seeded in 96-well or 24-well plates and allowed to adhere overnight.

  • The medium is then replaced with fresh medium containing various concentrations of the test apigenin glycoside or vehicle control for a pre-incubation period (e.g., 1-2 hours).

  • Subsequently, cells are stimulated with LPS (e.g., 1 µg/mL) and incubated for a specified period (e.g., 24 hours).

3. Measurement of Nitric Oxide (NO) Production:

  • NO production is indirectly quantified by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

  • 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).

  • The absorbance is measured at 540 nm using a microplate reader. A standard curve is generated using sodium nitrite.

4. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β):

  • The concentrations of TNF-α, IL-6, and IL-1β in the culture supernatants are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

5. Western Blot Analysis for Protein Expression (e.g., COX-2, iNOS, p65):

  • After treatment, cells are lysed, and total protein is extracted.

  • Protein concentration is determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against COX-2, iNOS, or the p65 subunit of NF-κB.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model of acute inflammation to evaluate the in vivo efficacy of potential anti-inflammatory drugs.

1. Animals:

  • Male Wistar or Sprague-Dawley rats (150-200 g) are used. The animals are acclimatized for at least one week before the experiment.

2. Treatment:

  • The test compounds (apigenin glycosides) or a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally at specified doses one hour before the induction of inflammation. The control group receives the vehicle.

3. Induction of Edema:

  • Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw of each rat.

4. Measurement of Paw Edema:

  • The volume of the paw is measured using a plethysmometer at time 0 (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

5. Calculation of Edema Inhibition:

  • The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion

The available evidence strongly suggests that apigenin and its glycosides are promising candidates for the development of novel anti-inflammatory therapies. Comparative studies indicate that the type and position of the sugar moiety significantly influence their anti-inflammatory potency, with C-glycosides like isovitexin and vitexin often showing superior activity in inhibiting key inflammatory pathways and mediators compared to O-glycosides. Further head-to-head comparative studies under standardized experimental conditions are warranted to definitively rank their efficacy and to fully elucidate their therapeutic potential. This guide provides a foundational overview to support such future research endeavors.

References

In Vitro Cytotoxicity: A Comparative Analysis of Apigenin 5-O-neohesperidoside and Luteolin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro cytotoxic effects of two flavonoids: Apigenin 5-O-neohesperidoside (also known as Rhoifolin) and Luteolin (B72000). This analysis is based on available experimental data to assist in preliminary assessments for drug discovery and development.

Executive Summary

Both this compound and Luteolin, naturally occurring flavonoids, have demonstrated cytotoxic effects against various cancer cell lines in vitro. Luteolin has been extensively studied and shows broad-spectrum cytotoxicity through the induction of apoptosis and cell cycle arrest, mediated by various signaling pathways. This compound has also exhibited significant cytotoxic activity, with its efficacy being cell-line dependent. This guide synthesizes the available data to facilitate a comparative understanding of their potential as anticancer agents.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the cytotoxic activities of this compound and Luteolin, primarily presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound Cell Line Cancer Type IC50 Value Assay Reference
This compound (Rhoifolin) Hep 2Laryngeal Carcinoma5.9 µg/mLNot Specified[1]
HeLaCervical Cancer6.2 µg/mLNot Specified[1]
HepG2Liver Cancer22.6 µg/mLNot Specified[1]
HCT-116Colorectal Cancer34.8 µg/mLNot Specified[1]
MRC-5Normal Lung Fibroblast44 µg/mLNot Specified[1]
Luteolin LoVoColon Cancer66.70 µmol/L (24h), 30.47 µmol/L (72h)Not Specified[2]
HT-29Colon Cancer50 µg/mL (48h)MTT[3]
MDA-MB-231Breast Cancer14.91 ± 5.77 µMMTT[4]
MCF-7Breast Cancer29.28 ± 11.85 µMMTT[4]
Normal FibroblastsNormal Cells51.39 ± 18.51 µMMTT[4]
HelaCervical Cancer40 µmol/L (causes 57.9% inhibition at 24h)CCK-8[5]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including the specific assays used and the duration of exposure.

Experimental Protocols

The following are generalized experimental protocols for assessing in vitro cytotoxicity, based on commonly used methods cited in the literature.

Cell Culture and Treatment

Human cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of this compound or Luteolin for specified time periods (e.g., 24, 48, or 72 hours).

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. After the treatment period, the medium is replaced with fresh medium containing MTT solution. The cells are then incubated for a few hours to allow the conversion of MTT into formazan (B1609692) crystals by metabolically active cells. The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

LDH Cytotoxicity Assay

The Lactate (B86563) Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells. After treatment with the compounds, the cell culture supernatant is collected. The LDH released into the supernatant is quantified by measuring the conversion of a lactate substrate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product. The absorbance is read at a specific wavelength, and the amount of LDH released is proportional to the number of lysed cells.

Apoptosis Assays

Apoptosis, or programmed cell death, can be assessed using various methods. One common method is Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Comparison

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Line Seeding (e.g., HeLa, HT-29) treatment Incubation with Compounds (Varying Concentrations & Durations) cell_culture->treatment compound_prep Compound Preparation (this compound & Luteolin) compound_prep->treatment viability_assay Cell Viability Assay (e.g., MTT, CCK-8) treatment->viability_assay cytotoxicity_assay Cytotoxicity Assay (e.g., LDH) treatment->cytotoxicity_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay data_analysis Data Collection & Analysis (IC50 Calculation) viability_assay->data_analysis cytotoxicity_assay->data_analysis apoptosis_assay->data_analysis comparison Comparative Analysis data_analysis->comparison

Caption: Experimental workflow for comparing in vitro cytotoxicity.

Luteolin-Induced Apoptosis Signaling Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway luteolin Luteolin fas_fasl Fas/FasL Upregulation luteolin->fas_fasl p53 p53 Phosphorylation luteolin->p53 bcl2 Bcl-2 Expression ↓ luteolin->bcl2 inhibits caspase8 Caspase-8 Activation fas_fasl->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 bax Bax Expression ↑ p53->bax cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c inhibits apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Luteolin's proposed mechanism of inducing apoptosis.

Discussion of Findings

Luteolin has been shown to induce cytotoxicity in a dose- and time-dependent manner across various cancer cell lines, including those of the colon, breast, and cervix.[2][3][4][5] Its mechanisms of action are multifaceted, involving the induction of both extrinsic and intrinsic apoptotic pathways.[2] This includes the upregulation of Fas/FasL, activation of caspases, and modulation of Bcl-2 family proteins.[2][3] Furthermore, luteolin can induce cell cycle arrest.[2]

This compound (Rhoifolin) has also demonstrated potent cytotoxic effects, particularly against laryngeal and cervical cancer cell lines.[1] Notably, it exhibited a degree of selectivity, with a higher IC50 value observed for the normal lung fibroblast cell line (MRC-5) compared to the cancer cell lines tested, suggesting a potential therapeutic window.[1]

A direct comparison of the provided IC50 values is challenging due to the different units and experimental conditions. However, both compounds exhibit cytotoxic activity in the micromolar or low microgram per milliliter range, indicating their potential as anticancer agents. Luteolin appears to have a broader range of studied cell lines and a more elucidated mechanism of action in the provided search results.

Conclusion

Both this compound and Luteolin display promising in vitro cytotoxic activity against a range of cancer cell lines. Luteolin's mechanisms have been more extensively characterized, involving the induction of apoptosis through multiple signaling pathways. This compound also shows significant cytotoxicity and some evidence of selectivity for cancer cells over normal cells. Further head-to-head comparative studies under standardized conditions are warranted to definitively determine their relative potency and therapeutic potential. Researchers are encouraged to consider these flavonoids as lead compounds for the development of novel anticancer therapies.

References

A Comparative Guide to HPLC and UPLC Methods for the Analysis of Apigenin 5-O-neohesperidoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of Apigenin (B1666066) 5-O-neohesperidoside, a significant flavonoid glycoside. The information presented is synthesized from published analytical methods for apigenin and its derivatives to assist researchers in selecting the most suitable technique for their specific needs. While a direct cross-validation study for Apigenin 5-O-neohesperidoside was not found, this guide collates and compares data from various studies to offer a valuable overview.

Method Comparison: HPLC vs. UPLC

The choice between HPLC and UPLC for the analysis of this compound depends on the specific requirements of the analysis, such as the desired sensitivity, speed, and resolution. UPLC generally offers significant advantages in terms of speed and efficiency due to the use of smaller particle size columns, leading to higher resolution and sensitivity.

Data Presentation: A Comparative Overview of Method Performance

The following tables summarize the quantitative data from various studies on the analysis of apigenin and related flavonoids using HPLC and UPLC. It is important to note that these are not direct head-to-head comparisons for this compound, but rather a compilation of reported performance characteristics.

Table 1: Comparison of HPLC and UPLC Method Validation Parameters

Validation ParameterHPLCUPLC
Linearity Range 10 - 100 ng/mL[1]300 - 12000 ng/mL
Correlation Coefficient (r²) > 0.999[1]> 0.999
Limit of Detection (LOD) 0.108 - 0.49 µg/mL[2]Typically lower than HPLC
Limit of Quantification (LOQ) 0.329 - 1.48 µg/mL[2]Typically lower than HPLC
Precision (%RSD) < 2%[2]< 3.0%[3]
Accuracy (% Recovery) 99 - 99.43%95.49 - 106.23%[3]
Run Time ~11 - 30 min< 15 min[3]

Table 2: Typical Chromatographic Conditions

ParameterHPLCUPLC
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1]C18 or equivalent (e.g., < 100 mm x 2.1 mm, < 2 µm)
Mobile Phase Acetonitrile and water/buffer gradients[1]Acetonitrile and water/buffer with 0.1% formic acid gradients[3]
Flow Rate 0.8 - 1.5 mL/min0.2 - 0.5 mL/min
Detection UV/PDA (e.g., 268 nm, 340 nm)[1][4]UV/PDA or MS/MS

Experimental Protocols

The following are generalized experimental protocols for the analysis of this compound using HPLC and UPLC, based on methods for similar compounds.

HPLC Method Protocol
  • Standard Preparation: Prepare a stock solution of this compound in methanol. Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range.

  • Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent (e.g., methanol, ethanol). The extract may require further clean-up using solid-phase extraction (SPE) to remove interfering substances.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of (A) water with 0.1% formic acid and (B) acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector at the wavelength of maximum absorbance for this compound (typically around 268 nm or 335 nm).

  • Data Analysis: Quantify the analyte by comparing the peak area of the sample with the calibration curve generated from the standards.

UPLC Method Protocol
  • Standard and Sample Preparation: Follow the same procedures as for the HPLC method, ensuring high purity of solvents and standards.

  • Chromatographic Conditions:

    • Column: UPLC C18 or equivalent sub-2 µm particle size column (e.g., 50 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase: A gradient elution using a mixture of (A) water with 0.1% formic acid and (B) acetonitrile. A steeper gradient can be used due to the higher efficiency of the UPLC system.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1-5 µL.

    • Detection: UV/PDA detector at the appropriate wavelength or a mass spectrometer for higher sensitivity and selectivity.

  • Data Analysis: Perform quantification as described for the HPLC method.

Visualization of Method Validation Workflow and Parameters

The following diagrams illustrate the logical flow of a cross-validation study and the relationship between key validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Purpose Define Purpose and Scope of Cross-Validation Select_Methods Select HPLC and UPLC Methods Define_Purpose->Select_Methods Define_Parameters Define Validation Parameters (ICH Guidelines) Select_Methods->Define_Parameters Set_Criteria Set Acceptance Criteria Define_Parameters->Set_Criteria Prepare_Samples Prepare Standard and Quality Control Samples Set_Criteria->Prepare_Samples Analyze_HPLC Analyze Samples using HPLC Method Prepare_Samples->Analyze_HPLC Analyze_UPLC Analyze Samples using UPLC Method Prepare_Samples->Analyze_UPLC Compare_Results Compare Results from Both Methods Analyze_HPLC->Compare_Results Analyze_UPLC->Compare_Results Statistical_Analysis Perform Statistical Analysis (e.g., t-test, F-test) Compare_Results->Statistical_Analysis Evaluate_Criteria Evaluate Against Acceptance Criteria Statistical_Analysis->Evaluate_Criteria Conclusion Draw Conclusion on Method Equivalency Evaluate_Criteria->Conclusion

Caption: Workflow for the cross-validation of HPLC and UPLC methods.

ValidationParameters cluster_method_performance Method Performance Characteristics Accuracy Accuracy (Closeness to true value) Precision Precision (Repeatability, Intermediate Precision) Accuracy->Precision LOQ Limit of Quantification (LOQ) (Lowest quantifiable amount) Precision->LOQ Specificity Specificity (Analyte identification in presence of others) Specificity->Accuracy Specificity->Precision LOD Limit of Detection (LOD) (Lowest detectable amount) LOD->LOQ Linearity Linearity (Proportionality of signal to concentration) Range Range (Concentration interval for accuracy, precision, linearity) Linearity->Range Robustness Robustness (Capacity to remain unaffected by small variations)

Caption: Logical relationship of analytical method validation parameters.

References

"Apigenin 5-O-neohesperidoside": a comparative study on its bioavailability with other glycosides

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative bioavailability of apigenin (B1666066) 5-O-neohesperidoside and other apigenin glycosides reveals significant differences in their absorption and metabolic fate. This guide offers a comprehensive overview of the current scientific understanding, supported by experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of harnessing the therapeutic potential of these natural compounds.

The bioavailability of flavonoids, a class of polyphenolic compounds abundant in plants, is a critical factor influencing their physiological effects. Apigenin, a prominent flavone, and its various glycosidic forms are of particular interest due to their potential health benefits. However, the sugar moiety attached to the apigenin aglycone plays a pivotal role in its absorption, metabolism, and ultimately, its systemic availability.

Generally, the aglycone form of apigenin is considered to have higher bioavailability compared to its glycoside derivatives. This is attributed to its smaller molecular size, increased lipophilicity, and the ability to be directly absorbed by intestinal cells. In contrast, apigenin glycosides must first undergo hydrolysis by intestinal enzymes or gut microbiota to release the apigenin aglycone before they can be absorbed.

Quantitative Comparison of Bioavailability

While direct comparative human studies on the bioavailability of a wide range of apigenin glycosides are limited, preclinical studies in rat models provide valuable insights. The following table summarizes key pharmacokinetic parameters for apigenin, its metabolite apigenin-7-O-glucuronide, and its glycoside rhoifolin (B190594) (apigenin-7-O-neohesperidoside) following administration in rats. It is important to note that the data for rhoifolin is from an intravenous study, and therefore does not reflect oral bioavailability but rather its elimination characteristics once in the bloodstream. Oral administration of apigenin has been shown to have a very low bioavailability of approximately 0.708%.[1][2] Interestingly, when the metabolite apigenin-7-O-glucuronide (A7G) is administered orally, the systemic exposure to apigenin is significantly higher, suggesting that A7G may act as a prodrug.[1][2]

CompoundAdministration RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Absolute Bioavailability (%)Reference
ApigeninOral601.33 ± 0.240.5 - 2.511.76 ± 1.52~30 (relative)[3][4]
ApigeninOralNot specified---0.708[1][2]
Apigenin-7-O-glucuronide (A7G)OralNot specified----[1][2]
Rhoifolin (i.v.)IntravenousNot specified--72627.8±18067.9 (µg·min/L)-[5]

Note: Cmax = Maximum plasma concentration, Tmax = Time to reach maximum plasma concentration, AUC = Area under the plasma concentration-time curve. The data for Rhoifolin is from an intravenous study and is presented in different units, highlighting the need for direct oral comparative studies.

Experimental Protocols

To provide a framework for future comparative bioavailability studies, a detailed experimental protocol for assessing flavonoid pharmacokinetics in a rat model is outlined below. This protocol is a composite of standard methodologies found in the scientific literature.[6][7][8]

In Vivo Pharmacokinetic Study in Rats

1. Animal Model:

  • Species: Male Sprague-Dawley rats (250-300 g).

  • Acclimation: Acclimatize animals for at least one week prior to the experiment under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard chow and water.

  • Fasting: Fast animals overnight (approximately 12 hours) before oral administration, with continued free access to water.

2. Dosing:

  • Test Compounds: Apigenin, Apigenin 5-O-neohesperidoside, and other relevant apigenin glycosides.

  • Vehicle: Prepare a suspension of the test compounds in a suitable vehicle, such as a 0.5% carboxymethyl cellulose (B213188) (CMC) solution.

  • Administration: Administer the test compounds via oral gavage at a predetermined dose (e.g., 50 mg/kg body weight). The volume administered should be based on the individual animal's body weight.

3. Blood Sampling:

  • Route: Collect blood samples from the tail vein or retro-orbital sinus at predefined time points.

  • Time Points: A typical sampling schedule for an oral study would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.[6]

  • Sample Collection: Collect approximately 0.2-0.3 mL of blood into heparinized tubes at each time point.

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Storage: Store the plasma samples at -80°C until analysis.

4. Sample Analysis (UPLC-MS/MS Method):

  • Instrumentation: Utilize a validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of apigenin and its glycosides in plasma samples.[9][10][11][12]

  • Sample Preparation: Perform protein precipitation of plasma samples using a solvent like acetonitrile (B52724).

  • Chromatographic Separation: Separate the analytes on a suitable C18 column with a gradient mobile phase, for example, a mixture of acetonitrile and water with 0.1% formic acid.

  • Mass Spectrometry Detection: Use a mass spectrometer with an electrospray ionization (ESI) source operating in either positive or negative ion mode, depending on the analyte. Monitor specific precursor-to-product ion transitions for each compound.

  • Quantification: Generate a calibration curve using standards of known concentrations to quantify the analytes in the plasma samples.

5. Pharmacokinetic Analysis:

  • Software: Use pharmacokinetic software (e.g., DAS 2.0) to calculate key parameters from the plasma concentration-time data.

  • Parameters: Determine Cmax, Tmax, AUC, elimination half-life (t1/2), and clearance (CL).

  • Bioavailability Calculation: If an intravenous study is also conducted, the absolute oral bioavailability (F%) can be calculated using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Signaling Pathways and Experimental Workflows

The biological effects of apigenin are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanisms behind its therapeutic potential.

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling & Processing cluster_analysis Analysis animal_model Animal Model (Sprague-Dawley Rats) oral_gavage Oral Gavage animal_model->oral_gavage compound_prep Compound Preparation (Suspension in Vehicle) compound_prep->oral_gavage blood_sampling Blood Sampling Pre-dose 0.25h 0.5h 1h 2h 4h 6h 8h 12h 24h oral_gavage->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation storage Sample Storage (-80°C) plasma_separation->storage uplc_msms UPLC-MS/MS Analysis storage->uplc_msms pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) uplc_msms->pk_analysis

In Vivo Pharmacokinetic Study Workflow.

apigenin_pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apigenin Apigenin Apigenin->PI3K inhibits Apigenin->Akt inhibits

Apigenin's inhibitory action on the PI3K/Akt signaling pathway.

The provided diagrams illustrate a typical workflow for an in vivo pharmacokinetic study and the inhibitory effect of apigenin on the PI3K/Akt signaling pathway, a key regulator of cell proliferation and survival. These visualizations serve to clarify complex processes and relationships for researchers in the field.

References

Head-to-head comparison of "Apigenin 5-O-neohesperidoside" and naringin in metabolic syndrome models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of preclinical data on two promising flavonoids for the management of metabolic syndrome.

Metabolic syndrome, a constellation of cardiometabolic risk factors including obesity, insulin (B600854) resistance, dyslipidemia, and hypertension, presents a significant global health challenge. Flavonoids, a class of polyphenolic compounds found in fruits and vegetables, have garnered considerable attention for their potential therapeutic effects on this complex disorder. Among these, apigenin (B1666066) and naringin (B1676962) have emerged as promising candidates. This guide provides a detailed, head-to-head comparison of their efficacy in preclinical models of metabolic syndrome, supported by experimental data and mechanistic insights to inform future research and drug development.

Note: Direct comparative studies between Apigenin 5-O-neohesperidoside (also known as Rhoifolin) and naringin are limited in the current scientific literature. Therefore, this guide utilizes data on apigenin, the aglycone of this compound, as a proxy to provide a comprehensive comparison based on available research.

Quantitative Efficacy in Animal Models

The following tables summarize the quantitative effects of apigenin and naringin on key parameters of metabolic syndrome as reported in various preclinical studies.

Effects on Body Weight and Adiposity
CompoundAnimal ModelDosageDurationChange in Body WeightChange in Adipose TissueReference
Apigenin High-Fat Diet (HFD) Mice10 mg/kg/dayNot SpecifiedAttenuated increaseReduced epididymal fat weight[1]
HFD Mice0.04% (w/w) in diet12 weeksAttenuated HFD-induced weight gainNot Specified[1]
Diet-induced Obese MiceSubcutaneous injection13 daysNot SpecifiedReduced visceral fat mass[2]
Naringin High-Fat Diet (HFD) MiceNot SpecifiedNot SpecifiedReduced body weightReduced visceral fat[3]
HFD Rats~100 mg/kg/dayNot SpecifiedNo significant change in total body weightDecreased abdominal fat pads[4]
Obese Humans49 mg (from grapefruit) 3x/day8 or 12 weeksReduced body weightReduced waist circumference[5]
Effects on Glucose Homeostasis
CompoundAnimal ModelDosageDurationChange in Fasting GlucoseChange in Insulin Sensitivity/ResistanceReference
Apigenin High-Fructose Diet-fed MiceNot Specified4 weeksImprovedImproved insulin resistance (HOMA-IR)[6]
Diabetic RatsNot SpecifiedNot SpecifiedDecreased glucose concentrationIncreased serum insulin[7]
HFD Mice0.04% (w/w) in diet12 weeksImproved glucose intoleranceAttenuated insulin resistance[1]
Naringin Diabetic Rats80 mg/kg BW42 daysReduced elevated blood glucoseIncreased reduced plasma insulin[8]
Diabetic Rats50 mg/kg56 daysSignificantly reducedIncreased plasma insulin concentrations[8]
HFD-fed Rats~100 mg/kg/dayNot SpecifiedImproved glucose intoleranceNot Specified[4]
Effects on Lipid Profile
CompoundAnimal ModelDosageDurationChange in Total Cholesterol (TC)Change in Triglycerides (TG)Change in LDL-CChange in HDL-CReference
Apigenin Hyperlipidemic MiceNot SpecifiedNot Specified↓ (P=0.024)↓ (P=0.031)↓ (P=0.014)Not Specified[1]
HFD Mice10 mg/kg/dayNot SpecifiedReversed changesReversed changesNot SpecifiedNot Specified[1]
Naringin Diabetic Rats50 & 100 mg/kg28 days[8]
High-cholesterol-fed RatsNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[9]
HFD-fed Rats~100 mg/kg/dayNot SpecifiedLowered plasma lipid concentrationsLowered plasma lipid concentrationsNot SpecifiedNot Specified[4]

Mechanistic Insights: Signaling Pathways

Both apigenin and naringin exert their beneficial effects on metabolic syndrome through the modulation of multiple signaling pathways.

Apigenin has been shown to activate the AMP-activated protein kinase (AMPK) pathway, a central regulator of energy metabolism.[2] Activation of AMPK can lead to the inhibition of adipogenesis and the promotion of fatty acid oxidation. Furthermore, apigenin can modulate the Keap1-Nrf2 pathway, which plays a crucial role in the antioxidant defense system.[6] By promoting the nuclear translocation of Nrf2, apigenin enhances the expression of antioxidant enzymes, thereby mitigating oxidative stress, a key contributor to metabolic dysfunction.[6] Apigenin also interacts with PPARγ, a key transcription factor in adipocyte differentiation and lipid metabolism.[2][10]

cluster_apigenin Apigenin's Mechanism of Action Apigenin Apigenin AMPK AMPK Apigenin->AMPK activates Keap1 Keap1 Apigenin->Keap1 inhibits PPARg PPARg Apigenin->PPARg modulates Adipogenesis Adipogenesis AMPK->Adipogenesis inhibits FattyAcidOxidation FattyAcidOxidation AMPK->FattyAcidOxidation promotes Nrf2 Nrf2 Keap1->Nrf2 sequesters AntioxidantEnzymes AntioxidantEnzymes Nrf2->AntioxidantEnzymes upregulates PPARg->Adipogenesis regulates LipidMetabolism LipidMetabolism PPARg->LipidMetabolism regulates

Signaling pathways modulated by Apigenin.

Naringin has also been demonstrated to activate AMPK, leading to the inhibition of lipid synthesis and an increase in fatty acid oxidation.[3] This activation is a key mechanism behind its lipid-lowering effects.[3] Additionally, naringin can block the activation of MAPK pathways, which are involved in inflammatory responses.[3] By inhibiting these pathways, naringin exerts anti-inflammatory effects, which are beneficial in the context of metabolic syndrome, a state of chronic low-grade inflammation.[3]

cluster_naringin Naringin's Mechanism of Action Naringin Naringin AMPK AMPK Naringin->AMPK activates MAPK MAPK Naringin->MAPK inhibits LipidSynthesis LipidSynthesis AMPK->LipidSynthesis inhibits FattyAcidOxidation FattyAcidOxidation AMPK->FattyAcidOxidation promotes Inflammation Inflammation MAPK->Inflammation promotes

Signaling pathways modulated by Naringin.

Experimental Protocols

The following provides a generalized overview of the experimental methodologies commonly employed in the cited studies.

Animal Models and Diet
  • Animals: Male C57BL/6 mice or Sprague-Dawley/Wistar rats are frequently used.

  • Diet-Induced Obesity: A high-fat diet (HFD), typically providing 45% to 60% of calories from fat, is administered for a period of 8 to 16 weeks to induce obesity and other features of metabolic syndrome.

  • Genetic Models: In some cases, genetically modified animals, such as db/db mice (leptin receptor deficient), are used as a model for type 2 diabetes.

  • Chemically-Induced Models: Streptozotocin (STZ)-induced diabetic models are also utilized to study the effects on hyperglycemia and insulin deficiency.

Compound Administration
  • Route of Administration: Compounds are typically administered orally via gavage or mixed into the diet.

  • Dosage: Dosages vary across studies, ranging from 10 mg/kg to 100 mg/kg body weight per day for both apigenin and naringin.

  • Duration: Treatment duration can range from a few weeks to several months, depending on the study design and the specific endpoints being investigated.

Key Experimental Workflow

start Animal Model Selection (e.g., C57BL/6 mice) diet Induction of Metabolic Syndrome (e.g., High-Fat Diet for 8-16 weeks) start->diet treatment Treatment Groups: - Vehicle Control - Apigenin - Naringin diet->treatment monitoring In-life Monitoring: - Body Weight - Food Intake treatment->monitoring glucose_test Metabolic Phenotyping: - Glucose Tolerance Test - Insulin Tolerance Test monitoring->glucose_test euthanasia Terminal Procedures: - Blood Collection - Tissue Harvesting glucose_test->euthanasia biochemical Biochemical Analysis: - Serum Lipid Profile - Inflammatory Cytokines euthanasia->biochemical histology Histological Analysis: - Liver (H&E, Oil Red O) - Adipose Tissue euthanasia->histology molecular Molecular Analysis: - Western Blot - qPCR euthanasia->molecular end Data Analysis & Interpretation biochemical->end histology->end molecular->end

A generalized experimental workflow.

Conclusion

Both apigenin and naringin demonstrate significant potential in mitigating multiple facets of metabolic syndrome in preclinical models. They consistently show beneficial effects on body weight, glucose homeostasis, and lipid metabolism. Mechanistically, both flavonoids appear to converge on the activation of AMPK, a key regulator of cellular energy balance. However, they also exhibit distinct mechanisms, with apigenin showing prominent antioxidant effects through the Nrf2 pathway and naringin demonstrating anti-inflammatory actions via inhibition of MAPK signaling.

References

A Comparative Guide to the Identification of Apigenin 5-O-neohesperidoside Using Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the definitive identification of Apigenin (B1666066) 5-O-neohesperidoside, a naturally occurring flavonoid glycoside with significant interest for its potential anti-inflammatory, antioxidant, and anti-cancer properties.[1] The accurate confirmation of this compound's identity is paramount for reproducible research and development. This document outlines key performance characteristics and detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, benchmarked against a certified reference standard.

Data Presentation: Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for quantification, structural elucidation, or high-throughput screening. The table below summarizes the key performance indicators for the three primary methods used to identify Apigenin 5-O-neohesperidoside.

Analytical Technique Parameter Expected Result for this compound Performance Comparison with Alternatives
HPLC-UV Retention Time (t R )Consistent with the reference standard under identical conditions.Excellent for quantification and purity assessment. Less definitive for structural confirmation compared to MS and NMR.
UV-Vis SpectrumCharacteristic absorbance maxima (λmax) around 268 nm and 335 nm, matching the reference standard.Provides supportive structural information based on the flavone (B191248) chromophore.
Mass Spectrometry (MS) Molecular Ion[M-H]⁻ at m/z 577.1559 (Negative Ion Mode) or [M+H]⁺ at m/z 579.1712 (Positive Ion Mode) for C₂₇H₃₀O₁₄.Highly specific for molecular weight determination. Tandem MS (MS/MS) is essential for structural fragmentation analysis.
Key Fragment Ions (MS/MS)Loss of the neohesperidoside moiety (-308 Da) to yield the apigenin aglycone fragment at m/z 269.0450 [M-H-308]⁻.Provides unambiguous structural information by detailing the glycosidic linkage and the aglycone structure.
NMR Spectroscopy ¹H NMR Chemical Shifts (δ)Diagnostic signals for the apigenin backbone and the neohesperidose sugar moiety, including characteristic anomeric proton signals.The gold standard for complete structural elucidation, including stereochemistry of the glycosidic bond.
¹³C NMR Chemical Shifts (δ)27 distinct carbon signals corresponding to the molecular formula, matching the reference standard.Confirms the carbon skeleton and the position of glycosylation.

Experimental Protocols

Detailed and validated experimental protocols are crucial for the reliable identification of this compound. The following are standard protocols for HPLC-UV, LC-MS, and NMR spectroscopy.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification and purity assessment of this compound in a sample by comparing its retention time and UV-Vis spectrum to a certified reference standard.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (analytical grade)

  • This compound reference standard

  • Sample containing the putative this compound

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in methanol (B129727) or DMSO at a concentration of 1 mg/mL. Further dilute with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) to an appropriate concentration and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).

    • Gradient Program: A typical gradient could be: 0-5 min, 10-30% B; 5-20 min, 30-60% B; 20-25 min, 60-10% B; 25-30 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 335 nm.[2]

    • Injection Volume: 10 µL.

  • Analysis: Inject the standards and the sample. Compare the retention time and UV spectrum of the peak in the sample chromatogram with those of the reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides definitive molecular weight information and, with tandem MS (MS/MS), detailed structural insights through fragmentation analysis.

Instrumentation:

  • LC-MS system equipped with an electrospray ionization (ESI) source.

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

  • Chromatography: Utilize the same HPLC conditions as described above.

  • Mass Spectrometry Parameters (Negative Ion Mode):

    • Ionization Mode: ESI-

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 325 °C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psi

    • Scan Range: m/z 100-1000

  • Tandem MS (MS/MS) Analysis:

    • Isolate the precursor ion corresponding to this compound ([M-H]⁻ at m/z 577.15).

    • Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to induce fragmentation.

    • Analyze the resulting product ion spectrum. The primary fragment should correspond to the apigenin aglycone ([M-H-308]⁻ at m/z 269.04).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of a molecule.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

  • This compound reference standard

  • Isolated sample of this compound

Procedure:

  • Sample Preparation: Dissolve an adequate amount (typically 5-10 mg) of the reference standard and the isolated sample in the chosen deuterated solvent.

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.

  • Spectral Analysis:

    • ¹H NMR: Identify signals corresponding to the aromatic protons of the apigenin skeleton and the protons of the neohesperidose moiety. Key signals include the anomeric protons of the glucose and rhamnose units.

    • ¹³C NMR: Confirm the presence of 27 carbon signals.

    • 2D NMR: Use COSY, HSQC, and HMBC to assign all proton and carbon signals and to confirm the connectivity between the sugar and the aglycone, specifically the attachment at the 5-O position.

Mandatory Visualizations

experimental_workflow cluster_sample Sample Analysis cluster_methods Analytical Methods cluster_results Data Comparison & Identity Confirmation Test_Sample Test Sample HPLC HPLC-UV Analysis Test_Sample->HPLC LCMS LC-MS/MS Analysis Test_Sample->LCMS NMR NMR Spectroscopy Test_Sample->NMR Reference_Standard Reference Standard Reference_Standard->HPLC Reference_Standard->LCMS Reference_Standard->NMR Compare_Retention_Time Compare Retention Time & UV Spectra HPLC->Compare_Retention_Time Compare_Mass_Fragments Compare Molecular Ion & Fragments LCMS->Compare_Mass_Fragments Compare_NMR_Spectra Compare Chemical Shifts & Couplings NMR->Compare_NMR_Spectra Identity_Confirmed Identity Confirmed Compare_Retention_Time->Identity_Confirmed Compare_Mass_Fragments->Identity_Confirmed Compare_NMR_Spectra->Identity_Confirmed

Caption: Experimental workflow for identity confirmation.

fragmentation_pathway Parent This compound [M-H]⁻ m/z 577.15 Aglycone Apigenin Aglycone [M-H]⁻ m/z 269.04 Parent->Aglycone CID Sugar Neohesperidose (Neutral Loss) -308.11 Da

Caption: MS/MS fragmentation of this compound.

logical_comparison Start Analyze Unknown Sample & Reference Standard Decision1 Retention Times Match? Start->Decision1 Decision2 Molecular Ions & Fragments Match? Decision1->Decision2 Yes Not_Confirmed Identity Not Confirmed Decision1->Not_Confirmed No Decision3 NMR Spectra Match? Decision2->Decision3 Yes Decision2->Not_Confirmed No Confirmed Identity Confirmed Decision3->Confirmed Yes Decision3->Not_Confirmed No

Caption: Logical process for identity confirmation.

References

A Comparative Guide to the Quantification of Apigenin 5-O-neohesperidoside (Rhoifolin)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Apigenin 5-O-neohesperidoside, also known as Rhoifolin, is a flavonoid glycoside found in various plants, including those of the Citrus genus.[1] It has garnered significant scientific interest for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2][3] Accurate and precise quantification of this compound is crucial for researchers in drug development, quality control of herbal products, and pharmacokinetic studies.

While formal inter-laboratory validation studies for this compound are not widely published, a robust comparison can be made between the various analytical methods that have been developed and validated for its quantification. This guide provides an objective comparison of common analytical techniques, presenting supporting data from published studies to aid researchers in selecting the most appropriate method for their needs. The comparison includes methods for both Rhoifolin and its well-studied aglycone, Apigenin, as their analytical principles are closely related.

Data Presentation: A Comparative Overview of Analytical Methods

The quantification of this compound and its aglycone, Apigenin, is predominantly achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common methods.[4][5] LC-MS/MS generally offers higher sensitivity and selectivity compared to HPLC-UV.[6][7][8]

The following tables summarize the validation parameters reported in various studies, providing a clear comparison of method performance.

Table 1: Performance Comparison for this compound (Rhoifolin) Quantification

MethodLinearity Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)Accuracy (% Recovery)Precision (% RSD)Reference
LC-ESI-MS/MS2.0 - 1000>0.9962.093.5 - 107.2< 11.8[9]

Table 2: Performance Comparison for Apigenin Quantification

MethodLinearity RangeCorrelation Coefficient (r²)LODLOQAccuracy (% Recovery)Precision (% RSD)Reference
RP-HPLC-UV10 - 50 µg/mL0.9996Not ReportedNot Reported99.0 - 99.43< 2Validation of Newly Developed Analytical Method for Standardization of Apigenin Using RP-HPLC Method in Prepared Extract - Scholars Research Library
RP-HPLC-UV0.5 - 16 µg/mL0.99950.49 µg/mL1.48 µg/mL99.96 - 101.4< 2[10]
RP-HPLC-UV10 - 100 ng/mL0.9990.17 ng/mL0.97 ng/mLNot Reported< 2A new, simple, precise, accurate, linear and rapid RP-HPLC method was developed and validated as per ICH guidelines.
HPLC-UV0.2 - 20 µg/mL>0.990.06 µg/mL0.2 µg/mL98.05 - 99.67< 1.64[2]
LC-MS/MS1.25 - 5000 ng/mLNot ReportedNot Reported1.25Within acceptance criteriaWithin acceptance criteriaA simple and rapid liquid chromatography–tandem mass spectrometry method was developed and validated for simultaneous determination of apigenin, luteolin (B72000) and quercetin (B1663063) in Achillea millefolium extract.

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical results. Below are generalized protocols for the most common techniques used in the quantification of Rhoifolin and Apigenin, based on published literature.

Protocol for Quantification by HPLC-UV

This method is widely used for routine analysis and quality control due to its robustness and cost-effectiveness.

  • Sample Preparation:

    • Extraction: Solid samples (e.g., plant material) are typically extracted with a solvent such as methanol (B129727) or ethanol, often aided by ultrasonication.

    • Filtration: The resulting extract is filtered through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter before injection.

  • Chromatographic Conditions:

    • Stationary Phase: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is most commonly used.[2]

    • Mobile Phase: A mixture of an aqueous solvent (often with an acid modifier like 0.1% formic acid or phosphoric acid) and an organic solvent (acetonitrile or methanol) is typical. The elution can be isocratic (constant mobile phase composition) or gradient (composition changes over time).

    • Flow Rate: A standard flow rate is 1.0 mL/min.[2]

    • Detection: UV detection is performed at a wavelength corresponding to the absorbance maximum of the analyte, typically around 268 nm or 340 nm for Apigenin and its glycosides.

Protocol for Quantification by LC-MS/MS

This method provides superior sensitivity and selectivity, making it ideal for complex matrices like plasma or bile, and for detecting low concentrations.[7]

  • Sample Preparation:

    • Protein Precipitation: For biological samples like plasma, proteins are precipitated using a cold organic solvent (e.g., acetonitrile (B52724) or methanol) and removed by centrifugation.

    • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques can be used for further sample clean-up and concentration of the analyte. SPE is often used for bile samples to remove interfering bile acids.[9]

  • Chromatographic Conditions:

    • Stationary Phase: A C18 column is common, though HILIC (Hydrophilic Interaction Liquid Chromatography) columns can also be used.[9]

    • Mobile Phase: Similar to HPLC-UV, a combination of acidified water and an organic solvent (acetonitrile/methanol) is used, typically in a gradient elution mode to achieve better separation.

    • Flow Rate: Flow rates are generally lower than in conventional HPLC, often in the range of 0.2-0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) is typically used, often in the negative ion mode for flavonoids.

    • Detection Mode: The analysis is performed in Selected Reaction Monitoring (SRM) mode, also known as Multiple Reaction Monitoring (MRM). This involves monitoring a specific precursor ion-to-product ion transition, which provides high specificity and reduces matrix interference.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of this compound from a sample matrix to the final data analysis.

G cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing Sample Plant Material / Biological Fluid Extraction Solvent Extraction / Protein Precipitation Sample->Extraction Cleanup Filtration / SPE / LLE Extraction->Cleanup HPLC HPLC / UHPLC Separation (C18 Column) Cleanup->HPLC Detection Detection (UV or MS/MS) HPLC->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Plotting Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General experimental workflow for quantification.

Signaling Pathway

Recent studies have shown that Rhoifolin exerts anti-pancreatic cancer effects by modulating key signaling pathways, leading to apoptosis and inhibition of cell proliferation.[11]

G rhoifolin_node Rhoifolin (this compound) akt_node p-AKT rhoifolin_node->akt_node inhibits jnk_node JNK / p-JNK rhoifolin_node->jnk_node activates tgf_node TGF-β2 rhoifolin_node->tgf_node inhibits caspase_node Caspase-3 jnk_node->caspase_node apoptosis_node Apoptosis caspase_node->apoptosis_node smad_node p-SMAD2 tgf_node->smad_node proliferation_node Cancer Cell Proliferation smad_node->proliferation_node inhibition of

Caption: Rhoifolin's modulation of anticancer signaling pathways.[11]

References

Unveiling the Anticancer Potential: A Comparative Analysis of Apigenin 5-O-neohesperidoside's (Rhoifolin) Antiproliferative Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of the flavonoid Apigenin 5-O-neohesperidoside, also known as Rhoifolin, reveals its significant and selective antiproliferative effects across a range of cancer cell lines. This guide provides researchers, scientists, and drug development professionals with a concise overview of its efficacy, supported by experimental data and insights into its mechanisms of action.

This compound, a naturally occurring flavonoid found in various plants, particularly citrus fruits, has garnered increasing attention for its potential as a therapeutic agent.[1][2] Emerging studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis, making it a promising candidate for further investigation in oncology.[1][2][3]

Quantitative Analysis of Antiproliferative Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound (Rhoifolin) against various human cancer cell lines, providing a clear comparison of its cytotoxic efficacy.

Cell LineCancer TypeIC50 Value (µg/mL)IC50 Value (µM)Treatment Duration (hours)Reference
Hep 2Human Epidermoid Larynx Carcinoma5.9Not ReportedNot Reported[1][4]
HeLaHuman Cervical Carcinoma6.2Not ReportedNot Reported[1][4]
HepG2Human Hepatocellular Carcinoma22.6Not ReportedNot Reported[1][4]
HepG2Human Hepatocellular Carcinoma373.9Not Reported24[5]
HepG2Human Hepatocellular Carcinoma208.9Not Reported48[5]
HuH7Human Hepatocellular Carcinoma288.7Not Reported24[5]
HuH7Human Hepatocellular Carcinoma218.0Not Reported48[5]
HCT-116Human Colon Carcinoma34.8Not ReportedNot Reported[1][4]
MRC-5Fetal Human Lung Fibroblast44.0Not ReportedNot Reported[1]
MDA-MB-231Triple-Negative Breast Cancer59.010272[4][6]
PANC-1Human Pancreatic CancerNot Reported27.45Not Reported[1]
ASPC-1Human Pancreatic CancerNot ReportedNot ReportedNot Reported[1]

Note: A significant finding is the high selectivity of Rhoifolin, which has been shown to have no cytotoxic activity against healthy normal Vero cells, indicating its potential to target cancerous cells while sparing non-cancerous ones.[4]

Experimental Protocols

The following methodologies are commonly employed in the evaluation of the antiproliferative effects of this compound.

Cell Culture and Treatment

Human cancer cell lines are cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin and streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, the cells are treated with varying concentrations of this compound for specified durations (e.g., 24, 48, or 72 hours).

Cell Viability and Proliferation Assays

The antiproliferative effects are predominantly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. After treatment, the MTT reagent is added to the wells, followed by an incubation period. The resulting formazan (B1609692) crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.

Apoptosis and Cell Cycle Analysis

To elucidate the mechanism of cell death, apoptosis assays are performed. This often involves staining cells with Annexin V and Propidium Iodide (PI) followed by flow cytometry analysis. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

Cell cycle analysis is conducted by staining the cells with a fluorescent dye that binds to DNA, such as PI, and analyzing the DNA content by flow cytometry. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing any cell cycle arrest induced by the compound. For instance, Rhoifolin has been shown to induce S phase arrest in hepatocellular carcinoma cells.[5]

Visualizing the Process: Experimental Workflow and Signaling Pathways

To better illustrate the research process and the compound's mechanism of action, the following diagrams are provided.

G cluster_workflow Experimental Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Cell Viability Flow Cytometry Flow Cytometry Incubation->Flow Cytometry Apoptosis & Cell Cycle Data Analysis Data Analysis MTT Assay->Data Analysis Flow Cytometry->Data Analysis IC50 & Mechanism Determination IC50 & Mechanism Determination Data Analysis->IC50 & Mechanism Determination

A typical workflow for assessing antiproliferative effects.

G cluster_pathway This compound (Rhoifolin) Signaling Pathways cluster_akt_jnk Akt/JNK Pathway cluster_tgf TGF-β2/SMAD2 Pathway Rhoifolin Rhoifolin p-Akt p-Akt Rhoifolin->p-Akt inhibition JNK JNK Rhoifolin->JNK upregulation TGF-β2 TGF-β2 Rhoifolin->TGF-β2 downregulation p-SMAD2 p-SMAD2 Rhoifolin->p-SMAD2 downregulation p-JNK p-JNK JNK->p-JNK Caspase-3 Caspase-3 p-JNK->Caspase-3 activation Apoptosis Apoptosis Caspase-3->Apoptosis Cell Proliferation Cell Proliferation TGF-β2->Cell Proliferation p-SMAD2->Cell Proliferation

Signaling pathways modulated by this compound.

Mechanism of Action: A Deeper Dive

This compound exerts its anticancer effects through the modulation of several key signaling pathways.[1] In pancreatic cancer cells, it has been shown to promote apoptosis by up-regulating JNK and p-JNK while down-regulating p-Akt.[1] This compound also inhibits cell migration and invasion.[1] Furthermore, quantitative proteomics analysis has revealed that Rhoifolin can modify the proteomic profiles in cancer cell lines, leading to the downregulation of transforming growth factor beta 2 (TGF-β2) and phosphorylated SMAD family member 2 (SMAD2).[1] These findings suggest that the anti-pancreatic cancer activities of Rhoifolin may be mediated through the Akt/JNK/caspase-3 and TGF-β2/SMAD2 signaling pathways.[1] In hepatocellular carcinoma, Rhoifolin induces apoptosis by upregulating the expression of PIDD1, CASP8, CASP9, BID, BAX, BIM, and BAK1.[5]

Conclusion

The available data strongly suggest that this compound (Rhoifolin) is a potent and selective antiproliferative agent with promising therapeutic potential against a variety of cancers. Its ability to induce apoptosis and modulate key signaling pathways involved in cancer progression warrants further preclinical and clinical investigation. This guide provides a foundational understanding for researchers looking to explore the anticancer properties of this promising natural compound.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Apigenin 5-O-neohesperidoside

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is imperative to handle Apigenin 5-O-neohesperidoside with appropriate personal protective equipment (PPE). Based on safety data sheets for Apigenin, this compound is classified as a skin and eye irritant and may cause respiratory irritation[1][2][3][4].

Key Experimental Protocols for Safe Handling:

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize dust inhalation[2][3].

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety goggles with side protection[1].

    • Hand Protection: Use chemical-resistant gloves tested according to EN 374[1].

    • Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin contact[2][3].

  • Hygiene Measures: Wash hands thoroughly after handling the compound and before breaks[1][3]. Keep away from food and drink[1].

Step-by-Step Disposal Procedure

This material and its container must be disposed of as hazardous waste[1]. Do not allow the product to enter drains or waterways[1][4].

  • Waste Identification and Collection:

    • Treat all unused this compound and any materials contaminated with it (e.g., filter paper, gloves, vials) as hazardous chemical waste[5][6].

    • Collect the waste in a designated, compatible, and properly sealed container[5][6][7]. The original container is often the best choice for storing the waste[5].

  • Labeling:

    • Clearly label the waste container with a hazardous waste tag as soon as waste accumulation begins[5][7]. The label should identify the contents as "Hazardous Waste" and include the chemical name "this compound".

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials[2][6].

    • Utilize secondary containment to prevent spills[7].

    • Recommended storage temperature for Apigenin is between 15-25°C, though some suppliers recommend -20°C for long-term stability[1][3][4].

  • Disposal:

    • Dispose of the contents and container in accordance with local, regional, and national regulations[1][2].

    • Contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal company to arrange for pickup and final disposal[8]. The final disposal method is often incineration[6].

  • Empty Container Disposal:

    • If the container is completely empty, it may be possible to dispose of it as regular trash after triple-rinsing with a suitable solvent[5][8].

    • The rinseate (the solvent used for rinsing) must be collected and disposed of as hazardous waste[5].

    • After rinsing, all chemical labels on the container should be defaced or removed before disposal[5].

Quantitative Data Summary

The following table summarizes key quantitative and qualitative data for Apigenin, which can be used as a reference for handling this compound.

ParameterValue/InformationSource
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2][3][4]
GHS Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338, P501[2][4]
Recommended Storage Temp. 15 – 25 °C or -20 °C[1][3][4]
Theoretical Oxygen Demand 1,776 mg/mg[1]
Theoretical Carbon Dioxide 2,443 mg/mg[1]
Log KOW (Octanol/Water) 3.02[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow start Start: This compound for Disposal ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill or Contamination? ppe->spill collect Step 2: Collect Waste in a Designated Hazardous Waste Container label Step 3: Affix a Completed Hazardous Waste Label collect->label store Step 4: Store in a Secure, Ventilated Area with Secondary Containment label->store contact_ehs Step 5: Contact EHS or Licensed Waste Disposal Service store->contact_ehs disposal Step 6: Professional Disposal (e.g., Incineration) contact_ehs->disposal end End: Proper Disposal Complete disposal->end spill->collect No cleanup Clean up spill using appropriate materials. Treat cleanup materials as hazardous waste. spill->cleanup Yes cleanup->collect

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Apigenin 5-O-neohesperidoside
Reactant of Route 2
Apigenin 5-O-neohesperidoside

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。